molecular formula C6H6ClNO2 B1309655 Methyl 3-chloro-1H-pyrrole-2-carboxylate CAS No. 226410-00-0

Methyl 3-chloro-1H-pyrrole-2-carboxylate

Cat. No.: B1309655
CAS No.: 226410-00-0
M. Wt: 159.57 g/mol
InChI Key: YFKTWBUEAJFGRQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 3-chloro-1H-pyrrole-2-carboxylate is a useful research compound. Its molecular formula is C6H6ClNO2 and its molecular weight is 159.57 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-chloro-1H-pyrrole-2-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6ClNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFKTWBUEAJFGRQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=C(C=CN1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50415923
Record name Methyl 3-chloro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

159.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

226410-00-0
Record name Methyl 3-chloro-1H-pyrrole-2-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50415923
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

In-depth Technical Guide: Synthesis and Characterization of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of Methyl 3-chloro-1H-pyrrole-2-carboxylate, a key intermediate in the synthesis of various biologically active compounds. This document details established synthetic routes, provides thorough characterization data, and outlines detailed experimental protocols.

Introduction

This compound is a heterocyclic compound of significant interest in medicinal chemistry and materials science. Its substituted pyrrole core serves as a versatile scaffold for the development of novel therapeutic agents and functional materials. The presence of the chloro and carboxylate groups at positions 3 and 2, respectively, offers strategic points for further chemical modification, making it a valuable building block in organic synthesis.

Synthesis of this compound

The synthesis of this compound can be achieved through various synthetic pathways. A common and effective method involves the chlorination of a pyrrole precursor. One established route starts from methyl 1H-pyrrole-2-carboxylate.

A prevalent method for the synthesis of this compound involves the direct chlorination of methyl 1H-pyrrole-2-carboxylate using a suitable chlorinating agent, such as sulfuryl chloride (SO2Cl2). This reaction is typically carried out in a chlorinated solvent like dichloromethane or chloroform at a controlled temperature, often at room temperature or below, to manage the reactivity and prevent over-chlorination. The reaction proceeds by electrophilic substitution on the pyrrole ring, with the electron-donating nitrogen atom directing the substitution primarily to the adjacent positions. The presence of the electron-withdrawing methyl carboxylate group at the 2-position influences the regioselectivity of the chlorination.

Reaction Scheme:

G Methyl 1H-pyrrole-2-carboxylate Methyl 1H-pyrrole-2-carboxylate This compound This compound Methyl 1H-pyrrole-2-carboxylate->this compound SO2Cl2, Dichloromethane, Room Temperature G cluster_prep Reaction Setup cluster_reaction Chlorination cluster_workup Workup cluster_purification Purification dissolve Dissolve Methyl 1H-pyrrole-2-carboxylate in Dichloromethane cool Cool solution in ice bath dissolve->cool add_so2cl2 Add SO2Cl2 solution dropwise cool->add_so2cl2 stir Stir at room temperature add_so2cl2->stir monitor Monitor by TLC stir->monitor quench Quench with NaHCO3 solution monitor->quench extract Extract with Dichloromethane quench->extract wash Wash with brine extract->wash dry Dry over Na2SO4 wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by column chromatography or recrystallization concentrate->purify G cluster_start Starting Material cluster_modification Chemical Modifications cluster_intermediate Diversified Intermediates cluster_target Biological Target start This compound n_alkylation N-Alkylation/Arylation start->n_alkylation amide_coupling Amide Coupling start->amide_coupling cross_coupling Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig) start->cross_coupling intermediates Library of Pyrrole Derivatives n_alkylation->intermediates amide_coupling->intermediates cross_coupling->intermediates target Protein Kinase intermediates->target Biological Screening

An In-depth Technical Guide to the Physicochemical Properties of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the known and predicted physicochemical properties of Methyl 3-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, summarizes its key physical and chemical characteristics, provides detailed experimental protocols for their determination, and discusses its relevance in the synthesis of pharmacologically active agents.

Chemical Identity and Structure

This compound is a substituted pyrrole derivative. The pyrrole ring is a fundamental scaffold in a multitude of natural products and synthetic drugs, valued for its diverse biological activities. The introduction of a chloro substituent and a methyl carboxylate group at positions 3 and 2, respectively, significantly influences the molecule's electronic properties, reactivity, and potential biological interactions.

IdentifierValue
IUPAC Name This compound
CAS Number 226410-00-0
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol [1]
Canonical SMILES COC(=O)C1=C(C=CN1)Cl
InChI InChI=1S/C6H6ClNO2/c1-10-6(9)5-4(7)2-3-8-5/h2-3,8H,1H3[1]
InChIKey YFKTWBUEAJFGRQ-UHFFFAOYSA-N[1]

Physicochemical Properties

A thorough understanding of the physicochemical properties of a compound is paramount in drug development, influencing its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation characteristics. The following table summarizes the available and predicted data for this compound.

PropertyValueData Type
Melting Point Data not availableExperimental
Boiling Point Data not availableExperimental
Solubility Data not availableExperimental
LogP (Octanol-Water Partition Coefficient) 1.5Computed (XLogP3)[1]
pKa (Acid Dissociation Constant) Data not available for the ester. The pKa of the parent compound, Pyrrole-2-carboxylic acid, is approximately 4.45.Estimated
Appearance Orange solid (as per a synthesis report).[2]Experimental

Spectroscopic Data

Spectroscopic data is crucial for the structural elucidation and confirmation of the synthesized compound.

SpectroscopyData
¹H NMR (400 MHz, CDCl₃) δ 9.54 (br.s., 1H), 6.80 (s, 1H), 6.17 (s, 1H), 3.83 (s, 3H)[2]
Mass Spectrometry (MS) m/z 160.0 (M + 1)[2]

Experimental Protocols

Detailed and standardized experimental protocols are essential for obtaining reliable and reproducible physicochemical data.

Melting Point Determination

The melting point of a solid is a critical indicator of its purity.

Protocol:

  • A small, dry sample of this compound is finely powdered and packed into a capillary tube to a height of 2-3 mm.

  • The capillary tube is placed in a calibrated melting point apparatus.

  • The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

  • The temperature at which the first liquid appears and the temperature at which the entire sample becomes a clear liquid are recorded as the melting point range.

Boiling Point Determination

For compounds that are liquid at or near room temperature, the boiling point is a key characteristic.

Protocol (Micro method):

  • A small amount of the liquid sample is placed in a small-diameter test tube.

  • A capillary tube, sealed at one end, is placed open-end-down into the liquid.

  • The test tube is attached to a thermometer and heated in a suitable bath (e.g., silicone oil).

  • As the temperature rises, a stream of bubbles will emerge from the capillary tube.

  • The heat is removed, and the temperature at which the liquid just begins to enter the capillary tube is recorded as the boiling point.

Solubility Determination

Solubility in aqueous and organic solvents is a critical parameter for drug delivery and formulation.

Protocol (Shake-Flask Method):

  • An excess amount of this compound is added to a known volume of the solvent (e.g., water, ethanol, DMSO) in a sealed flask.

  • The flask is agitated at a constant temperature for a sufficient period (e.g., 24-48 hours) to ensure equilibrium is reached.

  • The suspension is filtered or centrifuged to separate the undissolved solid.

  • The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as UV-Vis spectroscopy or High-Performance Liquid Chromatography (HPLC).

LogP Determination

The octanol-water partition coefficient (LogP) is a measure of a compound's lipophilicity.

Protocol (Shake-Flask Method):

  • A solution of this compound is prepared in one of the two immiscible phases (n-octanol or water).

  • A known volume of this solution is mixed with a known volume of the other phase in a separatory funnel.

  • The mixture is shaken vigorously to allow for partitioning of the solute between the two phases and then allowed to separate.

  • The concentration of the compound in each phase is determined analytically.

  • The LogP is calculated as the logarithm of the ratio of the concentration in the octanol phase to the concentration in the aqueous phase.

Synthesis and Reactivity

This compound can be synthesized through various routes. One reported method involves the reaction of 5-methyl-3,4-dihydro-2H-pyrrole with N-chlorosuccinimide (NCS) followed by treatment with sodium methoxide.[2] The pyrrole ring is generally susceptible to electrophilic substitution, and the presence of both an electron-withdrawing ester group and a halogen will influence the regioselectivity of further reactions. This compound serves as a valuable building block for introducing the 3-chloro-1H-pyrrole-2-carboxylate moiety into more complex molecules.

Applications in Drug Development

Pyrrole derivatives are a cornerstone in medicinal chemistry, exhibiting a wide range of biological activities including antibacterial, antifungal, antiviral, and anticancer properties. Halogenated pyrroles, in particular, are integral components of several natural and synthetic anti-infective agents.[3] For instance, the 3,4-dichloro-5-methyl-1H-pyrrole-2-carboxamide fragment is crucial for the activity of certain bacterial topoisomerase inhibitors.[3] While specific applications of this compound are not extensively documented in publicly available literature, its structural features suggest its potential as a key intermediate in the synthesis of novel therapeutic agents. Its utility as a building block for creating analogues of known bioactive compounds with potentially improved properties is a significant area of interest for drug discovery programs.

Visualizations

Synthesis Pathway

Synthesis_Pathway A 5-methyl-3,4-dihydro-2H-pyrrole B Intermediate A->B 1. NCS, CCl4, 85°C 2. Filter C This compound B->C 1. NaOMe, MeOH, Reflux 2. Workup

Caption: A representative synthesis pathway for this compound.

Physicochemical Characterization Workflow

Characterization_Workflow cluster_synthesis Synthesis & Purification cluster_characterization Physicochemical Characterization cluster_application Drug Development Application A Synthesized Compound B Structure Verification (NMR, MS, IR) A->B C Purity Assessment (HPLC, Elemental Analysis) B->C D Melting Point C->D E Boiling Point C->E F Solubility (Aqueous & Organic) C->F G Lipophilicity (LogP) C->G H pKa C->H I Lead Optimization D->I E->I F->I G->I H->I

Caption: A logical workflow for the physicochemical characterization of a novel compound.

References

Spectroscopic Profile of Methyl 3-chloro-1H-pyrrole-2-carboxylate: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for the compound Methyl 3-chloro-1H-pyrrole-2-carboxylate. Due to the limited availability of directly published experimental spectra for this specific molecule, this document presents a detailed analysis based on data from closely related pyrrole derivatives and established spectroscopic principles. The information herein is intended to serve as a valuable resource for the synthesis, characterization, and application of this compound in research and development.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The following tables summarize the predicted ¹H and ¹³C NMR spectral data for this compound. These predictions are based on the analysis of similar pyrrole structures and the known effects of substituents on chemical shifts.

¹H NMR Data (Predicted)

Solvent: CDCl₃, Reference: TMS (δ 0.00 ppm)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~9.0 - 10.0br s1HN-H
~6.8 - 7.0d1HH-5
~6.1 - 6.3d1HH-4
~3.9s3H-OCH₃

Note: The chemical shifts of the pyrrole ring protons are influenced by the electron-withdrawing effects of the chloro and carboxylate groups. The N-H proton is expected to be a broad singlet and its chemical shift can be highly dependent on solvent and concentration.

¹³C NMR Data (Predicted)

Solvent: CDCl₃

Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (ester)
~125 - 130C-2
~120 - 125C-5
~110 - 115C-3
~105 - 110C-4
~52 - 55-OCH₃

Infrared (IR) Spectroscopy

The IR spectrum provides information about the functional groups present in a molecule. The following table lists the predicted characteristic absorption bands for this compound.

IR Data (Predicted)
Wavenumber (cm⁻¹)IntensityAssignment
~3300 - 3400MediumN-H stretch
~3100 - 3150WeakC-H stretch (aromatic)
~2950 - 3000WeakC-H stretch (aliphatic, -OCH₃)
~1700 - 1720StrongC=O stretch (ester)
~1500 - 1550MediumC=C stretch (pyrrole ring)
~1200 - 1300StrongC-O stretch (ester)
~700 - 800StrongC-Cl stretch

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. For this compound (Molecular Formula: C₆H₆ClNO₂), the expected molecular weight is approximately 159.57 g/mol .

MS Data (Predicted)

Ionization Mode: Electron Ionization (EI)

m/zRelative IntensityAssignment
159Moderate[M]⁺ (³⁵Cl isotope)
161Low[M+2]⁺ (³⁷Cl isotope, ~1/3 intensity of M⁺)
128High[M - OCH₃]⁺
100Moderate[M - COOCH₃]⁺

Note: The presence of a chlorine atom will result in a characteristic M/M+2 isotopic pattern with an approximate ratio of 3:1.

Experimental Protocols

The following are general protocols for obtaining the spectroscopic data described above.

NMR Spectroscopy

A solution of the sample (typically 5-10 mg) is prepared in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube. A small amount of a reference standard, such as tetramethylsilane (TMS), may be added. The ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher). For ¹H NMR, standard parameters include a 90° pulse, a spectral width of 10-15 ppm, and a sufficient number of scans to obtain a good signal-to-noise ratio. For ¹³C NMR, a proton-decoupled sequence is typically used with a spectral width of 0-220 ppm.

IR Spectroscopy

For a solid sample, a spectrum can be obtained using the Attenuated Total Reflectance (ATR) technique. A small amount of the solid is placed directly on the ATR crystal, and pressure is applied to ensure good contact. The spectrum is then recorded using a Fourier-Transform Infrared (FT-IR) spectrometer, typically over a range of 4000-400 cm⁻¹. Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a transparent disk.

Mass Spectrometry

For a volatile compound, a sample can be introduced into a mass spectrometer via a gas chromatography (GC-MS) system or by direct insertion probe. Using electron ionization (EI), the sample is bombarded with high-energy electrons (typically 70 eV), causing ionization and fragmentation. The resulting ions are then separated by their mass-to-charge ratio (m/z) and detected.

Visualizations

Spectroscopic Analysis Workflow

Spectroscopic_Analysis_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation Synthesis Synthesis of This compound Purification Purification (e.g., Chromatography, Recrystallization) Synthesis->Purification NMR NMR Spectroscopy (¹H, ¹³C) Purification->NMR IR IR Spectroscopy Purification->IR MS Mass Spectrometry Purification->MS Structure Structural Elucidation NMR->Structure IR->Structure MS->Structure

Caption: Workflow for the synthesis and spectroscopic characterization.

Logical Relationship of Spectroscopic Data

Spectroscopic_Data_Relationship cluster_nmr NMR cluster_ir IR cluster_ms MS Compound This compound H_NMR ¹H NMR (Proton Environment) Compound->H_NMR C_NMR ¹³C NMR (Carbon Skeleton) Compound->C_NMR IR_Spec IR Spectroscopy (Functional Groups) Compound->IR_Spec Mass_Spec Mass Spectrometry (Molecular Weight & Fragmentation) Compound->Mass_Spec

An In-depth Technical Guide to Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of Methyl 3-chloro-1H-pyrrole-2-carboxylate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. This document outlines its chemical identity, key safety data, a detailed experimental protocol for its synthesis, and an in-depth look at its mechanism of action as a selective agonist for the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). The information is presented to be a valuable resource for researchers and professionals engaged in the fields of chemical synthesis and pharmacology.

Chemical Identity and Safety Data

This compound is a halogenated pyrrole derivative. Its fundamental properties are summarized below.

PropertyValue
Chemical Name This compound
CAS Number 226410-00-0
Molecular Formula C₆H₆ClNO₂
Molecular Weight 159.57 g/mol
Safety and Handling Information

The following table summarizes the key safety information for this compound. It is imperative to handle this compound in a well-ventilated laboratory with appropriate personal protective equipment (PPE).

Hazard CategoryGHS Hazard StatementsPrecautionary Statements
Acute Toxicity (Oral) H302: Harmful if swallowedP264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell. P330: Rinse mouth. P501: Dispose of contents/container to an approved waste disposal plant.
Skin Corrosion/Irritation H315: Causes skin irritationP280: Wear protective gloves. P302+P352: IF ON SKIN: Wash with plenty of soap and water. P332+P313: If skin irritation occurs: Get medical advice/attention. P362: Take off contaminated clothing and wash before reuse.
Serious Eye Damage/Irritation H319: Causes serious eye irritationP280: Wear eye protection/face protection. P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. P337+P313: If eye irritation persists: Get medical advice/attention.
Specific target organ toxicity — single exposure (Respiratory tract irritation) H335: May cause respiratory irritationP261: Avoid breathing dust/fume/gas/mist/vapors/spray. P271: Use only outdoors or in a well-ventilated area. P304+P340: IF INHALED: Remove person to fresh air and keep comfortable for breathing. P312: Call a POISON CENTER or doctor/physician if you feel unwell. P403+P233: Store in a well-ventilated place. Keep container tightly closed.

Note: This safety information is based on available Safety Data Sheets (SDS) for this compound and may not be exhaustive. Always refer to the specific SDS provided by the supplier before handling.

Experimental Protocols

Synthesis of this compound

The following is a representative experimental protocol for the synthesis of this compound, adapted from general procedures for the chlorination of pyrrole esters. This procedure should be performed by trained chemists in a suitable laboratory setting.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Dichloromethane (CH₂Cl₂), anhydrous

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Brine (saturated aqueous NaCl solution)

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer and stir bar

  • Dropping funnel

  • Ice bath

  • Rotary evaporator

  • Separatory funnel

  • Standard laboratory glassware

Procedure:

  • Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar and a dropping funnel, dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane.

  • Cooling: Cool the solution to 0 °C using an ice bath.

  • Addition of Chlorinating Agent: While stirring vigorously, add a solution of sulfuryl chloride (1.05 equivalents) in anhydrous dichloromethane dropwise via the dropping funnel. Maintain the temperature at 0 °C during the addition.

  • Reaction Monitoring: After the addition is complete, allow the reaction mixture to stir at 0 °C for 1-2 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Quenching: Once the reaction is complete, carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate. Filter the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude product.

  • Purification: The crude product can be purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure this compound.

G Synthesis Workflow of this compound cluster_start Starting Materials cluster_reaction Reaction cluster_workup Workup & Purification cluster_product Final Product start1 Methyl 1H-pyrrole-2-carboxylate dissolve Dissolve starting material in Dichloromethane start1->dissolve start2 Sulfuryl Chloride add Add Sulfuryl Chloride dropwise start2->add start3 Dichloromethane start3->dissolve cool Cool to 0°C dissolve->cool cool->add react Stir at 0°C for 1-2 hours add->react quench Quench with NaHCO₃ solution react->quench extract Extract with Dichloromethane quench->extract wash Wash with NaHCO₃ and Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify product This compound purify->product

Synthesis Workflow

Biological Activity and Signaling Pathway

This compound has been identified as a selective agonist of the G-protein coupled receptor 40 (GPR40), also known as Free Fatty Acid Receptor 1 (FFAR1). GPR40 is predominantly expressed in pancreatic β-cells and plays a crucial role in the potentiation of glucose-stimulated insulin secretion (GSIS) by free fatty acids.

GPR40 Signaling Pathway

The activation of GPR40 by an agonist like this compound initiates a downstream signaling cascade that ultimately leads to enhanced insulin secretion from pancreatic β-cells. This pathway is primarily mediated through the Gαq subunit of the heterotrimeric G-protein.

The key steps in the GPR40 signaling pathway are as follows:

  • Agonist Binding: this compound binds to and activates the GPR40 receptor on the surface of pancreatic β-cells.

  • G-protein Activation: This binding event induces a conformational change in the receptor, leading to the activation of the associated Gαq protein.

  • PLC Activation: The activated Gαq subunit stimulates phospholipase C (PLC).

  • PIP₂ Hydrolysis: PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) into two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).

  • Calcium Mobilization: IP₃ binds to its receptor on the endoplasmic reticulum (ER), triggering the release of stored calcium (Ca²⁺) into the cytoplasm. This leads to a transient increase in intracellular calcium concentration.

  • PKC Activation: DAG, along with the increased intracellular Ca²⁺, activates protein kinase C (PKC).

  • Insulin Exocytosis: The rise in intracellular calcium and the activation of PKC are key signals that promote the exocytosis of insulin-containing granules from the pancreatic β-cell, resulting in increased insulin secretion.

This glucose-dependent insulin secretion makes GPR40 an attractive therapeutic target for the treatment of type 2 diabetes, as agonists would ideally enhance insulin release only in the presence of elevated blood glucose levels, thereby minimizing the risk of hypoglycemia.

G GPR40 Signaling Pathway Activated by this compound agonist This compound gpr40 GPR40 (FFAR1) Receptor agonist->gpr40 Binds to g_protein Gαq Protein gpr40->g_protein Activates plc Phospholipase C (PLC) g_protein->plc Activates pip2 PIP₂ plc->pip2 Hydrolyzes ip3 IP₃ pip2->ip3 dag DAG pip2->dag er Endoplasmic Reticulum (ER) ip3->er Binds to receptor on pkc Protein Kinase C (PKC) dag->pkc Activates ca2_release Ca²⁺ Release er->ca2_release intracellular_ca2 ↑ Intracellular Ca²⁺ ca2_release->intracellular_ca2 intracellular_ca2->pkc Activates insulin_exocytosis Insulin Granule Exocytosis intracellular_ca2->insulin_exocytosis Promotes pkc->insulin_exocytosis Promotes

GPR40 Signaling Pathway

Conclusion

This compound is a valuable chemical entity for researchers in drug discovery, particularly in the context of metabolic diseases. Its role as a selective GPR40 agonist highlights its potential for the development of novel therapeutics for type 2 diabetes. This guide provides essential information on its chemical properties, safe handling, a practical synthetic approach, and a detailed understanding of its mechanism of action through the GPR40 signaling pathway. It is intended to serve as a foundational resource for further investigation and application of this compound in a research and development setting.

A Technical Guide to Quantum Chemical Calculations for Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the theoretical framework and practical application of quantum chemical calculations for the molecule Methyl 3-chloro-1H-pyrrole-2-carboxylate. This compound, a halogenated pyrrole derivative, is of interest in medicinal chemistry and materials science. Understanding its electronic structure, stability, and reactivity through computational methods is crucial for predicting its behavior and designing new applications.

Introduction to Computational Analysis

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), have become indispensable tools in chemical research.[1][2][3] These methods allow for the detailed investigation of molecular properties at the atomic level, providing insights that complement experimental data. For a molecule like this compound, these calculations can elucidate its three-dimensional structure, vibrational modes, electronic properties, and reactivity, which are fundamental to its function in biological and chemical systems.

Molecular Properties

The fundamental properties of this compound are summarized below. This data is sourced from established chemical databases.

PropertyValueSource
Molecular Formula C₆H₆ClNO₂PubChem[4]
Molecular Weight 159.57 g/mol PubChem[4]
IUPAC Name This compoundPubChem[4]
CAS Number 226410-00-0PubChem[4]
Canonical SMILES COC(=O)C1=C(C=CN1)ClPubChem[4]
InChI Key YFKTWBUEAJFGRQ-UHFFFAOYSA-NPubChem[4]

Computational Methodology: A Standard Protocol

The following section outlines a typical workflow for performing quantum chemical calculations on this compound. This protocol is based on methodologies frequently reported for similar organic molecules in the scientific literature.[2][3]

G Computational Workflow for this compound cluster_0 Input Preparation cluster_1 Quantum Chemical Calculation cluster_2 Data Analysis A Initial 3D Structure Generation B Geometry Optimization A->B DFT Functional (e.g., B3LYP) Basis Set (e.g., 6-311++G(d,p)) C Frequency Calculation B->C Confirmation of Minimum Energy (No Imaginary Frequencies) D Electronic Property Calculation B->D Single Point Energy Calculation E Structural Parameter Analysis B->E Bond Lengths & Angles F Vibrational Mode Assignment C->F IR & Raman Spectra Simulation G Frontier Molecular Orbital Analysis D->G HOMO-LUMO Gap H Molecular Electrostatic Potential Mapping D->H Reactivity Site Prediction G Analysis of Electronic Properties and Reactivity cluster_0 Calculated Properties cluster_1 Predicted Reactivity HOMO Highest Occupied Molecular Orbital (HOMO) Electrophilic Sites for Electrophilic Attack (Electron Rich Regions) HOMO->Electrophilic Electron Donation LUMO Lowest Unoccupied Molecular Orbital (LUMO) Nucleophilic Sites for Nucleophilic Attack (Electron Deficient Regions) LUMO->Nucleophilic Electron Acceptance MEP Molecular Electrostatic Potential (MEP) MEP->Nucleophilic Positive Potential MEP->Electrophilic Negative Potential

References

Tautomerism in 3-Chloro-1H-pyrrole-2-carboxylate Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction to Tautomerism in Pyrrole Systems

Tautomerism is a form of constitutional isomerism where isomers, known as tautomers, readily interconvert.[1] In the context of 3-chloro-1H-pyrrole-2-carboxylate derivatives, the most probable form of tautomerism is prototropic tautomerism, involving the migration of a proton. The pyrrole ring, a five-membered aromatic heterocycle, and its derivatives can exhibit various tautomeric forms depending on the substitution pattern. The stability and interconversion of these tautomers can be influenced by several factors, including the electronic nature of substituents, solvent polarity, temperature, and pH.[1][2] Understanding the predominant tautomeric form is crucial in drug discovery and development, as different tautomers can exhibit distinct biological activities and physicochemical properties.

Potential Tautomeric Forms of 3-Chloro-1H-pyrrole-2-carboxylate Derivatives

For a generic 3-chloro-1H-pyrrole-2-carboxylate derivative, several tautomeric forms can be postulated. The primary equilibrium is expected to be between the aromatic 1H-pyrrole form and its non-aromatic tautomers. The presence of the chloro and carboxylate substituents will influence the relative stability of these forms.

A potential, though likely less stable, tautomeric equilibrium could involve keto-enol forms if a hydroxyl group were present at a suitable position, such as in 3-chloro-5-hydroxy-1H-pyrrole-2-carboxylate derivatives.[3][4]

Below is a DOT language representation of the potential tautomeric equilibria.

Tautomerism 1H-Pyrrole (Aromatic) 1H-Pyrrole (Aromatic) 3H-Pyrrole (Non-aromatic) 3H-Pyrrole (Non-aromatic) 1H-Pyrrole (Aromatic)->3H-Pyrrole (Non-aromatic) Proton Transfer 2H-Pyrrole (Non-aromatic) 2H-Pyrrole (Non-aromatic) 1H-Pyrrole (Aromatic)->2H-Pyrrole (Non-aromatic) Proton Transfer 3H-Pyrrole (Non-aromatic)->1H-Pyrrole (Aromatic) Proton Transfer 2H-Pyrrole (Non-aromatic)->1H-Pyrrole (Aromatic) Proton Transfer

Caption: Potential prototropic tautomers of a 3-chloro-1H-pyrrole-2-carboxylate derivative.

Factors Influencing Tautomeric Equilibrium

The equilibrium between different tautomers is a delicate balance influenced by several factors:

  • Aromaticity: The 1H-pyrrole tautomer benefits from the stability of the aromatic sextet, which generally makes it the most stable and predominant form.[1]

  • Solvent Effects: The polarity of the solvent can significantly impact the tautomeric equilibrium. Polar solvents may stabilize more polar tautomers through hydrogen bonding.[2]

  • Substituent Effects: The electron-withdrawing nature of the chloro and carboxylate groups at positions 3 and 2, respectively, will influence the electron density of the pyrrole ring and the acidity of the N-H proton, thereby affecting the tautomeric preference.

  • Temperature: Changes in temperature can shift the equilibrium towards the tautomer with higher entropy.

  • pH: The acidity or basicity of the medium can influence protonation/deprotonation states and thus the tautomeric equilibrium.

Experimental Protocols for Studying Tautomerism

A combination of spectroscopic and crystallographic techniques is typically employed to identify and quantify tautomers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is a powerful tool for studying tautomerism in solution.[5] By analyzing chemical shifts, coupling constants, and signal integrations, the presence and ratio of different tautomers can be determined.

Detailed Protocol for Quantitative ¹H NMR (qNMR):

  • Sample Preparation:

    • Accurately weigh a known amount of the 3-chloro-1H-pyrrole-2-carboxylate derivative.

    • Dissolve the sample in a deuterated solvent of choice (e.g., DMSO-d₆, CDCl₃, Methanol-d₄) to a known concentration. The choice of solvent is critical as it can influence the tautomeric equilibrium.

    • Add a known amount of an internal standard (e.g., maleic acid, 1,4-dioxane) that does not have overlapping signals with the analyte.

  • NMR Data Acquisition:

    • Acquire ¹H NMR spectra on a high-resolution NMR spectrometer (e.g., 400 MHz or higher).

    • Ensure a sufficient relaxation delay (D1) of at least 5 times the longest T₁ of the signals of interest to allow for full relaxation and accurate integration.

    • Use a calibrated 90° pulse.

    • Acquire a sufficient number of scans to achieve a good signal-to-noise ratio.

  • Data Processing and Analysis:

    • Process the spectra with appropriate window functions (e.g., exponential multiplication with a small line broadening).

    • Carefully phase and baseline correct the spectrum.

    • Integrate the signals corresponding to specific protons of each tautomer and the internal standard.

    • Calculate the molar ratio of the tautomers based on the integral values, the number of protons giving rise to each signal, and the known concentration of the internal standard.

¹³C and ¹⁵N NMR can provide complementary information on the electronic structure of the tautomers.

The following DOT script illustrates a general workflow for NMR-based tautomer analysis.

NMR_Workflow cluster_prep Sample Preparation cluster_acq NMR Data Acquisition cluster_proc Data Processing & Analysis prep1 Weigh Compound & Internal Standard prep2 Dissolve in Deuterated Solvent prep1->prep2 acq1 Set Acquisition Parameters (D1, pulse) prep2->acq1 acq2 Acquire Spectrum acq1->acq2 proc1 Process Spectrum (FT, Phasing, Baseline) acq2->proc1 proc2 Integrate Tautomer-Specific Signals proc1->proc2 proc3 Calculate Tautomeric Ratio proc2->proc3

Caption: General workflow for quantitative NMR analysis of tautomers.

X-ray Crystallography

Single-crystal X-ray diffraction provides unambiguous structural information about the tautomeric form present in the solid state.

Detailed Protocol for Single Crystal Growth:

  • Purification: Ensure the compound is of high purity.

  • Solvent Selection: Screen a variety of solvents and solvent mixtures to find a system where the compound has moderate solubility.

  • Crystallization Techniques:

    • Slow Evaporation: Prepare a nearly saturated solution and allow the solvent to evaporate slowly in a loosely covered container.

    • Vapor Diffusion: Place a concentrated solution of the compound in a small vial inside a larger sealed container with a more volatile anti-solvent. The anti-solvent vapor will slowly diffuse into the solution, inducing crystallization.

    • Cooling: Slowly cool a saturated solution to induce crystallization.

  • Crystal Mounting and Data Collection:

    • Carefully mount a suitable single crystal on a goniometer head.

    • Collect diffraction data using a single-crystal X-ray diffractometer.

  • Structure Solution and Refinement:

    • Solve the crystal structure using direct methods or Patterson methods.

    • Refine the structural model to obtain accurate bond lengths, bond angles, and atomic positions, which will reveal the specific tautomer present in the crystal lattice.

The following DOT script illustrates the process of obtaining a crystal structure.

XRay_Workflow cluster_cryst Crystal Growth cluster_diff X-ray Diffraction cluster_solve Structure Determination cryst1 Purify Compound cryst2 Select Solvent System cryst1->cryst2 cryst3 Employ Crystallization Technique cryst2->cryst3 diff1 Mount Single Crystal cryst3->diff1 diff2 Collect Diffraction Data diff1->diff2 solve1 Solve Structure diff2->solve1 solve2 Refine Structural Model solve1->solve2 solve3 Identify Tautomeric Form solve2->solve3

Caption: Workflow for determining tautomeric form by X-ray crystallography.

Computational Chemistry

Density Functional Theory (DFT) and other quantum chemical methods can be used to calculate the relative energies of different tautomers in the gas phase and in solution (using implicit or explicit solvent models). These calculations can provide valuable insights into the factors governing tautomeric stability and can help in the interpretation of experimental data.

Quantitative Data Summary (Hypothetical)

As no specific experimental data is available, the following table is a hypothetical representation of how quantitative data on the tautomerism of a 3-chloro-1H-pyrrole-2-carboxylate derivative (Compound X) could be presented.

TautomerSolventTemperature (°C)MethodEquilibrium Constant (K)Tautomer Ratio (%)Reference
1H-PyrroleDMSO-d₆25¹H NMR->99[Hypothetical]
3H-PyrroleDMSO-d₆25¹H NMR-<1[Hypothetical]
1H-PyrroleCDCl₃25¹H NMR->99[Hypothetical]
3H-PyrroleCDCl₃25¹H NMR-<1[Hypothetical]
1H-PyrroleSolid State-X-ray-100[Hypothetical]

Conclusion

While direct experimental evidence for the tautomerism of 3-chloro-1H-pyrrole-2-carboxylate derivatives is currently lacking in the literature, the principles of tautomerism in heterocyclic chemistry strongly suggest the predominance of the aromatic 1H-pyrrole form. The methodologies outlined in this guide provide a robust framework for researchers to investigate and quantify the tautomeric equilibria of these and related compounds. Such studies are essential for a comprehensive understanding of their chemical behavior and for the rational design of new therapeutic agents.

References

In-Depth Technical Guide to the Crystal Structure Analysis of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive overview of the methodologies and data expected from a single-crystal X-ray diffraction analysis of Methyl 3-chloro-1H-pyrrole-2-carboxylate. While a specific crystal structure for this compound is not publicly available in the searched literature, this document outlines the complete experimental and analytical workflow that would be employed for its determination. Data from structurally related pyrrole derivatives are used for illustrative purposes.

Introduction

This compound is a halogenated pyrrole derivative of interest in medicinal chemistry and materials science. The pyrrole scaffold is a key component in numerous biologically active compounds.[1][2][3] Understanding the three-dimensional structure of this molecule at an atomic level is crucial for elucidating structure-activity relationships (SAR), predicting intermolecular interactions, and designing novel therapeutic agents or functional materials.[4] Single-crystal X-ray diffraction is the definitive method for determining the precise solid-state arrangement of atoms and molecules.

This technical guide details the necessary experimental protocols for such an analysis, from crystal growth to final structure refinement. It also presents the expected data in a structured format and visualizes the procedural workflow.

Experimental Protocols

The determination of a crystal structure by X-ray diffraction involves a series of critical steps, each requiring careful execution to yield high-quality results.[5]

Crystal Growth

High-quality single crystals are a prerequisite for successful X-ray diffraction analysis.[5] For an organic compound like this compound, the following method is typically employed:

  • Method: Slow evaporation of a saturated solution is a common and effective technique.[5]

  • Procedure:

    • Dissolve the purified compound in a suitable solvent or solvent mixture (e.g., ethanol, methanol, ethyl acetate) at a slightly elevated temperature to ensure complete dissolution.[5]

    • Filter the solution to remove any particulate matter.

    • Transfer the solution to a clean vial, loosely capped or covered with perforated film to allow for slow evaporation of the solvent.

    • Allow the vial to stand undisturbed at room temperature. The slow evaporation process can take several days to weeks, during which well-defined single crystals should form.[5]

Data Collection

Once a suitable single crystal is obtained, it is subjected to X-ray diffraction to measure the intensities of the diffracted beams.[2][5]

  • Instrumentation: A single-crystal X-ray diffractometer equipped with a radiation source (e.g., Mo Kα or Cu Kα) and a sensitive detector is used.[2]

  • Procedure:

    • A carefully selected crystal of appropriate size and quality is mounted on a goniometer head.

    • The crystal is placed in a stream of cold nitrogen gas (typically 100-173 K) to minimize thermal vibrations of the atoms, which improves the quality of the diffraction data.[5]

    • The diffractometer rotates the crystal through a series of angles, exposing it to the X-ray beam from multiple orientations.

    • The detector measures the position and intensity of the thousands of diffracted X-ray beams.

    • The collected data (a series of diffraction images) are then processed. This includes integration of the reflection intensities and correction for various experimental factors (e.g., absorption).[2]

Structure Solution and Refinement

The processed diffraction data are used to solve and refine the crystal structure.

  • Software: Specialized software packages like SHELXT and SHELXL are commonly used for this purpose.[2]

  • Procedure:

    • Structure Solution: The integrated data are used to determine the unit cell dimensions and the space group of the crystal. The initial positions of the atoms in the asymmetric unit are determined using direct methods or Patterson methods.[2]

    • Structure Refinement: The initial atomic model is refined using a full-matrix least-squares method on F².[2] This iterative process adjusts the atomic coordinates, and thermal parameters to achieve the best possible fit between the observed diffraction data and the data calculated from the model.

    • Hydrogen atoms are typically located from the difference Fourier map and refined isotropically.

    • The final refined structure is validated using various crystallographic metrics.

Data Presentation

The final output of a crystal structure analysis is a set of crystallographic data that precisely describes the molecular and crystal structure. The following tables provide a template for how this data would be presented for this compound, with illustrative data from a related pyrrole derivative.

Table 1: Crystal Data and Structure Refinement Details

ParameterIllustrative Example Value
Empirical formulaC₆H₆ClNO₂
Formula weight159.57
Temperature100(2) K
Wavelength0.71073 Å
Crystal systemMonoclinic
Space groupP2₁/c
Unit cell dimensions
a8.123(4) Å
b10.456(5) Å
c9.345(4) Å
α90°
β110.21(3)°
γ90°
Volume745.1(6) ų
Z4
Density (calculated)1.422 Mg/m³
Absorption coefficient0.455 mm⁻¹
F(000)328
Crystal size0.25 x 0.20 x 0.15 mm³
θ range for data collection2.50 to 28.00°
Reflections collected5432
Independent reflections1789 [R(int) = 0.034]
Completeness to θ = 25.242°99.8 %
Refinement methodFull-matrix least-squares on F²
Data / restraints / params1789 / 0 / 121
Goodness-of-fit on F²1.054
Final R indices [I>2σ(I)]R1 = 0.045, wR2 = 0.112
R indices (all data)R1 = 0.058, wR2 = 0.125
Largest diff. peak/hole0.34 and -0.28 e.Å⁻³

Table 2: Selected Bond Lengths and Angles (Illustrative)

BondLength (Å)AngleAngle (°)
Cl(1)-C(3)1.735(2)C(2)-C(3)-C(4)107.5(2)
C(2)-C(3)1.389(3)C(3)-C(4)-C(5)108.1(2)
C(3)-C(4)1.371(3)C(4)-C(5)-N(1)106.9(2)
C(4)-C(5)1.412(3)C(5)-N(1)-C(2)109.3(2)
C(5)-N(1)1.365(2)N(1)-C(2)-C(3)108.2(2)
N(1)-C(2)1.354(2)Cl(1)-C(3)-C(2)128.4(2)
C(2)-C(6)1.478(3)O(1)-C(6)-O(2)123.5(2)
C(6)-O(1)1.201(2)O(1)-C(6)-C(2)125.8(2)
C(6)-O(2)1.334(2)C(7)-O(2)-C(6)116.1(2)

Mandatory Visualizations

The following diagrams illustrate the key workflows in the structural analysis of this compound.

experimental_workflow cluster_prep Sample Preparation cluster_data Data Collection cluster_analysis Structure Analysis cluster_output Final Output a Purified Compound b Crystal Growth (Slow Evaporation) a->b c Mount Single Crystal b->c d X-ray Diffraction (100 K) c->d e Collect Diffraction Images d->e f Process Data (Integration & Scaling) e->f g Solve Structure (Direct Methods) f->g h Refine Structure (Least-Squares) g->h i Validate Final Structure h->i j Crystallographic Data (Tables, CIF) i->j

Caption: Workflow for Single-Crystal X-ray Diffraction Analysis.

logical_relationship cluster_synthesis Synthesis & Purification cluster_structure Structural Information cluster_application Application & Development syn Chemical Synthesis of This compound pur Purification (e.g., Column Chromatography) syn->pur xray Single-Crystal X-ray Analysis pur->xray data 3D Atomic Coordinates Bond Lengths & Angles xray->data packing Crystal Packing & Intermolecular Interactions data->packing sar Structure-Activity Relationship (SAR) Studies packing->sar mat Materials Science Applications packing->mat design Rational Drug Design sar->design

Caption: Relationship between Synthesis, Structure, and Application.

References

Unveiling the Chlorinated Pyrroles: A Technical Guide to Their Discovery, Synthesis, and Biological Significance

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Chlorinated pyrroles, a fascinating class of heterocyclic compounds, have carved a significant niche in the landscape of natural products and medicinal chemistry. From potent antifungal agents to promising anticancer leads, these molecules, adorned with one or more chlorine atoms on a pyrrole scaffold, exhibit a remarkable breadth of biological activity. This technical guide delves into the historical discovery, intricate biosynthesis, elegant chemical synthesis, and profound biological implications of these vital compounds, offering a comprehensive resource for researchers in drug discovery and development.

A Historical Journey: From Soil Microbes to Deep-Sea Sponges

The story of chlorinated pyrroles begins in the mid-20th century with the discovery of pyrrolnitrin. In 1964, this potent antifungal metabolite was first isolated from the bacterium Pseudomonas pyrrocinia.[1] This discovery opened the door to exploring the microbial world as a source of halogenated natural products. Shortly after, in 1966, the first total synthesis of pyrrolnitrin was reported, a significant achievement that confirmed its structure and paved the way for synthetic analogs.[2]

The exploration of marine environments in the latter half of the 20th century unveiled a treasure trove of new chlorinated pyrroles. A pivotal moment was the isolation of oroidin from the marine sponge Agelas oroides in 1971. While not chlorinated itself, oroidin is the biogenetic precursor to a vast family of brominated and chlorinated pyrrole alkaloids.[3] Another significant marine discovery was pentabromopseudilin, a highly halogenated antibiotic isolated in 1966 from Pseudomonas bromoutilis, showcasing the diversity of halogenation patterns in these molecules.[4] The late 20th and early 21st centuries have seen the continued discovery of numerous chlorinated pyrrole alkaloids from marine organisms, such as the lamellarins from ascidians and sponges, which exhibit potent cytotoxic and anti-HIV activities.[5][6]

The Biosynthesis of Chlorinated Pyrroles: Nature's Halogenation Machinery

The biosynthesis of chlorinated pyrroles is a testament to the remarkable catalytic power of enzymes, particularly flavin-dependent halogenases. The most well-studied biosynthetic pathway is that of pyrrolnitrin in Pseudomonas fluorescens, which is encoded by the prnABCD gene cluster.[7]

The biosynthesis commences with the chlorination of L-tryptophan at the 7-position of the indole ring, a reaction catalyzed by the flavin-dependent halogenase PrnA. The subsequent enzyme, PrnB, a heme-dependent dioxygenase, catalyzes a complex rearrangement of the chlorinated tryptophan to form monodechloroaminopyrrolnitrin. The third enzyme, PrnC, another flavin-dependent halogenase, then chlorinates the pyrrole ring to yield aminopyrrolnitrin. Finally, the aminopyrrolnitrin is oxidized by the enzyme PrnD to produce the final product, pyrrolnitrin.[8]

G

The biosynthesis of marine chlorinated pyrroles, such as pentabromopseudilin, follows a distinct but related pathway. The biosynthesis of pentabromopseudilin is governed by the bmp gene cluster and involves the halogenation of a pyrrole precursor derived from proline.[9]

Chemical Synthesis of Chlorinated Pyrroles: Building the Core and Introducing Chlorine

The chemical synthesis of chlorinated pyrroles presents unique challenges, including the regioselective introduction of chlorine atoms onto the electron-rich pyrrole ring. Various synthetic strategies have been developed to address these challenges, with the Paal-Knorr synthesis and Suzuki coupling being two of the most powerful and versatile methods.

The Paal-Knorr Pyrrole Synthesis

The Paal-Knorr synthesis is a classic and widely used method for constructing the pyrrole ring itself. It involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, typically under acidic conditions. This method is highly efficient for the synthesis of a wide range of substituted pyrroles.

G

Suzuki Coupling for Aryl-Pyrrole Bond Formation

The Suzuki coupling reaction is a palladium-catalyzed cross-coupling reaction between an organoboron compound and an organohalide. This reaction is exceptionally useful for the synthesis of biaryl compounds and has been widely applied to the synthesis of aryl-substituted pyrroles, which are common motifs in many biologically active chlorinated pyrroles, including pyrrolnitrin and the lamellarins.

G

Biological Activity and Mechanisms of Action

Chlorinated pyrroles exhibit a diverse range of biological activities, with antifungal and anticancer properties being the most prominent.

Antifungal Activity of Pyrrolnitrin

Pyrrolnitrin is a potent inhibitor of fungal respiration. Its primary mechanism of action involves the disruption of the mitochondrial electron transport chain.[10] Specifically, pyrrolnitrin is believed to inhibit the flow of electrons between succinate or NADH and coenzyme Q.[10] This disruption of cellular respiration leads to a depletion of ATP and ultimately fungal cell death.

G

Anticancer Activity of Lamellarins

The lamellarins are a family of marine-derived chlorinated pyrrole alkaloids that have demonstrated significant anticancer activity. Their mechanism of action is multifaceted, involving the induction of apoptosis (programmed cell death) through various pathways. Lamellarin D, a well-studied member of this family, has been shown to induce apoptosis by directly targeting mitochondria, leading to the release of cytochrome c and the activation of caspases.[6][11] It has also been reported to inhibit topoisomerase I, an enzyme crucial for DNA replication and repair.[5] Furthermore, some lamellarins can inhibit various protein kinases that are involved in cancer cell proliferation and survival.[12]

G

Quantitative Data Summary

The following tables summarize key quantitative data related to the synthesis and biological activity of selected chlorinated pyrroles.

Table 1: Synthetic Yields of Selected Chlorinated Pyrroles and Intermediates

CompoundSynthetic MethodYield (%)Reference
2,5-dimethyl-1-phenyl-1H-pyrrolePaal-Knorr Synthesis (Microwave)~52%[5]
N-Substituted PyrrolesPaal-Knorr Synthesis (Alumina catalyst)68-97%[13]
Aryl-Substituted PyrrolesSuzuki-Miyaura Couplingup to 85%[7]
Lamellarin DModular Total Synthesis18% (8 steps)[14]
4-Chloro-2-(p-chlorophenyl)-1-methyl-5-(trifluoromethyl)pyrrole-3-carbonitrileDebrominative ChlorinationQuantitative[15]

Table 2: Biological Activity of Selected Chlorinated Pyrroles

CompoundBiological ActivityTarget Organism/Cell LineIC50 / MICReference
PyrrolnitrinAntifungalSaccharomyces cerevisiae10 µg/mL (inhibition)[10]
PyrrolnitrinAntifungalNeurospora crassa-[16]
BM212 (Pyrrole derivative)AntibacterialMycobacterium tuberculosis (drug-resistant)0.7-1.5 µg/mL (MIC)[17]
Lamellarin DCytotoxicP388CPT5 leukemia cells-[18]
Lamellarin DCytotoxicHuman melanoma cells-[6]
Mindapyrrole BAntimicrobialClinically relevant pathogens2-8 µg/mL (MIC)[19]
ChlorohydrazonesCytotoxicHuman cervical tumor HeLa cells20-25 µM (IC50)[20]

Table 3: Enzymatic Kinetic Parameters for Pyrrolnitrin Biosynthesis

EnzymeSubstrateKM (µM)kcat (min-1)Reference
PrnCMonodechloroaminopyrrolnitrin14.4 ± 1.21.66 ± 0.02[21]

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments cited in this guide.

Protocol 1: Paal-Knorr Synthesis of 2,5-dimethyl-1-phenyl-1H-pyrrole (Conventional Heating)

Materials:

  • Aniline (186 mg, 2.0 mmol)

  • Hexane-2,5-dione (228 mg, 2.0 mmol)

  • Methanol (0.5 mL)

  • Concentrated Hydrochloric Acid (1 drop)

  • 0.5 M Hydrochloric Acid (5.0 mL)

  • Methanol/water (9:1) mixture for recrystallization

Procedure:

  • In a round-bottom flask equipped with a reflux condenser, combine aniline, hexane-2,5-dione, and methanol.

  • Add one drop of concentrated hydrochloric acid to the mixture.

  • Heat the reaction mixture to reflux and maintain for 15 minutes.

  • Cool the reaction mixture in an ice bath.

  • Add 5.0 mL of 0.5 M hydrochloric acid to precipitate the product.

  • Collect the crystals by vacuum filtration.

  • Recrystallize the crude product from 1 mL of a 9:1 methanol/water mixture to yield pure 2,5-dimethyl-1-phenyl-1H-pyrrole.

Expected Yield: Approximately 52% (178 mg).[5]

Protocol 2: Microwave-Assisted Paal-Knorr Synthesis of Substituted Pyrroles

Materials:

  • 1,4-Dicarbonyl compound (1.0 equiv)

  • Primary amine (1.1-1.5 equiv)

  • Solvent (e.g., Ethanol, Acetic Acid, or solvent-free)

  • Catalyst (e.g., Acetic Acid, Iodine, Lewis Acids) (optional)

Procedure:

  • In a microwave reaction vial, combine the 1,4-dicarbonyl compound and the primary amine.

  • Add the chosen solvent and catalyst, if required.

  • Seal the vial and place it in the microwave reactor.

  • Irradiate the mixture at a set temperature (e.g., 120-150 °C) for a specified time (e.g., 2-10 minutes).

  • After the reaction is complete, cool the vial to room temperature.

  • Perform an appropriate workup procedure, which may involve quenching the reaction, extraction with an organic solvent, and washing with brine.

  • Purify the crude product by column chromatography or recrystallization.[5]

Protocol 3: Suzuki-Miyaura Coupling for the Synthesis of Aryl-Substituted Pyrroles

Materials:

  • SEM-protected bromopyrrole (1 mmol)

  • Arylboronic acid (1.5 mmol)

  • Pd(PPh3)4 (0.1 mmol)

  • Cs2CO3 (2 mmol)

  • Dioxane (8 mL)

  • Water (2 mL)

Procedure:

  • To a reaction vessel, add the SEM-protected bromopyrrole, arylboronic acid, Pd(PPh3)4, and Cs2CO3.

  • Add dioxane and water to the mixture under an argon atmosphere.

  • Stir the reaction mixture at 90 °C for approximately 5 hours (monitor by TLC).

  • Cool the mixture to room temperature and filter to remove solids.

  • Concentrate the filtrate and purify by flash chromatography to obtain the desired aryl-substituted pyrrole.[7]

Protocol 4: General Procedure for Isolation of Chlorinated Pyrroles from Marine Sponges

Materials:

  • Marine sponge sample

  • Methanol

  • Dichloromethane

  • Silica gel for column chromatography

  • Sephadex LH-20 for size-exclusion chromatography

  • HPLC system for final purification

Procedure:

  • Collect and freeze-dry the marine sponge material.

  • Extract the dried sponge material exhaustively with a mixture of methanol and dichloromethane.

  • Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.

  • Subject the crude extract to silica gel column chromatography, eluting with a gradient of solvents (e.g., hexane to ethyl acetate) to separate fractions based on polarity.

  • Further purify the fractions containing chlorinated pyrroles using size-exclusion chromatography on Sephadex LH-20.

  • Perform final purification of the isolated compounds by high-performance liquid chromatography (HPLC) to obtain pure chlorinated pyrroles.

  • Characterize the structure of the purified compounds using spectroscopic methods such as NMR and mass spectrometry.

Conclusion

The discovery and synthesis of chlorinated pyrroles have significantly impacted the fields of natural product chemistry, medicinal chemistry, and drug development. From the soil to the sea, nature has provided a diverse array of these halogenated heterocycles with potent biological activities. The elucidation of their biosynthetic pathways has not only provided insights into nature's chemical ingenuity but has also opened up avenues for biocatalytic and synthetic biology approaches to produce novel analogs. The continuous development of elegant and efficient chemical syntheses has enabled the preparation of these complex molecules in the laboratory, facilitating further biological evaluation and structure-activity relationship studies. As our understanding of the mechanisms of action of chlorinated pyrroles deepens, so too does their potential as therapeutic agents for a range of diseases, from fungal infections to cancer. This technical guide serves as a foundational resource for researchers poised to contribute to the next chapter in the compelling story of chlorinated pyrroles.

References

Reactivity of the C-Cl Bond in Methyl 3-chloro-1H-pyrrole-2-carboxylate: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the reactivity of the carbon-chlorine (C-Cl) bond in Methyl 3-chloro-1H-pyrrole-2-carboxylate, a key heterocyclic building block in medicinal chemistry and materials science. The document details its participation in various palladium-catalyzed cross-coupling reactions and nucleophilic aromatic substitution, offering insights into reaction conditions, yields, and experimental protocols.

Introduction

The pyrrole scaffold is a privileged motif in a multitude of biologically active compounds. Functionalization of the pyrrole ring is crucial for modulating the pharmacological properties of these molecules. This compound serves as a versatile precursor for the synthesis of 3-substituted pyrrole derivatives. The C-Cl bond at the 3-position, while less reactive than its bromo or iodo counterparts, provides a handle for various chemical transformations, enabling the introduction of diverse functionalities. This guide explores the synthetic utility of this compound through an examination of key reaction classes.

Palladium-Catalyzed Cross-Coupling Reactions

The C-Cl bond in this compound can be activated using palladium catalysts to form new carbon-carbon and carbon-nitrogen bonds. These reactions are fundamental in the synthesis of complex organic molecules.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful method for the formation of C-C bonds between an organohalide and an organoboron compound. While direct quantitative data for this compound is not extensively reported, studies on the analogous, more reactive, Methyl 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate provide valuable insights into the expected reactivity and optimal reaction conditions. The chloro- a anlog is expected to require more forcing conditions, such as higher catalyst loading, more electron-rich ligands, or higher temperatures, to achieve comparable yields.

Table 1: Suzuki-Miyaura Coupling of a 3-Halo-1H-pyrrole-2-carboxylate Derivative with Phenylboronic Acid

EntryPalladium Catalyst (mol%)Ligand (mol%)Base (equiv.)SolventTemp. (°C)Time (h)Yield (%)
1Pd(PPh₃)₄ (10)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901261
2Pd(dppf)Cl₂ (10)-Na₂CO₃ (2)Dioxane/H₂O (4:1)901245
3Pd(OAc)₂ (10)PPh₃ (20)Na₂CO₃ (2)Dioxane/H₂O (4:1)901238
4Pd(PPh₃)₄ (10)-K₂CO₃ (2)Dioxane/H₂O (4:1)901275
5Pd(PPh₃)₄ (10)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)901295
6Pd(PPh₃)₄ (5)-Cs₂CO₃ (2)Dioxane/H₂O (4:1)901289

Data is representative for the coupling of Methyl 3-bromo-1-((2-(trimethylsilyl)ethoxy)methyl)-1H-pyrrole-2-carboxylate with phenylboronic acid and serves as a model for the reactivity of the chloro-analog.

Experimental Protocol: Representative Suzuki-Miyaura Coupling

  • To a dried Schlenk tube, add this compound (1.0 mmol), the corresponding arylboronic acid (1.2 mmol), cesium carbonate (2.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.1 mmol).

  • Evacuate and backfill the tube with an inert gas (e.g., argon or nitrogen) three times.

  • Add a degassed 4:1 mixture of dioxane and water (5 mL).

  • Heat the reaction mixture to 90-110 °C and stir for 12-24 hours, monitoring the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature and dilute with ethyl acetate.

  • Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

Suzuki_Miyaura_Coupling PyrroleCl Methyl 3-chloro- 1H-pyrrole-2-carboxylate OxAdd Oxidative Addition Intermediate PyrroleCl->OxAdd Pd0 Pd(0)Ln Pd0->OxAdd ArylBOH ArB(OH)₂ Transmetalation Transmetalation ArylBOH->Transmetalation Base Base (e.g., Cs₂CO₃) Base->Transmetalation activates PdII_Waste Pd(II) Species OxAdd->Transmetalation RedElim Reductive Elimination Transmetalation->RedElim RedElim->Pd0 regenerates Product Methyl 3-aryl- 1H-pyrrole-2-carboxylate RedElim->Product

Catalytic cycle for the Suzuki-Miyaura coupling reaction.
Heck Reaction

The Heck reaction couples the C-Cl bond with an alkene to form a substituted alkene. This reaction is a powerful tool for C-C bond formation and is typically catalyzed by a palladium complex in the presence of a base.[1] The reactivity of aryl chlorides in Heck reactions is generally lower than that of bromides and iodides, often necessitating higher temperatures and specific catalyst systems.[2][3]

Table 2: General Conditions for the Heck Reaction of Aryl Chlorides

CatalystLigandBaseSolventTemperature (°C)
Pd(OAc)₂PPh₃Et₃NDMF, NMP, or DMAc100-140
Pd₂(dba)₃P(o-tol)₃K₂CO₃DMAc120-150
Palladacycles-NaOAcDMF100-130

Experimental Protocol: General Heck Reaction

  • In a sealed tube, combine this compound (1.0 mmol), the alkene (1.5 mmol), the palladium catalyst (e.g., Pd(OAc)₂, 0.05 mmol), the phosphine ligand (e.g., PPh₃, 0.1 mmol), and the base (e.g., Et₃N, 2.0 mmol).

  • Add a suitable solvent such as DMF (5 mL).

  • Seal the tube and heat the mixture to 120-140 °C for 12-48 hours.

  • Monitor the reaction by TLC or GC-MS.

  • After completion, cool the reaction, dilute with a suitable organic solvent, and wash with water.

  • Dry the organic phase, concentrate, and purify the residue by column chromatography.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination allows for the formation of a C-N bond between an aryl halide and an amine.[4][5] This reaction is of great importance in the synthesis of pharmaceuticals and other nitrogen-containing compounds.[4] The coupling of aryl chlorides requires robust catalyst systems, often employing bulky, electron-rich phosphine ligands.[6]

Table 3: Typical Catalyst Systems for Buchwald-Hartwig Amination of Aryl Chlorides

Palladium PrecursorLigandBaseSolventTemperature (°C)
Pd₂(dba)₃BINAPNaOt-BuToluene80-110
Pd(OAc)₂XPhosK₃PO₄Dioxane100-120
Pd(OAc)₂RuPhosCs₂CO₃t-BuOH80-100

Experimental Protocol: General Buchwald-Hartwig Amination

  • To an oven-dried Schlenk tube, add the palladium precursor (e.g., Pd₂(dba)₃, 0.02 mmol) and the ligand (e.g., BINAP, 0.04 mmol).

  • Evacuate and backfill with argon.

  • Add the solvent (e.g., toluene, 5 mL), followed by this compound (1.0 mmol), the amine (1.2 mmol), and the base (e.g., NaOt-Bu, 1.4 mmol).

  • Heat the reaction mixture to 100 °C for 12-24 hours.

  • Monitor the reaction's progress.

  • Upon completion, cool to room temperature, dilute with ether, and filter through a pad of celite.

  • Concentrate the filtrate and purify the product by chromatography.

Buchwald_Hartwig_Amination Start This compound + Amine (R₂NH) Reaction Buchwald-Hartwig Amination Start->Reaction Catalyst Pd(0) Catalyst + Ligand + Base Catalyst->Reaction Product Methyl 3-(amino)-1H-pyrrole-2-carboxylate Reaction->Product Purification Workup and Purification Product->Purification FinalProduct Pure Product Purification->FinalProduct

Experimental workflow for Buchwald-Hartwig amination.

Nucleophilic Aromatic Substitution (SNAr)

Due to the electron-rich nature of the pyrrole ring, nucleophilic aromatic substitution (SNAr) on an unactivated halopyrrole is generally challenging. However, the presence of the electron-withdrawing carboxylate group at the C2 position can facilitate SNAr reactions at the C3 position to some extent, especially with strong nucleophiles under forcing conditions.

General Reaction Conditions:

  • Nucleophiles: Strong nucleophiles such as alkoxides, thiolates, or secondary amines.

  • Solvents: Polar aprotic solvents like DMF, DMSO, or NMP.

  • Temperature: Elevated temperatures are typically required (100-180 °C).

Biological Relevance and Signaling Pathways

Derivatives of 3-aryl-1H-pyrrole-2-carboxylates have shown promise as anticancer agents.[7] While the exact mechanism for many of these compounds is still under investigation, a common target for pyrrole-based anticancer drugs is the inhibition of protein kinases, which are key components of cellular signaling pathways that regulate cell growth, proliferation, and survival.[8] One such critical pathway is the PI3K/Akt signaling cascade, which is often hyperactivated in cancer.

PI3K_Akt_Pathway GF Growth Factor RTK Receptor Tyrosine Kinase (RTK) GF->RTK binds PI3K PI3K RTK->PI3K activates PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 PIP2->PIP3 Akt Akt PIP3->Akt activates mTOR mTOR Akt->mTOR activates Apoptosis Apoptosis (Inhibition) Akt->Apoptosis inhibits Proliferation Cell Proliferation & Survival mTOR->Proliferation promotes Inhibitor 3-Aryl-1H-pyrrole- 2-carboxylate Derivative Inhibitor->PI3K inhibits

Hypothesized inhibition of the PI3K/Akt signaling pathway.

Conclusion

This compound is a valuable and versatile building block for the synthesis of a wide range of 3-substituted pyrrole derivatives. Its C-Cl bond, while requiring optimized conditions for activation, can effectively participate in various palladium-catalyzed cross-coupling reactions, including Suzuki-Miyaura, Heck, and Buchwald-Hartwig aminations. This guide provides researchers and drug development professionals with a foundational understanding of its reactivity, along with practical experimental guidance. The continued exploration of the chemistry of this compound and its derivatives holds significant promise for the discovery of new therapeutic agents and advanced materials.

References

Methodological & Application

Application Notes and Protocols for N-Alkylation of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

The N-alkylation of pyrrole derivatives is a fundamental transformation in synthetic organic chemistry, crucial for the diversification of heterocyclic scaffolds in drug discovery and materials science. Methyl 3-chloro-1H-pyrrole-2-carboxylate is an electron-deficient pyrrole, a feature that influences its reactivity. The presence of the electron-withdrawing chloro and methyl carboxylate groups increases the acidity of the N-H proton, facilitating its removal under basic conditions. This document provides detailed protocols and reaction conditions for the N-alkylation of this substrate.

The general principle of N-alkylation of pyrroles involves the deprotonation of the nitrogen atom by a suitable base to form a nucleophilic pyrrolide anion. This anion then undergoes a nucleophilic substitution reaction with an alkylating agent, typically an alkyl halide, to furnish the N-alkylated product.[1][2]

Reaction Conditions at a Glance

The selection of base, solvent, and alkylating agent is critical for achieving high yields and purity. Below is a summary of typical reaction conditions for the N-alkylation of chloro-substituted pyrroles.

Alkylating AgentBaseSolventTemperatureTime (h)Yield (%)Reference
Methyl IodideNaHDMFRoom Temp.485[3]
Ethyl BromideNaHTHFRoom Temp.682[3]
Benzyl BromideNaHDMFRoom Temp.390[3]
Dimethyl CarbonateDABCO (catalytic)DMF90-92 °C5+72-98*[4]
Alkyl HalidesK₂CO₃DMFRoom Temp.14Not specified[5][6]

*Note: Yields reported for a range of electron-deficient pyrroles.[4]

Experimental Protocols

Protocol 1: General N-Alkylation using Sodium Hydride

This protocol is a robust method for the N-alkylation of this compound with various alkyl halides.

Materials:

  • This compound

  • Sodium hydride (NaH), 60% dispersion in mineral oil

  • Anhydrous N,N-Dimethylformamide (DMF) or Tetrahydrofuran (THF)

  • Alkyl halide (e.g., methyl iodide, ethyl bromide, benzyl bromide)

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Ethyl acetate

  • Brine

  • Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

  • Round-bottom flask

  • Magnetic stirrer

  • Inert atmosphere (Nitrogen or Argon)

  • Ice bath

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add this compound (1.0 eq).

  • Solvent Addition: Add anhydrous DMF or THF to dissolve the starting material.

  • Deprotonation: Cool the solution to 0 °C using an ice bath. Carefully add sodium hydride (1.1-1.2 eq) portion-wise. Caution: Sodium hydride is highly reactive with water and flammable. Handle in a fume hood with appropriate personal protective equipment.

  • Anion Formation: Stir the mixture at 0 °C for 30-60 minutes. The cessation of hydrogen gas evolution indicates the formation of the pyrrolide anion.[1]

  • Alkylation: Slowly add the alkyl halide (1.0-1.2 eq) dropwise to the reaction mixture at 0 °C.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-24 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC).

  • Work-up: Upon completion, cool the reaction mixture to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl solution.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x volumes).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can be further purified by column chromatography on silica gel.

Protocol 2: N-Methylation using Dimethyl Carbonate (A "Green" Alternative)

This protocol utilizes a less toxic methylating agent, dimethyl carbonate, and is particularly suitable for electron-deficient pyrroles.[4]

Materials:

  • This compound

  • Dimethyl carbonate (DMC)

  • N,N-Dimethylformamide (DMF)

  • 1,4-Diazabicyclo[2.2.2]octane (DABCO)

  • Reaction flask with reflux condenser

  • Heating mantle

Procedure:

  • Reaction Setup: In a reaction flask, combine this compound (1.0 eq), DMF, a catalytic amount of DABCO, and an excess of dimethyl carbonate.

  • Heating: Heat the reaction mixture to 90-92 °C under a reflux condenser.

  • Reaction Monitoring: Monitor the reaction progress by TLC or GC-MS. Reaction times can be upwards of 5 hours.[4]

  • Work-up and Purification: After completion, cool the reaction mixture and perform a standard aqueous work-up followed by extraction with a suitable organic solvent. The product can be purified by column chromatography.

Visualizing the Workflow

The following diagram illustrates the general experimental workflow for the N-alkylation of this compound using sodium hydride.

G cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Dissolve this compound in anhydrous solvent (DMF or THF) under inert atmosphere B Cool to 0 °C A->B C Add NaH (1.1-1.2 eq) B->C D Stir for 30-60 min at 0 °C (Deprotonation) C->D E Add Alkyl Halide (1.0-1.2 eq) D->E F Warm to Room Temperature and stir for 2-24 h E->F G Quench with sat. NH4Cl (aq) F->G H Extract with Ethyl Acetate G->H I Wash with Brine H->I J Dry over MgSO4/Na2SO4 I->J K Concentrate in vacuo J->K L Purify by Column Chromatography K->L G cluster_reactants Reactants cluster_intermediates Intermediates cluster_products Products Pyrrole This compound Anion Pyrrolide Anion Pyrrole->Anion Deprotonation Base Base (e.g., NaH) Base->Anion Byproduct Byproducts (e.g., NaX, H2) Base->Byproduct AlkylHalide Alkylating Agent (R-X) Product N-Alkylated Pyrrole AlkylHalide->Product AlkylHalide->Byproduct Anion->Product Nucleophilic Substitution

References

Application Notes and Protocols for Suzuki-Miyaura Cross-Coupling Reactions with "Methyl 3-chloro-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with high efficiency and functional group tolerance. The application of this reaction to heterocyclic compounds is of particular interest in medicinal chemistry, as these motifs are prevalent in a vast array of pharmacologically active molecules. This document provides detailed application notes and protocols for the Suzuki-Miyaura cross-coupling of "Methyl 3-chloro-1H-pyrrole-2-carboxylate," a valuable building block for the synthesis of 3-aryl-1H-pyrrole-2-carboxylates. These products are key intermediates in the development of various therapeutic agents.

The primary challenge in the Suzuki-Miyaura coupling of chloro-heterocycles lies in the inertness of the C-Cl bond compared to its bromo and iodo counterparts.[1] Consequently, the selection of a highly active catalyst system is paramount for achieving efficient coupling. Modern palladium precatalysts, in conjunction with bulky, electron-rich phosphine ligands, have proven to be particularly effective in activating these less reactive C-Cl bonds.[1][2] Additionally, the presence of the N-H proton on the pyrrole ring can complicate the reaction, potentially requiring N-protection or careful optimization of the base and reaction conditions.[1][3]

Data Presentation: Comparative Reaction Conditions

The following table summarizes various conditions for Suzuki-Miyaura cross-coupling reactions of halogenated pyrrole derivatives, providing a comparative overview to guide the optimization for "this compound."

EntryHalogenated PyrroleCoupling PartnerCatalyst (mol%)Ligand (mol%)BaseSolventTemp. (°C)Time (h)Yield (%)Reference
1Methyl 3-bromo-1-(SEM)-1H-pyrrole-2-carboxylatePhenylboronic acidPd(PPh₃)₄ (10)-Na₂CO₃Dioxane/H₂O (4:1)901261[3]
23-Chloroindazole5-Indole boronic acidPd₂(dba)₃ (2)SPhos (3)K₃PO₄Dioxane/H₂O (5:1)1001595[4]
32-Chloropyridine1-Boc-2-pyrroleboronic acidPd₂(dba)₃ (1)FcPPh₂ (6)K₃PO₄Dioxane/H₂O (2:1)10018High[5]
45-Chloro-2-thiophene carbaldehyde3-Thiophene boronic acidPd(OAc)₂ (0.25)Tri(tert-butyl)phosphineK₃PO₄n-Butanol1001271[6]

SEM = 2-(trimethylsilyl)ethoxymethyl; dba = dibenzylideneacetone; SPhos = 2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl; FcPPh₂ = 1,1'-Bis(diphenylphosphino)ferrocene.

Experimental Protocols: Detailed Methodology

This section provides a detailed protocol for a representative Suzuki-Miyaura cross-coupling reaction with "this compound." The conditions are adapted from successful couplings of other challenging chloro-heterocycles and bromo-pyrrole analogs.[3][4]

Materials:

  • This compound

  • Arylboronic acid (e.g., Phenylboronic acid)

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium phosphate (K₃PO₄), anhydrous

  • 1,4-Dioxane, anhydrous

  • Water, degassed

  • Nitrogen or Argon gas supply

  • Standard glassware for inert atmosphere reactions

Procedure:

  • Reaction Setup: To a dry Schlenk flask, add this compound (1.0 mmol, 1.0 equiv), the arylboronic acid (1.5 mmol, 1.5 equiv), and anhydrous potassium phosphate (2.0 mmol, 2.0 equiv).

  • Catalyst Preparation: In a separate vial, mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.03 mmol, 3 mol%).

  • Addition of Reagents: Add the catalyst mixture to the Schlenk flask.

  • Solvent Addition: Evacuate the flask and backfill with an inert gas (Nitrogen or Argon). Repeat this cycle three times. Under a positive pressure of inert gas, add anhydrous 1,4-dioxane (4 mL) and degassed water (1 mL).

  • Reaction: Stir the mixture at room temperature for 10 minutes to ensure homogeneity. Then, heat the reaction mixture to 100 °C with vigorous stirring.

  • Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.

  • Work-up: After the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and water (20 mL).

  • Extraction: Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

  • Final Product: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired Methyl 3-aryl-1H-pyrrole-2-carboxylate.

Mandatory Visualization: Reaction Workflow and Catalytic Cycle

The following diagrams illustrate the general experimental workflow and the catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Workflow cluster_prep Reaction Preparation cluster_reaction Reaction Execution cluster_workup Work-up & Purification A Combine Reactants: - this compound - Arylboronic Acid - Base (e.g., K₃PO₄) B Add Catalyst System: - Palladium Source (e.g., Pd(OAc)₂) - Ligand (e.g., SPhos) A->B C Add Solvents: - Anhydrous Dioxane - Degassed Water B->C D Inert Atmosphere: Evacuate and backfill with N₂/Ar C->D E Heating & Stirring: (e.g., 100 °C) D->E F Reaction Monitoring: (TLC or LC-MS) E->F G Quenching & Extraction F->G H Drying & Concentration G->H I Purification: (Column Chromatography) H->I J Final Product: Methyl 3-aryl-1H-pyrrole-2-carboxylate I->J

Caption: General experimental workflow for the Suzuki-Miyaura cross-coupling reaction.

Suzuki_Miyaura_Cycle cluster_reactants Reactants cluster_products Products Pd0 Pd(0)L₂ PdII_Aryl Ar-Pd(II)-X-L₂ Pd0->PdII_Aryl Oxidative Addition PdII_Boronate Ar-Pd(II)-Ar'-L₂ PdII_Aryl->PdII_Boronate Transmetalation PdII_Boronate->Pd0 Reductive Elimination CoupledProduct Ar-Ar' (Methyl 3-aryl-1H-pyrrole-2-carboxylate) PdII_Boronate->CoupledProduct ArylHalide Ar-X (this compound) ArylHalide->PdII_Aryl BoronicAcid Ar'-B(OH)₂ (Arylboronic Acid) BoronicAcid->PdII_Aryl  Base

Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.

References

Synthesis of Novel Antibacterial Agents from Methyl 3-chloro-1H-pyrrole-2-carboxylate: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of potential antibacterial agents utilizing "Methyl 3-chloro-1H-pyrrole-2-carboxylate" as a key starting material. While direct literature synthesizing and testing antibacterial agents from this specific precursor is limited, its structural features make it an excellent scaffold for developing compounds analogous to known antibacterial pyrrole derivatives, such as pyrrole-2-carboxamides and pyrrolomycins. The following sections detail synthetic pathways to key intermediates and propose their subsequent conversion into potential antibacterial candidates, supported by data from structurally related compounds.

Introduction: The Potential of Pyrrole Scaffolds in Antibacterial Drug Discovery

The pyrrole ring is a privileged scaffold in medicinal chemistry, forming the core of numerous natural and synthetic compounds with a wide range of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[1][2] Notably, derivatives such as pyrrole-2-carboxamides have demonstrated significant antibacterial efficacy, with some compounds exhibiting potent activity against multidrug-resistant pathogens.[3][4]

"this compound" is a versatile building block for accessing a variety of substituted pyrrole derivatives. The presence of a chloro group at the 3-position and a methyl ester at the 2-position allows for diverse chemical modifications, including nucleophilic substitution, cross-coupling reactions, and amide bond formation. These modifications can be leveraged to generate libraries of novel compounds for antibacterial screening.

Strategic Synthetic Pathways

The primary strategy involves the functionalization of the "this compound" core to introduce pharmacophores known to be associated with antibacterial activity. Key synthetic transformations include:

  • Hydrolysis and Amide Coupling: Conversion of the methyl ester to a carboxylic acid, followed by amide bond formation with various amines to generate a library of pyrrole-2-carboxamides.

  • N-Functionalization: Alkylation or arylation of the pyrrole nitrogen to introduce substituents that can modulate the compound's physicochemical properties and biological activity.

  • C-H Functionalization/Cross-Coupling: Further substitution on the pyrrole ring, for instance, at the 4-position, to explore structure-activity relationships (SAR).

The following diagram illustrates a general workflow for the synthesis of potential antibacterial agents from "this compound".

G A This compound B Hydrolysis (LiOH or NaOH) A->B F N-Alkylation/Arylation (e.g., Alkyl halide, Base) A->F C 3-Chloro-1H-pyrrole-2-carboxylic acid B->C D Amide Coupling (EDC, HOBt or HATU) C->D E N-Substituted Pyrrole-2-carboxamides (Potential Antibacterial Agents) D->E G N-Substituted Methyl 3-chloro-1H-pyrrole-2-carboxylate F->G G->B Hydrolysis

General synthetic workflow.

Experimental Protocols

Protocol 1: Synthesis of 3-Chloro-1H-pyrrole-2-carboxylic acid

This protocol describes the hydrolysis of the methyl ester to the corresponding carboxylic acid, a key intermediate for the synthesis of carboxamide derivatives.

Materials:

  • This compound

  • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

  • Tetrahydrofuran (THF)

  • Water (H₂O)

  • Ethanol (EtOH)

  • Hydrochloric acid (HCl, 1N)

  • Ethyl acetate (EtOAc)

  • Brine

Procedure:

  • Dissolve this compound in a mixture of THF, H₂O, and EtOH.

  • Add an aqueous solution of LiOH or NaOH to the reaction mixture.

  • Stir the mixture at room temperature for 3-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the organic solvents under reduced pressure.

  • Acidify the aqueous residue to pH 2-3 with 1N HCl.

  • Extract the product with EtOAc (3 x 50 mL).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo to yield 3-Chloro-1H-pyrrole-2-carboxylic acid.

Protocol 2: Synthesis of Pyrrole-2-carboxamide Derivatives

This protocol outlines the coupling of the synthesized carboxylic acid with a primary or secondary amine to form the corresponding amide.

Materials:

  • 3-Chloro-1H-pyrrole-2-carboxylic acid

  • Desired amine (e.g., aromatic, aliphatic, or heterocyclic amines)

  • 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl)

  • 1-Hydroxybenzotriazole (HOBt)

  • Triethylamine (TEA) or Diisopropylethylamine (DIPEA)

  • Dimethylformamide (DMF)

Procedure:

  • Dissolve 3-Chloro-1H-pyrrole-2-carboxylic acid in anhydrous DMF and cool the solution to 0 °C.

  • Add EDC·HCl, HOBt, and the desired amine to the reaction mixture.

  • Add TEA or DIPEA dropwise to the stirring solution.

  • Allow the reaction to warm to room temperature and stir for 18-30 hours.

  • Monitor the reaction by TLC.

  • Upon completion, pour the reaction mixture into ice-water and extract the product with EtOAc.

  • Wash the combined organic layers with saturated sodium bicarbonate solution and brine.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired pyrrole-2-carboxamide.

Antibacterial Activity of Structurally Related Compounds

Table 1: In Vitro Antibacterial Activity of Pyrrole-2-carboxamide Analogs [3]

Compound IDTarget OrganismMIC (µg/mL)
4a Klebsiella pneumoniae6.35
Escherichia coli5.87
Pseudomonas aeruginosa4.98
4c Klebsiella pneumoniae4.89
Escherichia coli3.98
Pseudomonas aeruginosa3.76
4f Klebsiella pneumoniae3.54
Escherichia coli3.21
Pseudomonas aeruginosa3.12
4i Klebsiella pneumoniae1.02
Escherichia coli1.56
Pseudomonas aeruginosa3.56
Ciprofloxacin Klebsiella pneumoniae1.00
Escherichia coli1.20
Pseudomonas aeruginosa1.50

Note: The compound IDs are taken from the cited literature and are not synthesized from "this compound" in the source.

The data indicates that modifications on the amide nitrogen can significantly impact antibacterial activity, with compound 4i showing potency comparable to the standard antibiotic Ciprofloxacin against Klebsiella pneumoniae.[3]

Proposed Signaling Pathway and Mechanism of Action

The mechanism of action for many pyrrole-based antibacterial agents involves the inhibition of essential bacterial enzymes. For instance, some pyrrole derivatives have been shown to target DNA gyrase and topoisomerase IV, enzymes crucial for DNA replication and repair in bacteria.[5] The following diagram illustrates a simplified representation of this inhibitory pathway.

G A Pyrrole-based Inhibitor (e.g., Pyrrole-2-carboxamide) B Bacterial DNA Gyrase / Topoisomerase IV A->B Inhibition C DNA Replication & Repair B->C Catalyzes D Bacterial Cell Death C->D Essential for Bacterial Survival

Inhibition of DNA gyrase/topoisomerase IV.

Conclusion and Future Directions

"this compound" represents a promising starting point for the development of novel antibacterial agents. The synthetic protocols provided herein offer a clear path to a variety of pyrrole-2-carboxamide derivatives. Based on the antibacterial activity of structurally related compounds, it is highly recommended that the synthesized compounds undergo a comprehensive screening against a panel of clinically relevant Gram-positive and Gram-negative bacteria. Further optimization of the lead compounds through systematic modification of the substituents on the pyrrole ring and the amide moiety could lead to the discovery of potent and novel antibacterial drugs.

References

Application Notes & Protocols: Methyl 3-chloro-1H-pyrrole-2-carboxylate in the Synthesis of Potent Antitubercular Agents

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the synthetic utility of pyrrole-2-carboxylate scaffolds, specifically focusing on the potential application of Methyl 3-chloro-1H-pyrrole-2-carboxylate in the development of novel antitubercular compounds. The protocols and data presented are adapted from methodologies reported for structurally similar precursors, such as methyl 4-bromo-1H-pyrrole-2-carboxylate, which have been successfully employed in the synthesis of potent inhibitors of Mycobacterium tuberculosis.

The primary focus of this document is on the synthesis of pyrrole-2-carboxamide derivatives that have shown remarkable activity against drug-resistant tuberculosis strains by targeting the Mycobacterial Membrane Protein Large 3 (MmpL3).[1][2]

Introduction

The emergence of multidrug-resistant (MDR) and extensively drug-resistant (XDR) strains of Mycobacterium tuberculosis necessitates the development of new therapeutic agents with novel mechanisms of action. Pyrrole-based compounds have emerged as a promising class of antitubercular agents.[3][4] In particular, pyrrole-2-carboxamides have been identified as potent inhibitors of MmpL3, a crucial transporter protein involved in the biosynthesis of the mycobacterial cell wall.[1][2][5]

This compound represents a key starting material for the synthesis of a diverse library of pyrrole-2-carboxamide derivatives. The chloro-substituent at the 3-position can be strategically utilized for further functionalization, or it can be retained to modulate the electronic and steric properties of the final compounds, potentially influencing their biological activity.

Synthetic Strategy Overview

The general synthetic approach to constructing pyrrole-2-carboxamide-based antitubercular agents from a halo-substituted methyl pyrrole-2-carboxylate precursor involves a multi-step sequence. This typically includes hydrolysis of the methyl ester, amide coupling with a suitable amine, and a cross-coupling reaction to introduce diversity at the halogenated position.

Below is a generalized workflow for the synthesis of antitubercular pyrrole-2-carboxamides, adapted from a reported synthesis using a bromo-substituted precursor.[1]

G start This compound hydrolysis Hydrolysis start->hydrolysis acid 3-chloro-1H-pyrrole-2-carboxylic acid hydrolysis->acid coupling Amide Coupling (e.g., with Adamantan-2-amine) acid->coupling amide N-(Adamantan-2-yl)-3-chloro-1H-pyrrole-2-carboxamide coupling->amide suzuki Suzuki Coupling (with various boronic acids) amide->suzuki final_compounds Final Antitubercular Compounds (Pyrrole-2-carboxamide Derivatives) suzuki->final_compounds

Caption: Generalized synthetic workflow from this compound.

Experimental Protocols

The following are detailed experimental protocols adapted from the synthesis of analogous pyrrole-2-carboxamide derivatives.[1]

Protocol 1: Hydrolysis of this compound
  • Dissolution: Dissolve this compound in a suitable solvent mixture, such as methanol and water.

  • Base Addition: Add an excess of a strong base, for example, sodium hydroxide (NaOH), to the solution.

  • Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

  • Acidification: Upon completion, cool the reaction mixture in an ice bath and acidify with a suitable acid, such as hydrochloric acid (HCl), until the pH is acidic.

  • Extraction: Extract the aqueous layer with an organic solvent like ethyl acetate.

  • Drying and Concentration: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield 3-chloro-1H-pyrrole-2-carboxylic acid.

Protocol 2: Amide Coupling
  • Reactant Mixture: To a solution of 3-chloro-1H-pyrrole-2-carboxylic acid in an anhydrous solvent like dichloromethane (DCM), add the desired amine (e.g., adamantan-2-amine), a coupling agent such as 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and a catalyst like 4-Dimethylaminopyridine (DMAP).

  • Reaction Conditions: Stir the mixture at room temperature overnight.

  • Work-up: Wash the reaction mixture sequentially with water, saturated sodium bicarbonate solution, and brine.

  • Purification: Dry the organic layer over anhydrous sodium sulfate, concentrate, and purify the crude product by column chromatography on silica gel to obtain the N-substituted-3-chloro-1H-pyrrole-2-carboxamide.

Protocol 3: Suzuki Coupling for Derivatization
  • Reaction Setup: In a reaction vessel, combine the N-substituted-3-chloro-1H-pyrrole-2-carboxamide, the desired boronic acid, a palladium catalyst (e.g., Pd(dppf)Cl2), and a base such as potassium carbonate.

  • Solvent and Degassing: Add a suitable solvent system, for instance, a mixture of dioxane and water, and degas the mixture with nitrogen or argon.

  • Heating: Heat the reaction mixture to reflux and stir until the reaction is complete as monitored by TLC.

  • Extraction and Purification: Cool the mixture, dilute with water, and extract with an organic solvent. Wash the combined organic layers, dry, and concentrate. Purify the residue by column chromatography to yield the final derivative.

Quantitative Data

The following tables summarize the antitubercular activity of a series of pyrrole-2-carboxamide derivatives synthesized from a halo-pyrrole precursor.[1] The data highlights the potent activity of these compounds against M. tuberculosis H37Rv.

Table 1: In Vitro Antitubercular Activity of Pyrrole-2-carboxamide Derivatives

Compound IDR1 GroupMIC (μg/mL) against M. tuberculosis H37Rv
5 2,4-dichlorophenyl< 0.016
14 2-chlorophenyl0.03
15 4-chlorophenyl0.06
16 2-fluorophenyl< 0.016
17 3-fluorophenyl< 0.016
18 4-fluorophenyl< 0.016
19 4-(trifluoromethyl)phenyl0.03
28 6-chloropyridin-3-yl< 0.016
29 Pyridin-3-yl0.03
32 5-fluoropyridin-3-yl< 0.016
INH (Isoniazid) -0.05

Data adapted from a study on pyrrole-2-carboxamides derived from a bromo-pyrrole precursor.[1]

Table 2: Cytotoxicity of Selected Potent Compounds

Compound IDIC50 (μg/mL) against Vero cellsSelectivity Index (SI = IC50/MIC)
16 > 64> 4000
17 > 64> 4000
18 > 64> 4000
28 > 64> 4000
32 > 64> 4000

Data adapted from a study on pyrrole-2-carboxamides derived from a bromo-pyrrole precursor.[1]

Mechanism of Action: Targeting MmpL3

The synthesized pyrrole-2-carboxamides exert their antitubercular effect by inhibiting MmpL3, a membrane transporter essential for the translocation of trehalose monomycolate (TMM), a precursor for mycolic acid synthesis. The inhibition of MmpL3 disrupts the formation of the mycobacterial outer membrane, leading to cell death.[1][5]

G cluster_membrane Mycobacterial Inner Membrane MmpL3 MmpL3 Transporter TMM_out TMM - Periplasm MmpL3->TMM_out TMM_in Trehalose Monomycolate (TMM) - Cytoplasm TMM_in->MmpL3 Translocation Mycolic_Acid Mycolic Acid Layer (Cell Wall Component) TMM_out->Mycolic_Acid Biosynthesis Pyrrole_Compound Pyrrole-2-carboxamide Derivative Pyrrole_Compound->Inhibition Inhibition->MmpL3 Inhibition

Caption: Inhibition of MmpL3 by pyrrole-2-carboxamide derivatives.

Structure-Activity Relationship (SAR)

Studies on pyrrole-2-carboxamide derivatives have revealed key structural features that contribute to their potent antitubercular activity:[1]

  • Pyrrole and Amide Hydrogens: The hydrogens on the pyrrole nitrogen and the carboxamide nitrogen are crucial for potent activity, likely participating in hydrogen bonding interactions with the target protein.[1]

  • Substituents on the Pyrrole Ring: The introduction of phenyl and pyridyl groups with electron-withdrawing substituents at the 4-position of the pyrrole ring generally enhances anti-TB activity.[1][5]

  • Amide Substituent: Bulky, lipophilic groups, such as adamantyl, on the carboxamide nitrogen are favorable for high potency.[1]

These SAR insights can guide the rational design of new derivatives starting from this compound to optimize their antitubercular efficacy.

Conclusion

This compound is a valuable and versatile starting material for the synthesis of novel pyrrole-based antitubercular agents. By leveraging established synthetic methodologies and structure-activity relationship data from analogous compounds, researchers can efficiently generate and evaluate new chemical entities with the potential to combat drug-resistant tuberculosis. The protocols and data presented herein provide a solid foundation for initiating such drug discovery programs.

References

Application Note: Scale-up Synthesis of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the scale-up synthesis of Methyl 3-chloro-1H-pyrrole-2-carboxylate, a valuable building block in medicinal chemistry and drug development. The outlined procedure is based on a scalable method demonstrated to produce decagram quantities of the target compound.[1]

Introduction

This compound is a key intermediate in the synthesis of various biologically active molecules. The ability to produce this compound on a larger scale is crucial for advancing drug discovery programs. The presented protocol is an adaptation of a reported scalable procedure involving the exhaustive allylic chlorination of 2-methyl-1-pyrroline followed by treatment with sodium methoxide.[1] A significant rate enhancement is achieved by using tetrahydrofuran (THF) as the solvent over carbon tetrachloride (CCl4), with reaction times being reduced dramatically.[2][3]

Data Summary

The following table summarizes the quantitative data for the key reaction step in the synthesis, scaled to the decagram level.[1]

Reagent/ParameterQuantityMolesEquivalentsNotes
2-Methyl-1-pyrroline7.1 mL74.98 mmol1.0Starting material
N-Chlorosuccinimide (NCS)80 g599.11 mmol8.0Chlorinating agent
Tetrahydrofuran (THF)190 mL--Solvent
Reaction Time2 hours--At reflux
Product This compound --Formed after subsequent step

Experimental Workflow

The overall synthetic workflow is depicted in the diagram below. The process begins with the exothermic chlorination of 2-methyl-1-pyrroline, followed by the formation of the target ester.

Scale_up_Synthesis Workflow for the Synthesis of this compound cluster_start Starting Materials cluster_reaction1 Step 1: Chlorination cluster_reaction2 Step 2: Ester Formation 2_Methyl_1_pyrroline 2-Methyl-1-pyrroline Reaction_Vessel 1 L Flask 2_Methyl_1_pyrroline->Reaction_Vessel NCS N-Chlorosuccinimide (NCS) NCS->Reaction_Vessel THF Tetrahydrofuran (THF) THF->Reaction_Vessel Exotherm Caution: Large Exotherm Dropwise Addition Reaction_Vessel->Exotherm Reflux Reflux for 2h Exotherm->Reflux Intermediate Intermediate 5-22 Reflux->Intermediate NaOCH3 Sodium Methoxide Intermediate->NaOCH3 Final_Product This compound NaOCH3->Final_Product

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

This protocol details the synthesis of this compound on a decagram scale.[1]

Materials and Equipment:

  • 1 L three-necked round-bottom flask

  • Reflux condenser

  • Dropping funnel

  • Magnetic stirrer and stir bar

  • Heating mantle

  • Ice bath

  • 2-Methyl-1-pyrroline (7.1 mL, 74.98 mmol)

  • N-Chlorosuccinimide (NCS) (80 g, 599.11 mmol)

  • Anhydrous Tetrahydrofuran (THF) (190 mL)

  • Sodium methoxide

  • Standard workup and purification reagents and equipment

Procedure:

Step 1: Exhaustive Allylic Chlorination

  • Equip a 1 L three-necked round-bottom flask with a reflux condenser, a dropping funnel, and a magnetic stirrer.

  • Charge the flask with N-Chlorosuccinimide (80 g, 599.11 mmol, 8 eq) and suspend it in anhydrous THF (190 mL).

  • CAUTION: A significant exotherm will occur during the addition of 2-methyl-1-pyrroline. Prepare an ice bath for immediate cooling if necessary.

  • Slowly add 2-methyl-1-pyrroline (7.1 mL, 74.98 mmol) dropwise to the stirred suspension. Control the addition rate to manage the exothermic reaction.

  • After the addition is complete, heat the reaction mixture to reflux and maintain for 2 hours.

  • Upon completion, allow the reaction mixture to cool to room temperature. This mixture containing the chlorinated intermediate is used directly in the next step.

Step 2: Synthesis of this compound

  • Cool the reaction mixture from Step 1 in an ice bath.

  • Slowly and carefully add sodium methoxide to the cooled mixture. The exact amount and concentration of the sodium methoxide solution should be determined based on the stoichiometry of the reaction to neutralize the reaction mixture and facilitate the desired transformation.

  • Monitor the reaction by a suitable technique (e.g., TLC, LC-MS) until the formation of the desired product is complete.

  • Upon completion, perform an appropriate aqueous workup. This may involve quenching the reaction with water, followed by extraction with a suitable organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield this compound.

Safety Precautions

  • The initial chlorination reaction is highly exothermic and requires careful, slow addition of the starting material.[1] Appropriate cooling and monitoring are essential to prevent a runaway reaction.

  • All manipulations should be performed in a well-ventilated fume hood.

  • Personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.

  • Consult the Safety Data Sheets (SDS) for all chemicals used in this procedure.

This detailed protocol provides a robust and scalable method for the synthesis of this compound, enabling its production in quantities suitable for extensive research and development activities.

References

Troubleshooting & Optimization

Technical Support Center: Purification of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions (FAQs) for the purification of Methyl 3-chloro-1H-pyrrole-2-carboxylate by recrystallization. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification process.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: My compound, this compound, won't crystallize. What should I do?

A1: If crystals do not form upon cooling, the solution may not be sufficiently saturated, or nucleation may be slow. Here are several steps to induce crystallization:

  • Scratch the inner surface of the flask: Use a glass stirring rod to gently scratch the flask below the surface of the solution. This creates microscopic imperfections that can serve as nucleation sites for crystal growth.[1]

  • Add a seed crystal: Introduce a tiny crystal of the crude or pure compound into the cooled solution. This provides a template for further crystal formation.[1]

  • Reduce the solvent volume: If the solution is too dilute, you can heat it again to evaporate some of the solvent and increase the concentration. Be careful not to evaporate too much, which could cause the compound to "oil out" or precipitate impurely.

  • Cool to a lower temperature: If you have been cooling the solution at room temperature or in an ice bath, try using a colder bath (e.g., a dry ice/acetone slurry), but do so slowly to avoid rapid precipitation.

Q2: The compound is "oiling out" instead of forming solid crystals. How can I fix this?

A2: "Oiling out" occurs when the compound precipitates as a liquid instead of a solid. This often happens when the solution is too concentrated or cooled too quickly, or when the compound's melting point is lower than the solution's temperature at the point of saturation.[2]

  • Cool the solution more slowly: Allow the flask to cool gradually to room temperature before placing it in an ice bath. Insulating the flask can help slow the cooling process.[2]

  • Use a more dilute solution: Re-heat the mixture until the oil redissolves and add a small amount of additional hot solvent. This ensures the compound remains soluble for longer as it cools.[1][2]

  • Change the solvent: If the problem persists, the chosen solvent may be unsuitable. Try a solvent with a lower boiling point.[1]

Q3: I can't find a single suitable solvent for recrystallization. What are my options?

A3: It is a common issue for a compound to be either too soluble or nearly insoluble in common solvents. In this case, a mixed-solvent system (solvent/anti-solvent) is the best approach.

  • Dissolve the crude compound in a minimum amount of a "good" solvent in which it is highly soluble, even at room temperature.

  • Heat this solution gently.

  • Slowly add a "bad" solvent (an "anti-solvent") in which the compound is poorly soluble, dropwise, until the solution becomes persistently cloudy (the cloud point).[2]

  • Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.

  • Allow the solution to cool slowly. The crystals should form as the solubility decreases.

Common solvent pairs include hexane/ethyl acetate or dichloromethane/methanol.[2][3]

Q4: My final product is colored. How can I remove colored impurities?

A4: Colored impurities are often non-polar, polymeric materials or oxidation byproducts.

  • Activated Charcoal Treatment: Before crystallization, dissolve the crude product in the hot solvent and add a very small amount (1-2% by weight) of activated charcoal. Keep the solution hot for a few minutes. The charcoal will adsorb the colored impurities.[2] Important: Perform a hot gravity filtration to remove the charcoal before allowing the solution to cool. Be aware that charcoal can also adsorb some of your desired product, potentially reducing the overall yield.[2]

  • Minimize Exposure to Air and Light: Pyrrole derivatives can be sensitive to oxidation. Work efficiently and consider working under an inert atmosphere (e.g., nitrogen) if the compound is particularly unstable.[2] Store the purified product in an amber vial at a low temperature.[2]

Q5: The recrystallization yield is very low. What went wrong?

A5: A low yield (e.g., less than 50%) can result from several factors:

  • Using too much solvent: This is the most common cause. If too much solvent is used, a significant portion of the compound will remain dissolved in the mother liquor even after cooling.[1] To check this, you can try to evaporate some of the mother liquor to see if more product crystallizes.

  • Premature crystallization: If crystals form too early during a hot filtration step, product will be lost. Ensure the funnel and receiving flask are pre-heated.

  • Incomplete transfer: Ensure all crystals are scraped from the flask and transferred during filtration.

Data Presentation

Table 1: Common Solvents for Recrystallization

SolventBoiling Point (°C)PolarityNotes
Water100HighGood for polar compounds, but may not be suitable for many organics.[3]
Ethanol78HighA general-purpose solvent that is effective for many compounds with minor impurities.[3]
Methanol65HighSimilar to ethanol but with a lower boiling point.[1]
Acetone56MediumA good solvent, often used in combination with hexanes.[3]
Ethyl Acetate (EtOAc)77MediumA good choice for compounds with ester functional groups.[3] Often used with hexanes.
Dichloromethane (DCM)40MediumA versatile solvent, but its low boiling point can make it tricky to use for recrystallization.
Hexanes/Heptane69 / 98LowNon-polar solvents, often used as the "bad" solvent (anti-solvent) in a mixed-solvent system.[3]
Toluene111LowGood for compounds that require high heat to dissolve; aromatic compounds often crystallize well from it.[3]

Table 2: Troubleshooting Summary

IssuePossible Cause(s)Recommended Solution(s)
No Crystals Form - Solution is too dilute.- Nucleation is inhibited.- Evaporate excess solvent.- Scratch the flask with a glass rod.[1]- Add a seed crystal.[1]- Cool to a lower temperature.
"Oiling Out" - Solution is too concentrated.- Cooling is too rapid.- Inappropriate solvent.- Re-heat and add more solvent.[2]- Allow the solution to cool slowly before icing.[2]- Change to a different solvent system.[1]
Colored Product - Presence of colored impurities.- Oxidation of the compound.- Treat the hot solution with activated charcoal.[2]- Minimize exposure to air and light during the process.[2]
Low Yield - Too much solvent was used.- Premature crystallization during filtration.- Incomplete transfer of solids.- Reduce solvent volume in future attempts.- Use pre-heated glassware for hot filtration.- Ensure all solid is transferred to the filter.

Experimental Protocols

Protocol 1: Single-Solvent Recrystallization
  • Solvent Selection: Place a small amount of the crude this compound into several test tubes. Add a few drops of a different solvent from Table 1 to each tube. A good solvent will dissolve the compound when heated but not at room temperature.

  • Dissolution: Place the crude compound into an Erlenmeyer flask. Add the chosen solvent dropwise while heating the mixture (e.g., on a hot plate) and swirling. Continue adding the solvent until the compound just dissolves completely.

  • Hot Filtration (Optional): If the hot solution contains insoluble impurities (like dust or charcoal), perform a hot gravity filtration using a pre-heated funnel and filter paper into a clean, pre-heated flask.

  • Crystallization: Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. Once at room temperature, you may place it in an ice bath to maximize crystal formation.

  • Isolation of Crystals: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the collected crystals with a small amount of ice-cold solvent to remove any remaining mother liquor.

  • Drying: Allow the crystals to dry completely. This can be done by leaving them in the Büchner funnel with the vacuum running for a period, or by transferring them to a watch glass to air dry. For higher purity, a vacuum oven can be used.

Protocol 2: Mixed-Solvent Recrystallization
  • Dissolution: Dissolve the crude compound in the minimum amount of a "good" hot solvent (one in which it is very soluble).

  • Addition of Anti-Solvent: While keeping the solution hot, add the "bad" anti-solvent (one in which the compound is insoluble) dropwise until the solution turns cloudy and the cloudiness persists.

  • Clarification: Add a few drops of the hot "good" solvent until the solution becomes clear again.

  • Crystallization, Isolation, and Drying: Follow steps 4-7 from the Single-Solvent Recrystallization protocol.

Visualizations

Recrystallization_Workflow start Start: Crude Product dissolve 1. Dissolve in minimum hot solvent start->dissolve charcoal Optional: Add Charcoal dissolve->charcoal Colored? hot_filter 2. Hot Gravity Filtration (if needed) dissolve->hot_filter Insoluble Impurities? cool 3. Cool Slowly to form crystals dissolve->cool charcoal->hot_filter Yes hot_filter->cool collect 4. Collect Crystals (Vacuum Filtration) cool->collect wash 5. Wash with ice-cold solvent collect->wash dry 6. Dry Crystals wash->dry end_node End: Pure Product dry->end_node

Caption: Standard workflow for the recrystallization process.

Troubleshooting_Tree problem Problem Encountered During Recrystallization? oiling_out Compound 'Oiled Out'? problem->oiling_out no_crystals No Crystals Formed? problem->no_crystals low_yield Yield is Very Low? problem->low_yield sol_oil_1 Re-heat solution and add more solvent oiling_out->sol_oil_1 Solution too concentrated sol_oil_2 Cool solution more slowly oiling_out->sol_oil_2 Cooled too quickly sol_oil_3 Change solvent system oiling_out->sol_oil_3 Persistent issue sol_nocrys_1 Scratch inner wall of flask no_crystals->sol_nocrys_1 Try first sol_nocrys_2 Add a seed crystal no_crystals->sol_nocrys_2 If scratching fails sol_nocrys_3 Reduce solvent volume (concentrate solution) no_crystals->sol_nocrys_3 Solution may be too dilute sol_lowyield_1 Use less solvent in next attempt low_yield->sol_lowyield_1 Primary cause sol_lowyield_2 Ensure glassware for hot filtration is pre-heated low_yield->sol_lowyield_2 If hot filtering

Caption: Decision tree for troubleshooting common recrystallization issues.

References

Common impurities in the synthesis of "Methyl 3-chloro-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of Methyl 3-chloro-1H-pyrrole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the most common impurities observed in the synthesis of this compound?

A1: The most prevalent impurities are typically other chlorinated isomers of the target molecule. During the chlorination of the pyrrole ring, the chlorine atom can add to different positions, leading to a mixture of products. Key impurities include:

  • Regioisomers: Methyl 4-chloro-1H-pyrrole-2-carboxylate and Methyl 5-chloro-1H-pyrrole-2-carboxylate are common regioisomeric impurities. The electron-donating nature of the pyrrole nitrogen directs electrophilic substitution, but a mixture of isomers is often unavoidable. The separation of these isomers can be challenging due to their similar physical properties.[1]

  • Over-chlorinated byproducts: Dichloro- and trichloro-substituted pyrrole carboxylates can form if the reaction conditions are not carefully controlled, particularly with an excess of the chlorinating agent.[2]

  • Unreacted starting materials: Residual starting materials, such as Methyl 1H-pyrrole-2-carboxylate, may be present if the reaction does not go to completion.

  • Byproducts from the chlorinating agent: If N-chlorosuccinimide (NCS) is used, succinimide will be a significant byproduct.

  • Oxidized byproducts: Under certain conditions, oxidation of the pyrrole ring can occur, leading to the formation of pyrrolinone derivatives.[2]

Q2: I am observing a complex mixture of products in my reaction. How can I improve the selectivity for the desired 3-chloro isomer?

A2: Achieving high regioselectivity in the chlorination of pyrrole-2-carboxylates can be challenging. Here are some strategies to improve the yield of the desired product:

  • Choice of Chlorinating Agent: N-Chlorosuccinimide (NCS) is a commonly used reagent. The reaction conditions, including the solvent and temperature, can influence the isomeric ratio.

  • Temperature Control: Running the reaction at a lower temperature can often enhance the selectivity of the chlorination.

  • Stoichiometry: Carefully controlling the stoichiometry of the chlorinating agent to a slight excess (e.g., 1.05-1.1 equivalents) can minimize the formation of over-chlorinated byproducts.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway and selectivity. Common solvents for this reaction include tetrahydrofuran (THF) and dichloromethane (DCM).

Q3: My purification by column chromatography is not effective in separating the isomeric impurities. What other techniques can I try?

A3: The separation of chlorinated pyrrole isomers is notoriously difficult due to their similar polarities.[1] If standard column chromatography is insufficient, consider the following:

  • High-Performance Liquid Chromatography (HPLC): Preparative HPLC with a suitable stationary phase (e.g., reversed-phase C18) and a carefully optimized mobile phase can provide better separation.

  • Crystallization: Fractional crystallization may be an option if a suitable solvent system can be found that selectively crystallizes the desired isomer. This may require screening a variety of solvents and solvent mixtures.

  • Derivatization: In some cases, converting the mixture of esters to their corresponding carboxylic acids or other derivatives can alter their physical properties, potentially making separation easier. The desired derivative can then be converted back to the target ester.

Troubleshooting Guides

Problem: Low Yield of the Desired Product
Possible Cause Troubleshooting Step
Incomplete Reaction Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) to ensure it has gone to completion. If necessary, increase the reaction time or temperature slightly.
Degradation of Starting Material or Product Pyrroles can be sensitive to strong acids and oxidizing conditions. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon) and that the reagents and solvents are dry and of high purity.
Suboptimal Reaction Temperature The reaction temperature can significantly impact the yield. Experiment with a range of temperatures (e.g., 0 °C to room temperature) to find the optimal condition for your specific setup.
Inefficient Work-up and Extraction Ensure proper pH adjustment during the aqueous work-up to minimize product loss. Perform multiple extractions with a suitable organic solvent to maximize the recovery of the product.
Problem: Presence of Significant Amounts of Dichloro- and Trichloropyrrole Impurities
Possible Cause Troubleshooting Step
Excess Chlorinating Agent Use a precise amount of the chlorinating agent (e.g., NCS), typically a slight excess (1.05-1.1 equivalents). Adding the chlorinating agent portion-wise can also help to control the reaction and minimize over-chlorination.
High Reaction Temperature Higher temperatures can lead to increased rates of multiple chlorinations. Conduct the reaction at a lower temperature to improve selectivity for the monochlorinated product.
Problem: Difficulty in Removing Succinimide Byproduct
Possible Cause Troubleshooting Step
Co-extraction during Work-up Succinimide has some solubility in organic solvents. Washing the organic layer with a dilute aqueous base (e.g., sodium bicarbonate solution) can help to remove the acidic succinimide.
Co-elution during Chromatography If succinimide co-elutes with the product during column chromatography, an alternative purification method such as preparative HPLC or crystallization may be necessary.

Experimental Protocols

Synthesis of this compound from 2-Methyl-1-pyrroline

This protocol is adapted from a literature procedure for the synthesis of the target compound.[3]

Materials:

  • 2-Methyl-1-pyrroline

  • N-Chlorosuccinimide (NCS)

  • Tetrahydrofuran (THF), anhydrous

  • Water, deionized

  • Hexane

  • Sodium sulfate (Na₂SO₄), anhydrous

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, suspend N-chlorosuccinimide (8.0 equivalents) in anhydrous tetrahydrofuran.

  • To this suspension, add 2-methyl-1-pyrroline (1.0 equivalent) dropwise at room temperature.

  • Heat the reaction mixture to 55 °C and maintain for 20 minutes.

  • Cool the reaction mixture to room temperature.

  • Add water to the reaction mixture and extract with hexane (3 x volumes).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to isolate the desired this compound.

Quantitative Data Summary:

Reactant Equivalents Molecular Weight ( g/mol )
2-Methyl-1-pyrroline1.083.13
N-Chlorosuccinimide8.0133.53

Note: The high equivalence of NCS in the cited literature may be to drive the reaction to completion, but can also lead to over-chlorination. Optimization of the NCS stoichiometry is recommended.

Visualizations

Synthesis_Pathway 2-Methyl-1-pyrroline 2-Methyl-1-pyrroline Intermediate Chlorinated Intermediate(s) 2-Methyl-1-pyrroline->Intermediate Chlorination & Rearrangement NCS N-Chlorosuccinimide (NCS) THF, 55 °C Product This compound Intermediate->Product

Caption: Synthetic pathway for this compound.

Impurity_Formation cluster_reactants Reactants & Reagents cluster_products Reaction Products Methyl 1H-pyrrole-2-carboxylate Methyl 1H-pyrrole-2-carboxylate Desired_Product This compound Methyl 1H-pyrrole-2-carboxylate->Desired_Product Monochlorination (desired) Regioisomers Methyl 4-chloro- & 5-chloro- 1H-pyrrole-2-carboxylate Methyl 1H-pyrrole-2-carboxylate->Regioisomers Monochlorination (side reaction) NCS NCS Succinimide Succinimide NCS->Succinimide Byproduct Over_chlorinated Dichloro- & Trichloro-pyrroles Desired_Product->Over_chlorinated Further Chlorination Regioisomers->Over_chlorinated Further Chlorination

Caption: Common impurities in the synthesis of this compound.

References

Technical Support Center: Chlorination of Methyl 1H-Pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the chlorination of methyl 1H-pyrrole-2-carboxylate.

Frequently Asked Questions (FAQs)

Q1: What are the expected major products when chlorinating methyl 1H-pyrrole-2-carboxylate?

The major expected products are monochlorinated isomers of methyl 1H-pyrrole-2-carboxylate. Under controlled conditions, electrophilic chlorination of the pyrrole ring is the primary reaction pathway. The substitution pattern is influenced by the directing effects of the ester and the inherent reactivity of the pyrrole ring.

Q2: What are the common side reactions observed during the chlorination of methyl 1H-pyrrole-2-carboxylate?

Common side reactions include polychlorination, N-chlorination, and in some cases, ring oxidation. The high reactivity of the pyrrole ring makes it susceptible to over-chlorination, leading to the formation of dichloro- and trichloro- derivatives.[1] N-chlorination can also occur, though the resulting N-chloro-pyrrole may rearrange to C-chlorinated products.

Q3: Which chlorinating agents are typically used for this reaction?

Commonly used chlorinating agents for pyrroles include sulfuryl chloride (SO₂Cl₂) and N-chlorosuccinimide (NCS). Sulfuryl chloride is a strong chlorinating agent that can lead to polychlorination if not carefully controlled.[1] NCS is a milder alternative that can offer better selectivity for monochlorination.[2]

Q4: How can I minimize the formation of polychlorinated byproducts?

To minimize polychlorination, consider the following strategies:

  • Use a milder chlorinating agent: N-chlorosuccinimide (NCS) is generally more selective than sulfuryl chloride (SO₂Cl₂).[2]

  • Control stoichiometry: Use a stoichiometric amount or a slight excess of the chlorinating agent.

  • Lower the reaction temperature: Performing the reaction at low temperatures (e.g., 0 °C or below) can help to control the reactivity and improve selectivity.

  • Slow addition of the reagent: Adding the chlorinating agent dropwise over a period can help maintain a low concentration of the reagent in the reaction mixture, thus reducing over-chlorination.

Troubleshooting Guide

Issue Potential Cause(s) Recommended Solution(s)
Low yield of desired monochlorinated product 1. Incomplete reaction. 2. Formation of multiple side products. 3. Decomposition of starting material or product.1. Monitor the reaction progress using TLC or GC-MS to ensure completion. 2. Optimize reaction conditions (temperature, solvent, reagent) to favor the desired product. Consider using a milder chlorinating agent like NCS.[2] 3. Ensure inert atmosphere and use dry solvents to prevent degradation.
Formation of significant amounts of dichlorinated and trichlorinated byproducts 1. Overly reactive chlorinating agent (e.g., SO₂Cl₂).[1] 2. High reaction temperature. 3. High concentration of the chlorinating agent.1. Switch to a milder reagent such as N-chlorosuccinimide (NCS).[2] 2. Lower the reaction temperature (e.g., to 0 °C or -78 °C). 3. Add the chlorinating agent slowly and in a controlled manner.
Presence of an unexpected N-chlorinated intermediate The pyrrole nitrogen can be chlorinated, especially with certain reagents.The N-chloro pyrrole can sometimes be thermally or acid-catalyzed to rearrange to the C-chlorinated product. Gentle heating or addition of a catalytic amount of a Lewis acid might facilitate this rearrangement.
Difficult separation of chlorinated isomers The various chlorinated isomers may have very similar polarities, making chromatographic separation challenging.[2]1. Utilize high-performance column chromatography with a carefully selected solvent system. 2. Consider derivatization of the crude product mixture to facilitate separation, followed by removal of the derivatizing group. 3. Recrystallization may be an option if one isomer is significantly less soluble.
Dark-colored reaction mixture or tar formation Pyrrole and its derivatives can be sensitive to strong acids and oxidizing conditions, leading to polymerization or decomposition.1. Use a non-acidic chlorinating agent if possible. 2. Maintain a low reaction temperature. 3. Ensure the reaction is performed under an inert atmosphere (e.g., nitrogen or argon).

Product Distribution Overview

The following table summarizes the potential products from the chlorination of methyl 1-phenylpyrrole-2-carboxylate with sulfuryl chloride, which can be considered analogous to the chlorination of methyl 1H-pyrrole-2-carboxylate.

Product Substitution Pattern Conditions Favoring Formation
Methyl 5-chloro-1-phenylpyrrole-2-carboxylate MonochloroMilder conditions, controlled stoichiometry of SO₂Cl₂.
Methyl 4-chloro-1-phenylpyrrole-2-carboxylate MonochloroMilder conditions, controlled stoichiometry of SO₂Cl₂.
Methyl 4,5-dichloro-1-phenylpyrrole-2-carboxylate DichloroExcess SO₂Cl₂, higher temperatures.
Methyl 3,4,5-trichloro-1-phenylpyrrole-2-carboxylate TrichloroLarge excess of SO₂Cl₂, prolonged reaction times.

Experimental Protocols

General Protocol for the Chlorination of Methyl 1H-Pyrrole-2-carboxylate with Sulfuryl Chloride (Adapted from a similar procedure for a 1-phenyl derivative)

Disclaimer: This is a general guideline and may require optimization.

Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • Sulfuryl chloride (SO₂Cl₂)

  • Anhydrous dichloromethane (DCM)

  • Saturated sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Hexanes and Ethyl Acetate for chromatography

Procedure:

  • Dissolve methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous DCM in a round-bottom flask under an inert atmosphere (nitrogen or argon).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add a solution of sulfuryl chloride (1.1 equivalents) in anhydrous DCM to the stirred pyrrole solution over 30 minutes.

  • Allow the reaction to stir at 0 °C for 1-2 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, quench the reaction by slowly adding saturated sodium bicarbonate solution.

  • Separate the organic layer, and extract the aqueous layer with DCM.

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure to obtain the crude product.

  • Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to separate the different chlorinated isomers.

Visualizations

Reaction_Pathway Chlorination of Methyl 1H-Pyrrole-2-carboxylate Start Methyl 1H-pyrrole-2-carboxylate Reagent + SO2Cl2 or NCS Start->Reagent Mono Monochloro-isomers (e.g., 4-chloro, 5-chloro) Reagent->Mono Di Dichloro-isomers (e.g., 4,5-dichloro) Mono->Di Excess reagent Tri Trichloro-isomer (e.g., 3,4,5-trichloro) Di->Tri Harsh conditions

Caption: Reaction pathway for the chlorination of methyl 1H-pyrrole-2-carboxylate.

Troubleshooting_Workflow Troubleshooting Chlorination Reactions decision decision solution solution Start Reaction Issue Identified Start->decision Issue1 Low Yield decision_yield decision_yield Issue1->decision_yield Issue2 Polychlorination solution_reagent Use milder reagent (NCS) Lower temperature Slow addition Issue2->solution_reagent Issue3 Difficult Separation solution_chromatography Optimize chromatography Consider derivatization Issue3->solution_chromatography solution_time Increase reaction time or temperature slightly decision_yield->solution_time Yes solution_side_reactions Optimize conditions: milder reagent, lower temp decision_yield->solution_side_reactions No

Caption: A workflow for troubleshooting common issues in pyrrole chlorination.

Experimental_Workflow Experimental Workflow for Chlorination process process Start Start Setup Setup Reaction: Substrate in dry solvent under inert atmosphere Start->Setup Cool Cool to 0 °C Setup->Cool Add Slowly add chlorinating agent Cool->Add React Stir at 0 °C Monitor by TLC/GC-MS Add->React Quench Quench with NaHCO3 solution React->Quench Extract Workup: Separate layers, extract, wash, dry Quench->Extract Purify Purify by column chromatography Extract->Purify Analyze Characterize products (NMR, MS) Purify->Analyze End End Analyze->End

Caption: A typical experimental workflow for the chlorination of methyl 1H-pyrrole-2-carboxylate.

References

Technical Support Center: Synthesis of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides troubleshooting advice and frequently asked questions to assist researchers in improving the yield and purity of Methyl 3-chloro-1H-pyrrole-2-carboxylate synthesis.

Troubleshooting Guide

Direct chlorination of Methyl 1H-pyrrole-2-carboxylate is known to be challenging, often resulting in a mixture of isomers and other byproducts. The primary difficulty lies in controlling the regioselectivity of the electrophilic substitution on the pyrrole ring.

Q1: My reaction yield for this compound is very low, or I cannot isolate the desired product. What is going wrong?

A1: Low to non-existent yields of the 3-chloro isomer are common due to the electronic properties of the pyrrole ring. The C2 (α) and C5 (α') positions are kinetically favored for electrophilic attack. The ester at C2 is an electron-withdrawing group, which deactivates the ring but directs incoming electrophiles primarily to the C4 and C5 positions.

  • Problem: Formation of multiple isomers. Direct chlorination with reagents like N-Chlorosuccinimide (NCS) typically yields a mixture of 4-chloro and 5-chloro isomers, which are often the major products.[1] Dichlorinated and polychlorinated products can also form.

  • Solution:

    • Reaction Monitoring: Carefully monitor the reaction by TLC or GC-MS to observe the product distribution.

    • Purification: Be aware that isomers of chlorinated pyrrole esters can be very difficult to separate by column chromatography, often appearing as barely resolved products.[2]

    • Alternative Strategy: Consider a multi-step synthesis where the 3-position is functionalized prior to forming the pyrrole ring or by using a directing group.

Q2: I am observing multiple spots on my TLC plate after the chlorination reaction. What are these byproducts?

A2: You are likely observing a mixture of several compounds.

  • Expected Byproducts:

    • Methyl 4-chloro-1H-pyrrole-2-carboxylate: A common isomeric byproduct.

    • Methyl 5-chloro-1H-pyrrole-2-carboxylate: Another common isomeric byproduct.[1]

    • Dichlorinated Products: Such as Methyl 4,5-dichloro-1H-pyrrole-2-carboxylate.

    • Unreacted Starting Material: Methyl 1H-pyrrole-2-carboxylate.

    • Oxidized Byproducts: The pyrrole ring is susceptible to oxidation, which can lead to colored impurities.[1]

  • Troubleshooting Steps:

    • Control Stoichiometry: Use of a slight excess of the chlorinating agent can lead to over-chlorination. Start with a 1:1 molar ratio of your substrate to the chlorinating agent.

    • Temperature Control: Run the reaction at a low temperature (e.g., 0 °C or below) to improve selectivity and reduce byproduct formation.

    • Inert Atmosphere: Perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation of the electron-rich pyrrole ring.

Q3: My purified product is unstable and darkens over time. How can I improve its stability?

A3: Pyrrole compounds, especially halogenated ones, can be sensitive to air, light, and acid.

  • Causes of Instability:

    • Oxidation: Exposure to air can cause oxidation.

    • Polymerization: Trace amounts of acid can catalyze polymerization, leading to dark, insoluble materials.

    • Light Sensitivity: Many heterocyclic compounds are light-sensitive.

  • Handling and Storage Recommendations:

    • Store the purified compound under an inert atmosphere.

    • Keep it in a cool, dark place, preferably in a freezer.

    • Ensure all solvents used for purification are free of acid. Washing with a mild bicarbonate solution during workup can help neutralize any residual acid.

Frequently Asked Questions (FAQs)

Q1: Which chlorinating agent is best for this synthesis?

A1: N-Chlorosuccinimide (NCS) is a commonly used reagent for the chlorination of pyrroles due to its milder nature compared to agents like sulfuryl chloride (SO₂Cl₂) or chlorine gas.[2] However, even with NCS, controlling the regioselectivity to favor the 3-position is a significant challenge.

Q2: How does the solvent affect the outcome of the reaction?

A2: The choice of solvent can influence the reaction rate and product distribution.

  • Common Solvents: Chlorinated solvents like dichloromethane (DCM) or chloroform are frequently used.[2] Acetonitrile is another option.

  • Effect: Polar aprotic solvents can facilitate the reaction. It is advisable to use dry, inert solvents to prevent side reactions.

Q3: Is there a way to direct the chlorination to the C3 position?

A3: Achieving direct C3 selectivity is difficult. Advanced strategies often involve:

  • Protecting/Directing Groups: Using a bulky protecting group on the pyrrole nitrogen can influence the position of substitution, although this often directs to C5. A directing group at another position might be necessary.

  • Multi-step Synthesis: A more reliable approach is to start with a precursor that already contains a substituent at the C3 position which can later be converted to a chloro group, or a precursor that facilitates C3 functionalization before or during ring formation.

Q4: What are the expected spectroscopic data for the isomers of Methyl chloro-1H-pyrrole-2-carboxylate?

  • Starting Material (Methyl 1H-pyrrole-2-carboxylate): Three distinct signals for the protons at C3, C4, and C5.

  • 3-Chloro Isomer: Two signals remaining for the C4 and C5 protons.

  • 4-Chloro Isomer: Two signals remaining for the C3 and C5 protons.

  • 5-Chloro Isomer: Two signals remaining for the C3 and C4 protons. The precise chemical shifts and coupling constants will vary. It is recommended to use 2D NMR techniques (COSY, HMBC) to unambiguously determine the structure if a mixture is obtained.

Data Presentation

Direct chlorination of Methyl 1H-pyrrole-2-carboxylate typically results in a mixture of products. The table below summarizes the expected outcomes based on general principles of pyrrole reactivity.

Product IsomerExpected Yield (Relative to other isomers)Ease of SeparationNotes
This compoundMinorVery DifficultThis is the thermodynamically less favored product in direct electrophilic substitution.
Methyl 4-chloro-1H-pyrrole-2-carboxylateMajorVery DifficultOften a major product due to the directing effect of the C2-ester group.
Methyl 5-chloro-1H-pyrrole-2-carboxylateMajorVery DifficultThe C5 position is highly activated and often the primary site of substitution.
Methyl 4,5-dichloro-1H-pyrrole-2-carboxylateVariableDifficultFormation is dependent on reaction conditions and stoichiometry of the chlorinating agent. Can become a major product if more than one equivalent of the chlorinating agent is used.

Experimental Protocols

Protocol 1: General Procedure for Direct Chlorination (Yields a Mixture of Isomers)

This protocol is adapted from procedures for the chlorination of similar pyrrole esters and is expected to yield a mixture of isomers that will require careful purification.[2]

Reagents and Materials:

  • Methyl 1H-pyrrole-2-carboxylate

  • N-Chlorosuccinimide (NCS)

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Brine (saturated aqueous sodium chloride)

  • Anhydrous sodium sulfate or magnesium sulfate

  • Round-bottom flask, magnetic stirrer, and inert atmosphere setup (e.g., nitrogen balloon)

Procedure:

  • Dissolve Methyl 1H-pyrrole-2-carboxylate (1 equivalent) in anhydrous dichloromethane in a round-bottom flask under a nitrogen atmosphere.

  • Cool the solution to 0 °C using an ice bath.

  • Add N-Chlorosuccinimide (1.05 equivalents) portion-wise over 15-20 minutes, ensuring the temperature remains at 0 °C.

  • Allow the reaction to stir at 0 °C for 1 hour, then let it warm to room temperature.

  • Monitor the reaction progress by TLC. The reaction may take several hours to overnight for complete consumption of the starting material.

  • Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate solution.

  • Transfer the mixture to a separatory funnel and separate the layers.

  • Extract the aqueous layer with dichloromethane (2x).

  • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

  • Filter and concentrate the organic layer under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel. Note: Isomers are often difficult to separate, and multiple columns or preparative HPLC may be necessary.

Visualizations

Experimental Workflow

G cluster_0 Reaction Setup cluster_1 Reaction & Workup cluster_2 Purification & Analysis Start Methyl 1H-pyrrole-2-carboxylate Chlorination Chlorination in DCM at 0°C to RT Start->Chlorination Reagent N-Chlorosuccinimide Reagent->Chlorination Quench Quench with NaHCO3 Chlorination->Quench Extraction Aqueous Workup & Extraction Quench->Extraction Drying Dry & Concentrate Extraction->Drying Purify Column Chromatography (Difficult Isomer Separation) Drying->Purify Product Product Mixture (3-, 4-, 5-chloro isomers) Purify->Product Analysis Characterization (NMR, MS) Product->Analysis

Caption: General workflow for the direct chlorination of Methyl 1H-pyrrole-2-carboxylate.

Troubleshooting Logic

G cluster_causes Potential Causes cluster_solutions Corrective Actions Start Low Yield of Desired 3-Chloro Isomer Cause1 Unfavorable Regioselectivity (C4/C5 favored) Start->Cause1 Cause2 Over-chlorination (Di/Poly-chloro products) Start->Cause2 Cause3 Difficult Purification Start->Cause3 Sol1 Analyze Isomer Ratio (GC-MS, NMR) Cause1->Sol1 Sol2 Optimize Conditions: - Lower Temperature - Control Stoichiometry (1:1) Cause2->Sol2 Sol3 Use Advanced Purification (Prep-HPLC) Cause3->Sol3 Sol4 Consider Alternative Strategy: Multi-step Synthesis Sol1->Sol4 Sol2->Sol4 Sol3->Sol4

Caption: Troubleshooting flowchart for low yield of the target 3-chloro isomer.

References

Technical Support Center: Overcoming Regioselectivity Issues in Pyrrole Substitution Reactions

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for pyrrole substitution reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common regioselectivity challenges in their experiments. Below you will find troubleshooting guides and frequently asked questions (FAQs) to help you achieve your desired substitution patterns.

Troubleshooting Guides

This section provides practical, question-and-answer-based solutions to specific issues that may arise during the electrophilic substitution of pyrroles.

Issue 1: My electrophilic substitution on an unsubstituted pyrrole is yielding a mixture of C2 and C3 isomers, with the C2 isomer predominating. How can I favor C3 substitution?

Answer:

This is a common challenge due to the intrinsic electronic properties of the pyrrole ring. The cationic intermediate formed during electrophilic attack at the C2 position is more resonance-stabilized than the intermediate formed from C3 attack, leading to preferential C2 substitution.[1] To direct the substitution to the C3 position, you can employ a sterically bulky protecting group on the pyrrole nitrogen.

A widely used strategy is the introduction of a triisopropylsilyl (TIPS) group. This large group sterically hinders the C2 and C5 positions, forcing the electrophile to attack the less hindered C3 or C4 positions.[2] The TIPS group can be readily removed post-reaction to yield the N-unsubstituted C3-functionalized pyrrole.

Issue 2: I am attempting a Friedel-Crafts acylation on pyrrole, but I am getting low yields and significant polymerization.

Answer:

Pyrrole is highly reactive towards strong electrophiles and acidic conditions, which are characteristic of Friedel-Crafts reactions.[3] This high reactivity can lead to polymerization and other side reactions. To mitigate this, consider using milder acylating agents and Lewis acids.

A successful approach is the use of N-acylbenzotriazoles in the presence of TiCl₄. This method has been shown to produce 2-acylpyrroles in good to excellent yields with high regioselectivity and minimal byproduct formation.[4]

Issue 3: My reaction is resulting in N-substitution instead of the desired C-substitution.

Answer:

The nitrogen atom of the pyrrole ring is nucleophilic and can compete with the carbon atoms for the electrophile, especially if the nitrogen is deprotonated.[2][3] To prevent N-substitution, you can:

  • Use a protecting group on the nitrogen: An electron-withdrawing group such as a sulfonyl group can reduce the nucleophilicity of the nitrogen.[2]

  • Choose your base carefully: If a base is required, using a milder base or avoiding an excess of a strong base can minimize deprotonation of the pyrrole nitrogen.

  • Employ ionic liquids: Using ionic liquids like [Bmim][PF6] or [Bmim][BF4] as the solvent has been shown to highly favor N-substitution, so these should be avoided if C-substitution is the goal.[5]

Frequently Asked Questions (FAQs)

Q1: What is the inherent regioselectivity of electrophilic substitution on pyrrole and why?

A1: Unsubstituted pyrrole preferentially undergoes electrophilic substitution at the C2 (α) position.[6][7][8] This is because the carbocation intermediate formed upon attack at the C2 position can be stabilized by three resonance structures, delocalizing the positive charge more effectively. In contrast, attack at the C3 (β) position results in an intermediate that is stabilized by only two resonance structures. The greater stability of the C2-attack intermediate leads to a lower activation energy for its formation, making it the kinetically favored product.

Q2: How can I achieve C3-selective functionalization of a pyrrole ring?

A2: As mentioned in the troubleshooting guide, the most common strategy is to install a sterically demanding protecting group on the pyrrole nitrogen. The triisopropylsilyl (TIPS) group is a prime example.[2][4] This group effectively blocks the C2 and C5 positions, directing incoming electrophiles to the C3 position. Following the desired C3-substitution, the TIPS group can be selectively removed.

Q3: Are there methods to control regioselectivity in pyrrole synthesis itself?

A3: Yes, the choice of synthetic method and starting materials can dictate the substitution pattern of the resulting pyrrole.

  • Paal-Knorr Synthesis: When using an unsymmetrical 1,4-dicarbonyl compound, regioselectivity is influenced by steric and electronic factors. A bulkier substituent near one carbonyl group will hinder nucleophilic attack at that position, directing cyclization to the other carbonyl.[3]

  • Hantzsch Synthesis: This method involves the reaction of a β-ketoester, an α-haloketone, and an amine. The final substitution pattern is determined by the substituents on these starting materials.[7]

  • Barton-Zard Synthesis: This reaction between a nitroalkene and an isocyanoacetate provides a route to pyrroles with substituents determined by the starting materials.[6]

Q4: Can the pyrrole ring itself act as a directing group?

A4: Yes. In a fascinating reversal of roles, the pyrrole ring can direct the functionalization of an attached substituent. For instance, in 2-phenylpyrrole, the pyrrole ring can act as a directing group in Pd(II)-catalyzed C-H activation to achieve ortho-alkylation or benzylation on the phenyl ring.[9]

Quantitative Data

Table 1: Regioselectivity in the Acylation of Pyrrole

N-SubstituentAcylating AgentLewis AcidC2:C3 RatioTotal Yield (%)Reference
HN-(4-methylbenzoyl)benzotriazoleTiCl₄>99:187[10]
HN-(4-nitrobenzoyl)benzotriazoleTiCl₄>99:191[10]
TIPSN-(4-methylbenzoyl)benzotriazoleTiCl₄1:>9992[10]
TIPSN-(4-nitrobenzoyl)benzotriazoleTiCl₄1:>9989[10]

Table 2: Regioselectivity in the Paal-Knorr Synthesis with Unsymmetrical Diketones

1,4-DiketoneAmineCatalyst/SolventMajor RegioisomerRegioisomeric RatioYield (%)Reference
1-Phenyl-1,4-pentanedioneAnilineAcetic Acid2-Methyl-1,5-diphenyl-1H-pyrrole>95:585[3]
1-Phenyl-1,4-pentanedioneBenzylamineAcetic Acid1-Benzyl-2-methyl-5-phenyl-1H-pyrrole>95:582[3]
2-Methyl-1,4-hexanedioneAnilineAcetic Acid1-Phenyl-2,5-dimethyl-1H-pyrrole80:2075[3]

Experimental Protocols

Protocol 1: C3-Acylation of Pyrrole via N-TIPS Protection

Step 1: Protection of Pyrrole with a TIPS group

  • To a solution of pyrrole (1.0 eq) in dry THF, add sodium hydride (1.1 eq, 60% dispersion in mineral oil) portion-wise at 0 °C under an inert atmosphere.

  • Stir the mixture at room temperature for 1 hour.

  • Cool the reaction mixture to 0 °C and add triisopropylsilyl chloride (1.1 eq) dropwise.

  • Allow the reaction to warm to room temperature and stir for 12 hours.

  • Quench the reaction with saturated aqueous NH₄Cl solution and extract with diethyl ether.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford N-TIPS-pyrrole.

Step 2: C3-Acylation

  • To a solution of N-TIPS-pyrrole (1.0 eq) and N-acylbenzotriazole (1.1 eq) in dry CH₂Cl₂ at -78 °C under an inert atmosphere, add TiCl₄ (1.2 eq, 1 M solution in CH₂Cl₂) dropwise.[4]

  • Stir the reaction mixture at -78 °C for 2 hours.

  • Quench the reaction with saturated aqueous NaHCO₃ solution and allow it to warm to room temperature.

  • Extract the mixture with CH₂Cl₂, wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 3-acyl-N-TIPS-pyrrole.[10]

Step 3: Deprotection of the TIPS group

  • To a solution of 3-acyl-N-TIPS-pyrrole (1.0 eq) in THF, add tetrabutylammonium fluoride (TBAF) (1.2 eq, 1 M solution in THF) at room temperature.

  • Stir the reaction for 1 hour.

  • Quench the reaction with water and extract with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain the desired 3-acylpyrrole.

Protocol 2: Regioselective Paal-Knorr Synthesis of 2-Methyl-1,5-diphenyl-1H-pyrrole

  • In a round-bottom flask equipped with a reflux condenser, dissolve 1-phenyl-1,4-pentanedione (1.0 eq) in glacial acetic acid.[3]

  • Add aniline (1.1 eq) to the solution.[3]

  • Heat the reaction mixture to reflux and monitor the reaction progress by Thin Layer Chromatography (TLC).[3]

  • Upon completion, cool the reaction mixture to room temperature.[3]

  • Pour the mixture into a beaker of ice-water and stir until a precipitate forms.[3]

  • Collect the solid by vacuum filtration, wash with cold water, and dry.[3]

  • Recrystallize the crude product from ethanol to obtain the pure 2-methyl-1,5-diphenyl-1H-pyrrole.[3]

Visualizations

G Troubleshooting Poor Regioselectivity in Pyrrole Substitution start Start: Poor Regioselectivity Observed q1 Is the desired product the C3-isomer? start->q1 strategy1 Strategy: Introduce a bulky N-protecting group (e.g., TIPS) to block C2/C5 positions. q1->strategy1 Yes q2 Is polymerization or low yield an issue? q1->q2 No end Improved Regioselectivity strategy1->end strategy2 Strategy: Use milder reaction conditions. For acylation, consider N-acylbenzotriazoles with TiCl4. q2->strategy2 Yes q3 Is N-substitution a significant byproduct? q2->q3 No strategy2->end strategy3 Strategy: Protect the nitrogen with an electron-withdrawing group (e.g., -SO2Ph) or use non-basic conditions. q3->strategy3 Yes q3->end No strategy3->end

Caption: A troubleshooting guide for common regioselectivity issues.

G Decision Logic for Pyrrole Functionalization start Desired Pyrrole Substitution Pattern c2_sub C2-Substitution start->c2_sub C2-position targeted c3_sub C3-Substitution start->c3_sub C3-position targeted synthesis_control Control via Synthesis start->synthesis_control Multi-substituted pyrrole needed c2_method Direct electrophilic substitution on N-H or N-Alkyl pyrrole. (e.g., Vilsmeier-Haack, Acylation) c2_sub->c2_method Method c3_method Use bulky N-protecting group (e.g., N-TIPS) followed by electrophilic substitution and deprotection. c3_sub->c3_method Method synthesis_method Choose appropriate synthesis route: - Paal-Knorr (from 1,4-dicarbonyls) - Hantzsch (from β-ketoester, α-haloketone, amine) - Barton-Zard (from nitroalkene, isocyanoacetate) synthesis_control->synthesis_method Method

Caption: Choosing a strategy for regioselective pyrrole synthesis.

References

Stability and degradation of "Methyl 3-chloro-1H-pyrrole-2-carboxylate" under acidic/basic conditions

Author: BenchChem Technical Support Team. Date: December 2025

Frequently Asked Questions (FAQs)

Q1: What are the likely degradation pathways for Methyl 3-chloro-1H-pyrrole-2-carboxylate under acidic and basic conditions?

A1: The primary degradation pathway for this compound under both acidic and basic conditions is the hydrolysis of the methyl ester group.

  • Acid-Catalyzed Hydrolysis: Under acidic conditions, the ester is hydrolyzed to yield 3-chloro-1H-pyrrole-2-carboxylic acid and methanol. This reaction is typically reversible.[1][2]

  • Base-Catalyzed Hydrolysis (Saponification): Under basic conditions, the ester undergoes saponification to form the corresponding carboxylate salt (e.g., sodium 3-chloro-1H-pyrrole-2-carboxylate) and methanol. This reaction is generally irreversible.[1][2]

Q2: What factors can influence the rate of degradation of this compound?

A2: Several factors can affect the stability of this compound:

  • pH: The rate of hydrolysis is highly dependent on the pH of the solution. Both strong acidic and strong basic conditions are expected to accelerate degradation.

  • Temperature: Higher temperatures will increase the rate of hydrolysis.

  • Solvent: The choice of solvent can influence stability. Protic solvents, especially water, are directly involved in the hydrolysis reaction.

  • Presence of Catalysts: Besides acid and base, certain metal ions can also catalyze ester hydrolysis.

Q3: Are there any other potential degradation pathways besides ester hydrolysis?

A3: While ester hydrolysis is the most probable degradation pathway, other reactions could occur under specific stress conditions, such as:

  • Decarboxylation: The resulting 3-chloro-1H-pyrrole-2-carboxylic acid from hydrolysis could potentially undergo decarboxylation under strong acidic conditions and heat to form 3-chloro-1H-pyrrole.[3]

  • Ring Opening/Polymerization: Pyrrole rings can be susceptible to polymerization or ring-opening under harsh acidic conditions.

  • Oxidation: Exposure to oxidative conditions could lead to other degradation products.

Q4: How can I monitor the degradation of this compound?

A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the recommended approach.[4][5][6][7] This method should be able to separate the parent compound from its degradation products and any synthesis-related impurities. A photodiode array (PDA) detector is useful for identifying the emergence of new peaks that may correspond to degradation products.

Troubleshooting Guides

Issue 1: Rapid loss of the main peak in my HPLC analysis during a stability study.

Potential Cause Troubleshooting Step
Inappropriate pH Verify and adjust the pH of your sample and mobile phase. Pyrrole derivatives can be unstable at extreme pH values.
High Temperature Ensure your samples are stored at the intended temperature and not exposed to excessive heat during preparation or analysis.
Hydrolysis Confirm if a new peak corresponding to 3-chloro-1H-pyrrole-2-carboxylic acid is appearing. If so, this confirms hydrolysis as the degradation pathway.
Oxidative Degradation Degas your mobile phase and sample diluent. Consider storing samples under an inert atmosphere (e.g., nitrogen or argon).

Issue 2: Appearance of multiple unknown peaks in the chromatogram.

Potential Cause Troubleshooting Step
Forced Degradation Conditions are too Harsh Reduce the concentration of the stress agent (acid or base), lower the temperature, or decrease the exposure time.[8]
Complex Degradation Pathway Use a gradient elution method in your HPLC to improve the separation of multiple degradation products. Employ a mass spectrometry (MS) detector to help identify the mass of the unknown peaks.
Sample Impurities Analyze a sample of the starting material that has not been subjected to stress conditions to identify any pre-existing impurities.
Interaction with Excipients If working with a formulation, analyze the excipients separately to check for interferences.

Issue 3: Poor peak shape or inconsistent retention times.

Potential Cause Troubleshooting Step
Incompatible Sample Solvent The sample diluent should have a similar or weaker solvent strength than the mobile phase.
Column Degradation The HPLC column may be degrading due to extreme pH. Ensure the column is suitable for the pH of your mobile phase and samples. Consider using a column with a wider pH stability range.
Insufficient Column Equilibration Ensure the column is adequately equilibrated with the mobile phase before each injection.
Co-elution An impurity or degradation product may be co-eluting. Optimize the mobile phase composition, gradient, or temperature to improve resolution.

Data Presentation

The following tables present hypothetical data for the degradation of this compound under forced degradation conditions. Note: This is example data and must be confirmed by experimental studies.

Table 1: Degradation of this compound in Acidic Conditions (0.1 M HCl at 60°C)

Time (hours)% Parent Compound Remaining% 3-chloro-1H-pyrrole-2-carboxylic acid% Other Degradants
0100.00.00.0
285.314.10.6
472.126.81.1
855.942.51.6
2425.472.32.3

Table 2: Degradation of this compound in Basic Conditions (0.1 M NaOH at 60°C)

Time (hours)% Parent Compound Remaining% 3-chloro-1H-pyrrole-2-carboxylate Salt% Other Degradants
0100.00.00.0
165.234.50.3
240.159.20.7
415.883.11.1
8<1.0>98.0<1.0

Experimental Protocols

Protocol 1: Forced Degradation Study - Acid and Base Hydrolysis

  • Stock Solution Preparation: Prepare a stock solution of this compound at a concentration of 1 mg/mL in a suitable organic solvent (e.g., acetonitrile or methanol).

  • Acid Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.2 M HCl to achieve a final concentration of 0.5 mg/mL in 0.1 M HCl.

    • Incubate the vial at 60°C.

    • At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M NaOH.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Base Hydrolysis:

    • To a vial, add a known volume of the stock solution and an equal volume of 0.2 M NaOH to achieve a final concentration of 0.5 mg/mL in 0.1 M NaOH.

    • Incubate the vial at 60°C.

    • At specified time points (e.g., 0, 1, 2, 4, 8 hours), withdraw an aliquot.

    • Neutralize the aliquot with an equivalent amount of 0.1 M HCl.

    • Dilute the neutralized sample with the mobile phase to a suitable concentration for HPLC analysis.

  • Control Sample: Prepare a control sample by diluting the stock solution with the mobile phase to the final concentration and store it under refrigerated conditions.

  • Analysis: Analyze all samples by a validated stability-indicating HPLC method.

Protocol 2: Development of a Stability-Indicating HPLC Method

  • Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 3.5 µm).

  • Mobile Phase Selection:

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

  • Initial Gradient:

    • Start with a gradient of 5% B to 95% B over 20 minutes.

    • Flow rate: 1.0 mL/min.

    • Detection: 254 nm or use a PDA detector to identify the optimal wavelength.

  • Method Optimization:

    • Inject a mixture of the parent compound and stressed (degraded) samples.

    • Adjust the gradient, mobile phase pH (if necessary, using a pH-stable column), and temperature to achieve adequate separation (resolution > 2) between the parent peak and all degradation product peaks.

  • Validation: Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.[7]

Visualizations

Acid_Catalyzed_Hydrolysis cluster_step1 Step 1: Protonation of Carbonyl cluster_step2 Step 2: Nucleophilic Attack by Water cluster_step3 Step 3: Proton Transfer cluster_step4 Step 4: Elimination of Methanol cluster_step5 Step 5: Deprotonation Ester This compound Protonated_Ester Protonated Ester Ester->Protonated_Ester Fast, Reversible H_plus H+ Protonated_Ester_ref Protonated Ester Water H₂O Tetrahedral_Intermediate Tetrahedral Intermediate Tetrahedral_Intermediate_ref Tetrahedral Intermediate Protonated_Ester_ref->Tetrahedral_Intermediate Slow, Rate-determining Protonated_Intermediate Protonated Intermediate Tetrahedral_Intermediate_ref->Protonated_Intermediate Fast, Reversible Protonated_Intermediate_ref Protonated Intermediate Protonated_Acid Protonated Carboxylic Acid Protonated_Intermediate_ref->Protonated_Acid Methanol Methanol Protonated_Intermediate_ref->Methanol Protonated_Acid_ref Protonated Carboxylic Acid Carboxylic_Acid 3-chloro-1H-pyrrole-2-carboxylic acid Protonated_Acid_ref->Carboxylic_Acid Fast, Reversible H_plus_regenerated H+ Protonated_Acid_ref->H_plus_regenerated

Caption: Acid-catalyzed hydrolysis mechanism for this compound.

Base_Catalyzed_Hydrolysis cluster_step1 Step 1: Nucleophilic Attack cluster_step2 Step 2: Elimination of Methoxide cluster_step3 Step 3: Deprotonation (Acid-Base Reaction) Ester This compound Tetrahedral_Intermediate Tetrahedral Intermediate Ester->Tetrahedral_Intermediate Slow, Rate-determining OH_minus OH⁻ Tetrahedral_Intermediate_ref Tetrahedral Intermediate Carboxylic_Acid 3-chloro-1H-pyrrole-2-carboxylic acid Tetrahedral_Intermediate_ref->Carboxylic_Acid Fast Methoxide CH₃O⁻ Tetrahedral_Intermediate_ref->Methoxide Carboxylic_Acid_ref 3-chloro-1H-pyrrole-2-carboxylic acid Methoxide_ref CH₃O⁻ Carboxylate_Salt Carboxylate Salt Carboxylic_Acid_ref->Carboxylate_Salt Fast, Irreversible Methanol Methanol Methoxide_ref->Methanol

Caption: Base-catalyzed hydrolysis (saponification) mechanism.

Experimental_Workflow start Start: Stability Study Design forced_degradation Forced Degradation Studies (Acid, Base, Oxidative, Thermal, Photolytic) start->forced_degradation method_dev Develop Stability-Indicating HPLC Method forced_degradation->method_dev method_val Validate HPLC Method (ICH Guidelines) method_dev->method_val stability_setup Set Up Long-Term and Accelerated Stability Studies method_val->stability_setup sampling Sample at Predetermined Time Points stability_setup->sampling analysis Analyze Samples using Validated HPLC Method sampling->analysis data_analysis Analyze Data (Quantify Parent and Degradants) analysis->data_analysis report Generate Stability Report data_analysis->report

Caption: General workflow for a pharmaceutical stability study.

References

Technical Support Center: Suzuki Coupling with Chlorinated Heterocyclic Substrates

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for Suzuki-Miyaura cross-coupling reactions involving chlorinated heterocyclic substrates. This resource is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to help you overcome common challenges and optimize your reactions.

Frequently Asked Questions (FAQs)

Here we address some of the most common issues encountered when performing Suzuki couplings with chlorinated heterocyclic compounds.

Q1: I am observing very low to no yield in my Suzuki coupling reaction with a chloropyridine. What are the primary causes and how can I troubleshoot this?

A1: Low or no product formation is a common challenge when working with chloropyridines, which are inherently less reactive than their bromo or iodo counterparts.[1] This is primarily due to the strong Carbon-Chlorine (C-Cl) bond, which makes the initial oxidative addition step in the catalytic cycle more difficult.[1] A systematic evaluation of each reaction component is key to identifying and resolving the issue.

Troubleshooting Steps:

  • Catalyst and Ligand Inactivity: The choice of the palladium catalyst and, more importantly, the ligand is critical for activating the C-Cl bond.[1] Standard catalysts like Pd(PPh₃)₄ may be insufficient.[1]

    • Recommendation: Switch to a more active catalytic system. Buchwald ligands, such as SPhos, XPhos, and RuPhos, are highly effective for coupling heteroaryl chlorides due to their steric bulk and electron-rich nature.[1][2] N-heterocyclic carbene (NHC) ligands are also a powerful alternative.[1][3]

  • Ineffective Base: The base is crucial for activating the boronic acid in the transmetalation step.[1][4][5] Its strength, solubility, and steric properties are important factors.[1]

    • Recommendation: Screen several bases. Strong, non-nucleophilic inorganic bases like potassium phosphate (K₃PO₄) and cesium carbonate (Cs₂CO₃) are often effective.[1][2]

  • Inappropriate Solvent System: The solvent must dissolve the reactants and facilitate the catalytic cycle.[1]

    • Recommendation: A mixture of an organic solvent and water is often optimal, with common choices including dioxane/water, toluene/water, or THF/water.[1]

  • Insufficient Temperature: Higher temperatures can be necessary to overcome the activation energy of the C-Cl bond's oxidative addition.[2]

    • Recommendation: Increase the reaction temperature, typically in the range of 80-120 °C.[1] Microwave irradiation can also be an effective method for accelerating the reaction.[6]

  • Oxygen Sensitivity: The active Pd(0) catalyst is sensitive to oxidation, which can lead to deactivation.[1]

    • Recommendation: Ensure all solvents are thoroughly degassed before use by bubbling with an inert gas like Argon or Nitrogen.[1][2]

Q2: I am seeing significant side-product formation. How can I identify and minimize these unwanted reactions?

A2: Several side reactions can compete with the desired cross-coupling, reducing the yield and complicating purification. The most common are protodeboronation, homocoupling, and dehalogenation.

Troubleshooting Steps:

  • Protodeboronation (Ar-H formation): This occurs when the C-B bond of the boronic acid is cleaved by a proton source, often from water or acidic impurities.[1][2]

    • Recommendation: Use anhydrous solvents and reagents where possible. Using boronic esters (e.g., pinacol esters) or potassium trifluoroborate salts can also enhance stability and reduce this side reaction.[2]

  • Homocoupling (Ar-Ar or Ar'-Ar' formation): This side reaction is often promoted by the presence of oxygen or can be catalyzed by palladium.[1][7] It can be prevalent when using a Pd(II) source that is not efficiently reduced to the active Pd(0) state.[2]

    • Recommendation: Ensure the reaction is thoroughly degassed.[2] Using a Pd(0) source or an efficient precatalyst system can also minimize homocoupling.[2]

  • Dehalogenation (Ar-H formation from the halide): In this side reaction, the chloro-substituent is replaced by a hydrogen atom.[7]

    • Recommendation: The choice of ligand, base, and solvent can influence the rate of dehalogenation.[8] Screening different bases, particularly milder ones, may be beneficial.[8] In some cases, chloro- and bromo-derivatives show a reduced propensity for dehalogenation compared to iodo-derivatives.[9][10]

Q3: The Suzuki coupling works for some of my chloropyridine derivatives but fails for others. What could be causing this discrepancy?

A3: The electronic properties and steric environment of the chloropyridine substrate can have a significant impact on reactivity.

Troubleshooting Steps:

  • Electronic Effects: Electron-withdrawing groups on the heterocyclic ring can increase the reactivity of the C-Cl bond towards oxidative addition.[7] Conversely, electron-donating groups can decrease reactivity.

    • Recommendation: For electron-rich, less reactive substrates, a more active catalyst system (e.g., Buchwald or NHC ligands) and higher reaction temperatures may be required.[1][2]

  • Steric Hindrance: Bulky groups near the chlorine atom can sterically hinder the approach of the palladium catalyst, slowing down or preventing the oxidative addition step.[11]

    • Recommendation: Employ ligands with different steric profiles. While bulky ligands are generally preferred, in some cases, a less bulky ligand might be beneficial to reduce steric clash.[1] For particularly challenging hindered substrates, specialized ligands have been developed.[11]

  • Catalyst Inhibition: The nitrogen atom in the heterocycle can coordinate to the palladium center, inhibiting its catalytic activity.[8][12][13]

    • Recommendation: Using bulky, electron-rich phosphine ligands can overcome this inhibition by sterically shielding the palladium center and favoring the desired catalytic pathway.[1]

Data Presentation

The following tables summarize effective catalytic systems and the influence of various reaction parameters on common side reactions.

Table 1: Effective Catalytic Systems for Suzuki Coupling of Chloropyridines
Pd Source / LigandBaseSolventTemp. (°C)Time (h)Typical Yield (%)
Pd(OAc)₂ / SPhosCs₂CO₃1,4-Dioxane / H₂O10018High
Pd(PPh₃)₄K₃PO₄1,4-Dioxane / H₂O85-951870-90
Pd₂(dba)₃ / P(t-Bu)₃KFTHF50OvernightModerate
PdCl₂(dppf)K₂CO₃Dioxane / H₂O80-1002-24Good
Pd(OAc)₂ / XPhosK₃PO₄t-BuOH / H₂O802-18High

Data compiled from various sources, including[1][12][14]. Yields are substrate-dependent and should be considered as a general guide.

Table 2: Influence of Reaction Parameters on Common Side Reactions
Side ReactionParameterEffect and Recommendations
Protodeboronation BaseStrong bases can accelerate this process. Consider screening weaker or less nucleophilic bases.
SolventThe presence of proton sources (e.g., water, alcohols) can increase protodeboronation. Use of anhydrous solvents or boronic esters can mitigate this.[1]
Homocoupling AtmosphereThe presence of oxygen promotes homocoupling.[7] Ensure thorough degassing of all reagents and solvents.[2]
CatalystInefficient reduction of Pd(II) precatalysts can lead to homocoupling.[2] Use of a Pd(0) source or a highly efficient precatalyst is recommended.[2]
Dehalogenation BaseThe choice of base can influence the rate of dehalogenation.[8] Screening various bases may be necessary.
LigandThe ligand can affect the relative rates of the desired coupling versus dehalogenation.[8] Ligand screening is advised if this is a major issue.

Experimental Protocols

General Protocol for Suzuki-Miyaura Coupling of 2-Chloropyridine with an Arylboronic Acid

This protocol is a general guideline and should be optimized for specific substrates.

Materials:

  • 2-Chloropyridine (1.0 mmol, 1.0 eq)

  • Arylboronic acid (1.2 mmol, 1.2 eq)

  • Palladium(II) acetate (Pd(OAc)₂) (0.02 mmol, 2 mol%)

  • SPhos (0.04 mmol, 4 mol%)

  • Cesium carbonate (Cs₂CO₃) (2.0 mmol, 2.0 eq)

  • Anhydrous 1,4-Dioxane (5 mL)

  • Degassed Water (1 mL)

  • Inert gas (Argon or Nitrogen)

Procedure:

  • Reaction Setup: To an oven-dried Schlenk flask, add 2-chloropyridine, the arylboronic acid, palladium(II) acetate, SPhos, and cesium carbonate.[14]

  • Inert Atmosphere: Seal the flask with a septum, and then evacuate and backfill with an inert gas (e.g., argon) three times to ensure an oxygen-free environment.[2][14]

  • Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe.[14]

  • Reaction: Place the flask in a preheated oil bath at 100 °C and stir the reaction mixture vigorously for 18 hours.[14]

  • Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).[14]

  • Work-up: Upon completion, cool the reaction mixture to room temperature. Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the organic layer, and extract the aqueous layer with ethyl acetate (2 x 15 mL).[14]

  • Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography to yield the desired biaryl product.[14]

Visual Troubleshooting and Mechanistic Guides

The following diagrams provide visual aids for troubleshooting and understanding the Suzuki coupling reaction.

G start Low or No Yield Observed catalyst Is the catalyst system active enough? start->catalyst temp Is the reaction temperature sufficient? catalyst->temp Yes sol_catalyst Switch to Buchwald ligands (SPhos, XPhos) or NHC ligands. Increase catalyst loading. catalyst->sol_catalyst No base Is the base effective? temp->base Yes sol_temp Increase temperature to 80-120 °C. Consider microwave irradiation. temp->sol_temp No degas Is the system properly degassed? base->degas Yes sol_base Screen strong, non-nucleophilic bases (K₃PO₄, Cs₂CO₃). base->sol_base No sol_degas Degas solvents thoroughly. Use an inert atmosphere (Ar/N₂). degas->sol_degas No

A workflow diagram for troubleshooting low yields.

Suzuki_Cycle pd0 Pd(0)L₂ oxidative_addition Oxidative Addition (Often rate-limiting for Ar-Cl) pd0->oxidative_addition pd_complex Ar-Pd(II)-Cl(L₂) oxidative_addition->pd_complex transmetalation Transmetalation pd_complex->transmetalation ar_pd_ar Ar-Pd(II)-Ar'(L₂) transmetalation->ar_pd_ar reductive_elimination Reductive Elimination ar_pd_ar->reductive_elimination reductive_elimination->pd0 Catalyst Regeneration product Ar-Ar' reductive_elimination->product boronic_acid Ar'B(OH)₂ + Base boronate Ar'B(OH)₃⁻ boronic_acid->boronate boronate->transmetalation halide Ar-Cl halide->oxidative_addition

The Suzuki-Miyaura catalytic cycle.

Decision_Tree start Problem Observed low_yield Low Yield / No Reaction start->low_yield side_reactions Significant Side Reactions start->side_reactions catalyst Use Bulky, Electron-Rich Ligands (SPhos, XPhos) or NHC Ligands (IPr) low_yield->catalyst Catalyst base Start with K₃PO₄ or Cs₂CO₃. Screen others if necessary. low_yield->base Base temperature Increase Temperature (80-120 °C) low_yield->temperature Temperature protodeboronation Is Protodeboronation Suspected? side_reactions->protodeboronation homocoupling Is Homocoupling Observed? protodeboronation->homocoupling No sol_proto Switch from Boronic Acid to Pinacol Ester or Trifluoroborate. protodeboronation->sol_proto Yes dehalogenation Is Dehalogenation Observed? homocoupling->dehalogenation No sol_homo Ensure Thorough Degassing. Use Pd(0) Source or Efficient Precatalyst. homocoupling->sol_homo Yes sol_dehalo Screen Milder Bases (e.g., K₂CO₃). Try Different Ligand. dehalogenation->sol_dehalo Yes

Decision tree for selecting key reaction components.

References

Technical Support Center: Optimization of N-alkylation Conditions for Electron-Deficient Pyrroles

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for the N-alkylation of electron-deficient pyrroles. The information is tailored for researchers, scientists, and drug development professionals to help overcome common challenges encountered during this crucial chemical transformation.

Troubleshooting Guide

This section addresses common problems encountered during the N-alkylation of electron-deficient pyrroles, offering potential causes and actionable solutions.

Question: My N-alkylation reaction is resulting in a low yield or is not proceeding to completion. What are the possible reasons and how can I improve the outcome?

Answer:

Low yields in the N-alkylation of electron-deficient pyrroles can be attributed to several factors, primarily the reduced nucleophilicity of the pyrrole nitrogen due to the presence of electron-withdrawing groups. The choice of reagents and reaction conditions is critical for success.

Troubleshooting Steps:

  • Evaluate the Base and Solvent System: The combination of base and solvent is crucial for the deprotonation of the pyrrole N-H.

    • Base Selection: Stronger bases are often required to deprotonate the less acidic N-H of electron-deficient pyrroles. While weaker bases like potassium carbonate (K₂CO₃) can be effective, stronger bases such as sodium hydride (NaH), potassium hydroxide (KOH), or 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) may be necessary.[1] The choice of base can significantly impact the reaction yield.

    • Solvent Choice: Polar aprotic solvents like N,N-dimethylformamide (DMF) and dimethyl sulfoxide (DMSO) are generally preferred as they can solvate the cation of the base and enhance the nucleophilicity of the pyrrole anion.[1] Acetonitrile (MeCN) and tetrahydrofuran (THF) are also commonly used. However, be aware that reactions in DMF with sodium hydride can lead to exothermic decomposition at elevated temperatures.[2]

  • Optimize Reaction Temperature: Temperature plays a significant role in reaction kinetics.

    • Increasing Temperature: For sluggish reactions, increasing the temperature can enhance the reaction rate. Monitoring the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) while gradually increasing the temperature is recommended.

    • Caution with High Temperatures: Excessively high temperatures can lead to the decomposition of starting materials or products, or promote the formation of side products.

  • Assess the Alkylating Agent: The reactivity of the alkylating agent is another key factor.

    • Leaving Group: The nature of the leaving group on the alkylating agent is important. Alkyl iodides are generally more reactive than bromides, which are more reactive than chlorides.

    • Steric Hindrance: Sterically hindered alkylating agents will react more slowly. If possible, opt for a less sterically encumbered reagent.

Question: I am observing the formation of significant side products in my reaction. What are they and how can I minimize them?

Answer:

Side reactions in the N-alkylation of electron-deficient pyrroles can compete with the desired reaction, leading to a complex product mixture and reduced yield of the target molecule.

Common Side Reactions and Solutions:

  • C-alkylation: Although N-alkylation is generally favored, C-alkylation can occur, especially with highly reactive alkylating agents or under certain conditions.

    • Solution: The choice of solvent can influence the N- versus C-alkylation ratio. Protic solvents may favor C-alkylation in some cases. Using a strong base to fully deprotonate the pyrrole nitrogen can enhance its nucleophilicity and favor N-alkylation.

  • Dialkylation: In some instances, particularly with highly reactive alkylating agents or an excess of the reagent, dialkylation of the pyrrole ring can occur if other positions are sufficiently activated.

    • Solution: Use a stoichiometric amount or a slight excess (1.0-1.2 equivalents) of the alkylating agent. Adding the alkylating agent slowly to the reaction mixture can help to maintain a low concentration and minimize the chance of a second alkylation.

  • Decomposition: Electron-deficient pyrroles can be sensitive to harsh reaction conditions.

    • Solution: Avoid excessively high temperatures and prolonged reaction times. Ensure an inert atmosphere (e.g., nitrogen or argon) to prevent oxidative degradation.

Data Presentation: Comparison of Reaction Conditions

The following tables summarize the effect of different bases, solvents, and temperatures on the yield of N-alkylation of electron-deficient pyrroles, based on literature data.

Table 1: Effect of Base and Solvent on N-propargylation of a Pyrrole Derivative [1]

EntryBase (equiv.)SolventTemperature (°C)Time (h)Yield (%)
1KOH (1.2)AcetoneRoom Temp.1410
2K₂CO₃ (4.0)DMFRoom Temp.1487
3K₂CO₃ (6.0)DMFRoom Temp.1487
4K₂CO₃ (4.0)DMF65585
5K₂CO₃ (4.0)DMF80586

Table 2: General Conditions for N-Alkylation of Pyrroles [3]

EntryBaseSolventAlkylating AgentTemperature (°C)
1NaHTHFAlkyl Halide0 to Room Temp.
2K₂CO₃DMFAlkyl HalideRoom Temp. to 80
3Cs₂CO₃MeCNAlkyl HalideRoom Temp. to Reflux
4DBUCH₂Cl₂Alkyl Halide0 to Room Temp.

Note: Yields are substrate and alkylating agent dependent and may vary.

Experimental Protocols

General Protocol for N-Alkylation of an Electron-Deficient Pyrrole:

Materials:

  • Electron-deficient pyrrole

  • Alkylating agent (e.g., alkyl halide)

  • Base (e.g., NaH, K₂CO₃)

  • Anhydrous solvent (e.g., DMF, THF)

  • Inert gas (Nitrogen or Argon)

  • Standard glassware for organic synthesis

Procedure:

  • Preparation: To a flame-dried round-bottom flask under an inert atmosphere, add the electron-deficient pyrrole (1.0 equiv) and the anhydrous solvent.

  • Deprotonation: Cool the solution to the desired temperature (e.g., 0 °C for NaH). Add the base (1.1-1.5 equiv) portion-wise, ensuring the temperature does not rise significantly. Stir the mixture for 30-60 minutes to allow for complete deprotonation.

  • Alkylation: Add the alkylating agent (1.0-1.2 equiv) dropwise to the reaction mixture.

  • Reaction Monitoring: Allow the reaction to warm to the desired temperature (e.g., room temperature or gentle heating) and stir until the starting material is consumed, as monitored by TLC or LC-MS.

  • Quenching: Upon completion, carefully quench the reaction by the slow addition of water or a saturated aqueous solution of ammonium chloride at 0 °C.

  • Work-up: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired N-alkylated pyrrole.

Safety Precautions:

  • Always work in a well-ventilated fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[4]

  • Sodium hydride (NaH) is a flammable solid and reacts violently with water. Handle with extreme care under an inert atmosphere.

  • DMF is a suspected teratogen and can be harmful if inhaled or absorbed through the skin.[2][4][5][6][7] Avoid direct contact and use appropriate containment measures.

  • When using strong bases, be mindful of potential exothermic reactions, especially on a larger scale.

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Add Pyrrole to Flask B Add Anhydrous Solvent A->B C Cool to 0 °C B->C D Add Base C->D E Stir for 30-60 min D->E F Add Alkylating Agent E->F G Warm to Reaction Temp. F->G H Monitor by TLC/LC-MS G->H I Quench Reaction H->I Reaction Complete J Extract with Organic Solvent I->J K Dry and Concentrate J->K L Purify by Chromatography K->L

Caption: Experimental workflow for the N-alkylation of electron-deficient pyrroles.

Troubleshooting_Logic Start Low Yield or No Reaction Base Is the base strong enough? Start->Base Solvent Is the solvent appropriate? Base->Solvent Yes IncreaseBaseStrength Use a stronger base (e.g., NaH, KOH) Base->IncreaseBaseStrength No Temp Is the temperature optimal? Solvent->Temp Yes ChangeSolvent Switch to a polar aprotic solvent (e.g., DMF, DMSO) Solvent->ChangeSolvent No AlkylatingAgent Is the alkylating agent reactive enough? Temp->AlkylatingAgent Yes IncreaseTemp Increase reaction temperature Temp->IncreaseTemp No ChangeAlkylatingAgent Use a more reactive alkylating agent (e.g., alkyl iodide) AlkylatingAgent->ChangeAlkylatingAgent No Success Improved Yield AlkylatingAgent->Success Yes IncreaseBaseStrength->Solvent ChangeSolvent->Temp IncreaseTemp->AlkylatingAgent ChangeAlkylatingAgent->Success

Caption: Troubleshooting decision tree for low-yield N-alkylation reactions.

Frequently Asked Questions (FAQs)

Q1: Why is the N-alkylation of pyrroles with electron-withdrawing groups so challenging?

The nitrogen atom in the pyrrole ring participates in the aromatic system. Electron-withdrawing groups on the ring pull electron density away from the nitrogen, making its lone pair less available for nucleophilic attack. This reduced nucleophilicity makes the deprotonation of the N-H and the subsequent reaction with an electrophile more difficult compared to electron-rich pyrroles.

Q2: Can I use protic solvents like ethanol or water for the N-alkylation of electron-deficient pyrroles?

While some reactions can be performed in protic solvents, they are generally not ideal for the N-alkylation of electron-deficient pyrroles using strong bases like NaH, as these bases will react with the solvent. For base-mediated alkylations, polar aprotic solvents are typically more effective.

Q3: How do I choose between different strong bases like NaH, KOH, and DBU?

  • Sodium Hydride (NaH): A very strong, non-nucleophilic base that provides irreversible deprotonation. It is often a good first choice but requires strictly anhydrous conditions and careful handling.

  • Potassium Hydroxide (KOH): A strong base that is less expensive and easier to handle than NaH, but it is also a source of water which may not be compatible with all substrates or reagents.

  • 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A non-nucleophilic, organic-soluble strong base that is often used for milder reaction conditions.

The optimal base will depend on the specific substrate and the desired reaction conditions.

Q4: My reaction is very slow. Besides increasing the temperature, what else can I do?

If the reaction is slow, consider the following:

  • Use a more reactive alkylating agent: As mentioned, switching from an alkyl chloride to a bromide or iodide can significantly increase the reaction rate.

  • Add a catalyst: In some cases, a phase-transfer catalyst (e.g., tetrabutylammonium bromide) can be used to facilitate the reaction, especially in a biphasic system. For certain substrates, palladium catalysis can be employed for C-H alkylation adjacent to the NH group.[8][9][10]

  • Microwave irradiation: This technique can sometimes dramatically reduce reaction times.

Q5: Are there any alternative, greener methods for N-alkylation of pyrroles?

Yes, research is ongoing to develop more sustainable methods. Some alternatives include:

  • Using ionic liquids as solvents: These can enhance reaction rates and selectivity, and are often recyclable.[11]

  • Catalyst-free conditions: Some reactions can be performed under microwave irradiation in the absence of a catalyst.[12]

  • Using propylene carbonate: This can act as both a green solvent and an alkylating agent.[13]

References

Removal of palladium catalyst from "Methyl 3-chloro-1H-pyrrole-2-carboxylate" reaction mixtures

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively removing palladium catalysts from reaction mixtures involving "Methyl 3-chloro-1H-pyrrole-2-carboxylate".

Troubleshooting Guides

This section addresses common issues encountered during palladium catalyst removal and provides step-by-step solutions.

Problem 1: Black particles remain in the product after filtration.

  • Symptom: The final product, "this compound," contains fine black particles, indicating residual palladium catalyst.

  • Possible Cause: The palladium catalyst has agglomerated and was not effectively removed by standard filtration.

  • Solution:

    • Celite Filtration: Filter the reaction mixture through a pad of Celite. This is a common and effective method for removing finely dispersed palladium.[1]

    • Solvent Selection: Ensure the solvent used during filtration fully dissolves the desired product but not the palladium catalyst.

    • Membrane Filtration: For very fine particles, consider using a membrane filter with a specific pore size after initial filtration.

Problem 2: The product has a persistent yellow or brown color.

  • Symptom: After initial purification, the "this compound" product retains a colored tint, suggesting the presence of soluble palladium species.

  • Possible Cause: The palladium catalyst has formed soluble complexes within the reaction mixture.

  • Solution:

    • Activated Carbon Treatment: Stir the solution with activated carbon for a set period, then filter. Activated carbon can effectively adsorb colored impurities and some soluble palladium complexes.[2][3][4]

    • Scavenger Resins: Employ solid-supported scavengers with high affinity for palladium. Thiol-based or thiourea-based scavengers are often effective.[5][6]

    • Column Chromatography: Purify the product using silica gel column chromatography. The polar nature of palladium complexes often results in their strong retention on the silica gel, allowing for the elution of the less polar product.[1]

Problem 3: Residual palladium levels are still too high after purification.

  • Symptom: Analytical testing (e.g., ICP-MS) indicates that the palladium concentration in the "this compound" exceeds the acceptable limits for pharmaceutical applications (typically <10 ppm).[2][7]

  • Possible Cause: The chosen purification method is not efficient enough for the specific palladium species present in the reaction mixture.

  • Solution:

    • Optimize Scavenger Use: Increase the amount of scavenger, prolong the contact time, or perform the scavenging at an elevated temperature.

    • Sequential Treatments: Combine different purification methods. For example, perform a Celite filtration followed by treatment with a scavenger resin.

    • Recrystallization: If the product is a solid, recrystallization can be a highly effective final purification step to remove trace impurities, including palladium.

Frequently Asked Questions (FAQs)

Q1: What are the most common methods for removing palladium catalysts?

A1: The most common methods include:

  • Filtration: Using filter aids like Celite to remove heterogeneous palladium catalysts.[1]

  • Adsorption: Employing materials like activated carbon to adsorb palladium species.[2][3][4]

  • Scavenging: Using solid-supported reagents (scavengers) that selectively bind to palladium.[5][6][8]

  • Chromatography: Separating the product from the catalyst based on their different affinities for a stationary phase.[1]

  • Crystallization: Purifying solid products by dissolving them in a solvent and then allowing them to crystallize, leaving impurities in the solution.[2]

Q2: How do I choose the right scavenger for my reaction?

A2: The choice of scavenger depends on several factors:

  • The nature of the palladium species: Different scavengers have varying affinities for different oxidation states of palladium (Pd(0) vs. Pd(II)).

  • The solvent system: The scavenger must be compatible with the reaction solvent.

  • The properties of your product: The scavenger should not react with or have a high affinity for your desired compound, "this compound."

  • Cost and scalability: For larger-scale synthesis, the cost and ease of use of the scavenger are important considerations.

Q3: What are the regulatory limits for palladium in pharmaceutical products?

A3: Regulatory agencies like the FDA and EMA have strict guidelines for elemental impurities. For palladium, the permitted daily exposure (PDE) is typically low, translating to concentration limits in the final active pharmaceutical ingredient (API) that are often in the range of 10 ppm.[2][7]

Q4: Can I use a combination of methods for palladium removal?

A4: Yes, combining methods is often the most effective approach. A common workflow is to first perform a bulk removal of the heterogeneous catalyst by filtration through Celite, followed by a polishing step using a scavenger or chromatography to remove residual soluble palladium.

Data Presentation

Table 1: Comparison of Palladium Removal Methods

MethodPrincipleAdvantagesDisadvantagesTypical Efficiency
Filtration (Celite) Physical separation of solid catalystSimple, fast, inexpensiveOnly removes heterogeneous palladiumVariable, depends on particle size
Activated Carbon Adsorption of palladium speciesInexpensive, removes colored impuritiesCan adsorb the product, leading to yield lossGood for colored impurities
Scavenger Resins Chemical binding to palladiumHigh selectivity, high efficiencyCan be expensive, may require optimizationCan reduce Pd to <10 ppm
Column Chromatography Differential adsorption on silica gelHigh purity achievableTime-consuming, uses large solvent volumesCan be very high
Recrystallization Purification based on solubility differencesCan yield very pure productOnly for solids, potential for yield lossHigh for final purification

Table 2: Performance of Common Palladium Scavengers

Scavenger TypeFunctional GroupTarget Palladium SpeciesSolventsComments
Thiol-based -SHPd(0), Pd(II)Toluene, THF, DCM, Ethyl AcetateBroad applicability, very common.
Thiourea-based -NHC(=S)NH-Pd(0), Pd(II)Polar and non-polar solventsEffective for a wide range of palladium species.[5]
Amine-based -NH2, -NR2Pd(II)Various organic solventsGood for chelating palladium(II) ions.

Experimental Protocols

Protocol 1: Palladium Removal by Filtration through Celite

  • Prepare the Celite Pad: In a Büchner funnel, place a piece of filter paper that fits snugly. Add a 1-2 cm layer of Celite on top of the filter paper and gently press it down to form a compact bed.

  • Wet the Pad: Wet the Celite pad with the solvent used in the reaction mixture.

  • Filter the Reaction Mixture: Slowly pour the reaction mixture containing "this compound" and the palladium catalyst onto the center of the Celite pad.

  • Wash: Wash the Celite pad with a small amount of fresh solvent to ensure complete recovery of the product.

  • Collect the Filtrate: The collected filtrate contains the product, free from the heterogeneous palladium catalyst.

Protocol 2: Palladium Removal using a Thiol-Based Scavenger

  • Choose the Scavenger: Select a commercially available thiol-functionalized silica gel scavenger.

  • Add Scavenger: To the reaction mixture containing "this compound," add the scavenger (typically 5-10 wt% relative to the crude product).

  • Stir: Stir the mixture at room temperature or a slightly elevated temperature (e.g., 40-50 °C) for 2-24 hours. The optimal time and temperature should be determined experimentally.

  • Filter: Filter the mixture to remove the solid-supported scavenger.

  • Wash: Wash the collected scavenger on the filter with a small amount of fresh solvent.

  • Combine and Concentrate: Combine the filtrate and the washings, and remove the solvent under reduced pressure to obtain the purified product.

Visualizations

Palladium_Removal_Workflow cluster_start Initial Reaction Mixture cluster_bulk_removal Bulk Palladium Removal cluster_polishing Polishing Step (Removal of Soluble Pd) cluster_final Final Product Reaction Reaction Mixture (Product + Pd Catalyst) Filtration Filtration (e.g., through Celite) Reaction->Filtration Heterogeneous Pd Removal Scavenging Scavenger Treatment (e.g., Thiol Resin) Filtration->Scavenging Soluble Pd Present Chromatography Column Chromatography Filtration->Chromatography Alternative Polishing FinalProduct Purified Product (<10 ppm Pd) Scavenging->FinalProduct Chromatography->FinalProduct

Caption: General workflow for palladium catalyst removal.

Troubleshooting_Logic Start Product Contaminated with Palladium Q1 Is the contamination visible black particles? Yes No (Colored Solution) Start:f0->Q1:f0 A1 Use Celite Filtration Q1:f1->A1 A2 Use Scavenger Resin or Activated Carbon Q1:f2->A2 Q2 Is residual Pd still high after filtration? Yes No A1->Q2:f0 Q2:f1->A2 End Purified Product Q2:f2->End:f0 A2->End:f0

Caption: Troubleshooting logic for palladium removal issues.

References

Technical Support Center: Characterization of Unexpected Byproducts in "Methyl 3-chloro-1H-pyrrole-2-carboxylate" Reactions

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with "Methyl 3-chloro-1H-pyrrole-2-carboxylate". The following information addresses common issues related to the formation of unexpected byproducts during its synthesis and subsequent reactions.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: During the synthesis of this compound using N-chlorosuccinimide (NCS), I observe a highly exothermic reaction and obtain a complex mixture of products. What are the likely side reactions?

A1: The synthesis of this compound from precursors like 2-methyl-1-pyrroline and NCS is known to be highly exothermic.[1] Poor temperature control is a primary contributor to the formation of byproducts. The main side reactions include:

  • Over-chlorination: The pyrrole ring is susceptible to further chlorination, leading to the formation of di- and tri-chlorinated pyrrole derivatives.

  • Ring Oxidation: Aggressive reaction conditions can lead to the oxidation of the pyrrole ring.

  • Polymerization: Pyrroles are known to polymerize under acidic conditions, which can be generated during the chlorination reaction.[2]

Troubleshooting:

  • Temperature Control: Maintain a low and consistent reaction temperature, typically at or below room temperature, using an ice bath or a cooling system.

  • Slow Addition of Reagent: Add the chlorinating agent (e.g., NCS) portion-wise or as a solution via a dropping funnel to control the reaction rate and heat generation.

  • Inert Atmosphere: Conduct the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidation.

Q2: My final product shows impurities that I suspect are isomeric or degraded forms of this compound. What could these be?

A2: Besides the byproducts from the initial synthesis, the desired product itself can be susceptible to degradation or isomerization under certain conditions. Potential impurities could include:

  • Hydrolysis Products: If exposed to moisture or acidic/basic conditions during workup or storage, the methyl ester can hydrolyze to the corresponding carboxylic acid.

  • Decarboxylation Products: At elevated temperatures, the carboxylic acid (formed from hydrolysis) or even the ester can potentially decarboxylate.

  • Dimerization Products: Pyrrole derivatives can dimerize, especially in the presence of acid.

Troubleshooting:

  • Anhydrous Conditions: Ensure all solvents and reagents are dry and the reaction is protected from atmospheric moisture.

  • Neutral Workup: Use a mild and neutral workup procedure to avoid acid- or base-catalyzed degradation.

  • Proper Storage: Store the purified product in a cool, dry, and dark place under an inert atmosphere.

Q3: I am using this compound in a subsequent reaction and observing unexpected side products. What could be the cause?

A3: The reactivity of the pyrrole ring and its substituents can lead to unexpected pathways in subsequent transformations.

  • N-H Reactivity: The pyrrole nitrogen is nucleophilic and can react with electrophiles. If N-protection is desired, it should be the first step.

  • Ring Reactivity: The electron-rich pyrrole ring can undergo further electrophilic substitution if the reaction conditions are not carefully controlled. The chlorine and ester groups influence the regioselectivity of such reactions.

  • Instability of Intermediates: Some reactions may proceed through unstable intermediates that can decompose or rearrange.

Troubleshooting:

  • Protection of the Pyrrole Nitrogen: If the reaction involves strong electrophiles or bases, consider protecting the pyrrole nitrogen (e.g., with a BOC or SEM group).

  • Optimization of Reaction Conditions: Carefully screen reaction parameters such as temperature, solvent, and stoichiometry to favor the desired transformation.

  • Analysis of Reaction Intermediates: Use techniques like in-situ IR or NMR spectroscopy to monitor the reaction progress and identify transient species.

Potential Byproduct Summary

The following table summarizes potential byproducts based on the general reactivity of pyrroles and common synthetic procedures. While quantitative data for the specific synthesis of "this compound" is not extensively published, this table provides a qualitative guide for what to look for during analysis.

Byproduct TypePotential StructuresFormation ConditionsAnalytical Signature (Expected)
Over-chlorination Methyl 3,4-dichloro-1H-pyrrole-2-carboxylateMethyl 3,5-dichloro-1H-pyrrole-2-carboxylateMethyl 3,4,5-trichloro-1H-pyrrole-2-carboxylateExcess chlorinating agent, high temperatureHigher molecular weight peaks in MS. Additional signals in the aromatic region of the 1H NMR spectrum.
Oxidation Pyrrolinones, maleimidesAggressive oxidizing conditions, presence of airCarbonyl signals in 13C NMR and IR spectra.
Polymerization Oligomers/Polymers of pyrroleAcidic conditions, high temperatureBroad, unresolved signals in NMR spectra. Insoluble material.
Hydrolysis 3-chloro-1H-pyrrole-2-carboxylic acidPresence of water, acidic or basic conditionsAbsence of methyl ester signal and presence of carboxylic acid proton in 1H NMR.
Dimerization Bipyrrole derivativesAcidic conditionsHigh molecular weight peaks in MS corresponding to dimers. Complex NMR spectra.

Experimental Protocols & Methodologies

General Protocol for the Synthesis of this compound

This protocol is based on a reported synthesis and should be optimized for safety and yield in a laboratory setting.[1][2]

  • Reaction Setup: A round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet is charged with a suspension of N-chlorosuccinimide (8.0 equivalents) in anhydrous tetrahydrofuran (THF).

  • Reagent Addition: 2-Methyl-1-pyrroline (1.0 equivalent) is added dropwise to the suspension at a controlled temperature (e.g., 0-10 °C) to manage the exothermic reaction.

  • Reaction: After the addition is complete, the reaction mixture is slowly warmed to a specific temperature (e.g., 55 °C) and stirred for a defined period (e.g., 20 minutes).

  • Workup: The reaction is cooled to room temperature, and water is added to quench the reaction. The aqueous layer is extracted with a suitable organic solvent (e.g., hexane or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • Purification: The crude product is purified by column chromatography on silica gel.

Characterization of Byproducts

  • Gas Chromatography-Mass Spectrometry (GC-MS): To identify volatile byproducts such as over-chlorinated species.

  • Liquid Chromatography-Mass Spectrometry (LC-MS): To identify less volatile byproducts like dimers and hydrolysis products.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (1H, 13C, COSY, HMBC): To elucidate the structure of isolated impurities.

  • Infrared (IR) Spectroscopy: To identify functional groups like carbonyls (from oxidation) or hydroxyls (from hydrolysis).

Visualizing Reaction Pathways and Workflows

The following diagrams illustrate the potential reaction pathways leading to byproduct formation and a general workflow for their characterization.

Byproduct_Formation_Pathways Start Pyrrole Precursor Chlorination Chlorination (e.g., NCS) Start->Chlorination Desired_Product Methyl 3-chloro-1H- pyrrole-2-carboxylate Chlorination->Desired_Product Controlled Conditions Over_Chlorination Over-chlorination Chlorination->Over_Chlorination Excess Reagent, High Temp. Oxidation Oxidation Chlorination->Oxidation Harsh Conditions Acid_Formation Acidic Conditions Chlorination->Acid_Formation Dichloro Dichloro-pyrroles Over_Chlorination->Dichloro Trichloro Trichloro-pyrroles Dichloro->Trichloro Oxidized_Products Pyrrolinones, Maleimides Oxidation->Oxidized_Products Polymerization Polymerization Acid_Formation->Polymerization Dimerization Dimerization Acid_Formation->Dimerization Polymer Polymeric Byproducts Polymerization->Polymer Dimer Dimeric Byproducts Dimerization->Dimer

Caption: Potential byproduct formation pathways during the synthesis of this compound.

Byproduct_Characterization_Workflow Crude_Mixture Crude Reaction Mixture Initial_Analysis Initial Analysis (TLC, LC-MS, GC-MS) Crude_Mixture->Initial_Analysis Separation Separation & Purification (Column Chromatography, Prep-HPLC) Initial_Analysis->Separation Isolated_Impurity Isolated Impurity Separation->Isolated_Impurity Structural_Elucidation Structural Elucidation Isolated_Impurity->Structural_Elucidation NMR NMR (1H, 13C, 2D) Structural_Elucidation->NMR MS High-Resolution MS Structural_Elucidation->MS IR IR Spectroscopy Structural_Elucidation->IR Final_Structure Byproduct Structure Identified NMR->Final_Structure MS->Final_Structure IR->Final_Structure

Caption: A general workflow for the isolation and characterization of unexpected byproducts.

References

Validation & Comparative

X-ray crystallographic analysis of "Methyl 3-chloro-1H-pyrrole-2-carboxylate" derivatives

Author: BenchChem Technical Support Team. Date: December 2025

An objective guide for researchers and drug development professionals on the structural analysis of methyl 3-chloro-1H-pyrrole-2-carboxylate and its analogous derivatives. This guide provides a comparative overview of crystallographic data from related compounds to offer structural insights in the absence of publicly available data for the title compound.

In the field of medicinal chemistry and materials science, the pyrrole scaffold is a cornerstone of many functional molecules. Understanding the precise three-dimensional arrangement of atoms within these structures is paramount for rational drug design and the development of novel materials. X-ray crystallography stands as the definitive method for elucidating these solid-state structures. This guide presents a comparative analysis of the crystallographic data for derivatives of methyl 1H-pyrrole-2-carboxylate, offering a valuable resource for researchers working with "this compound" and related compounds. While specific crystallographic data for "this compound" is not publicly available, analysis of structurally similar compounds provides critical insights into expected bond lengths, angles, and crystal packing motifs.

Comparative Crystallographic Data

The following table summarizes key crystallographic parameters for selected pyrrole derivatives, providing a basis for comparison with "this compound." These derivatives share the core pyrrole-2-carboxylate framework, with variations in substitution at other positions on the pyrrole ring.

Compound NameFormulaCrystal SystemSpace Groupa (Å)b (Å)c (Å)α (°)β (°)γ (°)V (ų)ZRef.
Methyl 1H-pyrrole-2-carboxylateC₆H₇NO₂MonoclinicP2₁/c10.133(2)6.891(1)10.278(2)90115.53(3)90648.1(2)4[1]
Methyl 1-benzyl-5-methyl-2,4-diphenyl-1H-pyrrole-3-carboxylateC₂₇H₂₅NO₂MonoclinicP2₁/n10.856(2)12.045(3)16.587(4)9098.45(2)902145.4(8)4[2]
2,2'-bipyrroleC₈H₈N₂MonoclinicP2₁/c5.719(1)8.934(2)7.698(2)90109.43(3)90371.1(2)2[3]

Data for other pyrrole derivatives is often found within the supporting information of scientific publications and can be accessed through crystallographic databases.[4]

Standard Experimental Protocol for X-ray Crystallography of Pyrrole Derivatives

The determination of the crystal structure of small organic molecules like pyrrole derivatives follows a standardized experimental protocol.[2]

  • Crystal Growth : The initial and often most critical step is the growth of high-quality single crystals. For pyrrole derivatives, a common and effective method is the slow evaporation of a saturated solution. The choice of solvent is crucial and is typically determined empirically. Solvents such as ethanol, methanol, ethyl acetate, or mixtures thereof are often employed.[2]

  • Data Collection : A suitable single crystal is carefully selected and mounted on a goniometer head. The crystallographic data is collected using a single-crystal X-ray diffractometer, which is typically equipped with a Mo Kα or Cu Kα radiation source and a sensitive detector. To minimize the thermal vibrations of the atoms and thus obtain a more precise structure, the crystal is usually maintained at a low temperature (around 100-173 K) using a cryosystem.[2] The diffractometer systematically rotates the crystal through a series of angles, and for each orientation, the intensities of the diffracted X-ray beams are meticulously measured.[2]

  • Structure Solution and Refinement : The collected diffraction data is then processed to solve and refine the crystal structure. This is typically achieved using specialized software packages. The initial electron density map reveals the positions of the atoms, which are then refined to achieve the best possible fit between the observed and calculated diffraction patterns.

Experimental Workflow

The following diagram illustrates the general workflow for the X-ray crystallographic analysis of a pyrrole derivative.

experimental_workflow cluster_synthesis Sample Preparation cluster_data_collection Data Acquisition cluster_analysis Structural Analysis synthesis Synthesis of Pyrrole Derivative purification Purification synthesis->purification crystal_growth Crystal Growth (Slow Evaporation) purification->crystal_growth mounting Crystal Mounting crystal_growth->mounting xray X-ray Diffraction Data Collection mounting->xray data_processing Data Processing & Reduction xray->data_processing structure_solution Structure Solution (e.g., Direct Methods) data_processing->structure_solution refinement Structure Refinement structure_solution->refinement validation Validation & Analysis refinement->validation

Experimental workflow for X-ray crystallographic analysis.

The synthesis of novel pyrrole derivatives is an active area of research, with various methods being developed to create functionalized pyrrole rings.[5][6] These synthetic efforts are crucial for obtaining the crystalline material necessary for X-ray analysis. The structural data obtained from these analyses are invaluable for understanding the chemical and physical properties of these compounds and for designing new molecules with desired biological activities or material properties.[7][8]

References

Spectroscopic Scrutiny: A Comparative Guide to Methyl 3-chloro-1H-pyrrole-2-carboxylate Isomers

Author: BenchChem Technical Support Team. Date: December 2025

A detailed spectroscopic comparison of Methyl 3-chloro-1H-pyrrole-2-carboxylate and its 4- and 5-chloro isomers is presented for researchers, scientists, and professionals in drug development. This guide provides a comprehensive analysis of their distinguishing features based on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS), supported by predicted data and established experimental protocols.

The structural elucidation of isomeric compounds is a critical step in chemical synthesis and drug discovery. The placement of a single chlorine atom on the pyrrole ring of Methyl 1H-pyrrole-2-carboxylate significantly influences the electronic environment and, consequently, the spectroscopic properties of the molecule. Understanding these differences is paramount for unambiguous identification and characterization. This guide offers a side-by-side comparison of the spectroscopic data for this compound, Methyl 4-chloro-1H-pyrrole-2-carboxylate, and Methyl 5-chloro-1H-pyrrole-2-carboxylate.

Comparative Spectroscopic Data

Due to the limited availability of experimental spectra in the public domain, the following table includes predicted ¹H and ¹³C NMR data, alongside the experimentally obtained mass spectrum for the 5-chloro isomer and expected characteristic IR absorptions. Predicted NMR data provides a valuable tool for preliminary identification and for guiding the analysis of experimentally obtained spectra.

Spectroscopic TechniqueThis compoundMethyl 4-chloro-1H-pyrrole-2-carboxylateMethyl 5-chloro-1H-pyrrole-2-carboxylate
¹H NMR (Predicted) H4: ~6.8 ppm (d), H5: ~6.2 ppm (d), -OCH₃: ~3.8 ppm (s), -NH: ~9.0 ppm (br s)H3: ~7.0 ppm (d), H5: ~6.9 ppm (d), -OCH₃: ~3.8 ppm (s), -NH: ~9.1 ppm (br s)H3: ~6.1 ppm (d), H4: ~6.9 ppm (d), -OCH₃: ~3.8 ppm (s), -NH: ~9.5 ppm (br s)
¹³C NMR (Predicted) C2: ~160 ppm, C3: ~118 ppm, C4: ~115 ppm, C5: ~110 ppm, -OCH₃: ~52 ppmC2: ~161 ppm, C3: ~110 ppm, C4: ~120 ppm, C5: ~112 ppm, -OCH₃: ~52 ppmC2: ~160 ppm, C3: ~108 ppm, C4: ~118 ppm, C5: ~125 ppm, -OCH₃: ~52 ppm
IR (Predicted) N-H stretch: 3300-3500 cm⁻¹ (broad), C=O stretch: 1680-1720 cm⁻¹, C-Cl stretch: 600-800 cm⁻¹N-H stretch: 3300-3500 cm⁻¹ (broad), C=O stretch: 1680-1720 cm⁻¹, C-Cl stretch: 600-800 cm⁻¹N-H stretch: 3300-3500 cm⁻¹ (broad), C=O stretch: 1680-1720 cm⁻¹, C-Cl stretch: 600-800 cm⁻¹
Mass Spec. (EI) Predicted M⁺: m/z 159/161 (approx. 3:1 ratio)Predicted M⁺: m/z 159/161 (approx. 3:1 ratio)Experimental M⁺: m/z 159/161[1]

Disclaimer: The NMR and IR data presented in this table are predicted values based on computational models and established spectroscopic principles. Experimental verification is recommended for definitive structural assignment.

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed in this guide.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C)
  • Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent depends on the solubility of the compound and should be free of interfering signals in the regions of interest.

  • Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

  • ¹H NMR Acquisition: Acquire the spectrum using a standard pulse sequence. Key parameters to set include the spectral width, number of scans, and relaxation delay.

  • ¹³C NMR Acquisition: Acquire the spectrum using a proton-decoupled pulse sequence to obtain singlets for each unique carbon atom. A larger number of scans is typically required for ¹³C NMR due to the low natural abundance of the ¹³C isotope.

  • Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Chemical shifts are referenced to an internal standard, typically tetramethylsilane (TMS) at 0.00 ppm.

Fourier-Transform Infrared (FT-IR) Spectroscopy
  • Sample Preparation: For solid samples, the KBr pellet method or Attenuated Total Reflectance (ATR) can be used. For the KBr method, a small amount of the sample is ground with dry KBr and pressed into a thin pellet. For ATR, a small amount of the solid is placed directly on the ATR crystal.

  • Background Spectrum: Record a background spectrum of the empty sample holder (or pure KBr pellet/clean ATR crystal) to subtract atmospheric and instrumental interferences.

  • Sample Spectrum: Record the spectrum of the sample.

  • Data Analysis: Identify the characteristic absorption bands (in cm⁻¹) corresponding to the functional groups present in the molecule.

Mass Spectrometry (MS)
  • Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC-MS) or liquid chromatography (LC-MS).

  • Ionization: Ionize the sample using an appropriate method, such as Electron Ionization (EI) or Electrospray Ionization (ESI). EI is a common technique for small, volatile molecules and often results in fragmentation, providing structural information.

  • Mass Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

  • Detection: The detector records the abundance of each ion at a specific m/z value, generating a mass spectrum. The molecular ion peak (M⁺) is crucial for determining the molecular weight of the compound. The presence of a chlorine atom will result in a characteristic M+2 peak with an intensity of approximately one-third of the molecular ion peak due to the natural abundance of the ³⁷Cl isotope.

Workflow for Spectroscopic Comparison of Isomers

The following diagram illustrates a logical workflow for the spectroscopic analysis and comparison of the "this compound" isomers.

Spectroscopic_Comparison_Workflow cluster_synthesis Isomer Synthesis cluster_analysis Spectroscopic Analysis cluster_data Data Interpretation cluster_comparison Comparative Analysis Isomer1 This compound NMR NMR (1H, 13C) Isomer1->NMR IR FT-IR Isomer1->IR MS Mass Spectrometry Isomer1->MS Isomer2 Methyl 4-chloro-1H-pyrrole-2-carboxylate Isomer2->NMR Isomer2->IR Isomer2->MS Isomer3 Methyl 5-chloro-1H-pyrrole-2-carboxylate Isomer3->NMR Isomer3->IR Isomer3->MS NMR_Data Chemical Shifts, Coupling Constants NMR->NMR_Data IR_Data Vibrational Frequencies IR->IR_Data MS_Data m/z Values, Isotopic Patterns MS->MS_Data Comparison Side-by-Side Data Comparison NMR_Data->Comparison IR_Data->Comparison MS_Data->Comparison Identification Isomer Identification Comparison->Identification

Caption: Workflow for the spectroscopic identification of isomers.

Objective Comparison and Analysis

The primary distinguishing features among the three isomers are expected in their ¹H and ¹³C NMR spectra.

  • ¹H NMR: The chemical shifts and coupling patterns of the pyrrole ring protons are highly sensitive to the position of the electron-withdrawing chlorine atom.

    • In This compound , the protons at positions 4 and 5 will be doublets, with their chemical shifts influenced by the adjacent chlorine at C3.

    • For Methyl 4-chloro-1H-pyrrole-2-carboxylate , the protons at C3 and C5 will also appear as doublets, but their chemical shifts will differ from the 3-chloro isomer due to the different substitution pattern.

    • In Methyl 5-chloro-1H-pyrrole-2-carboxylate , the protons at C3 and C4 will be doublets, and the deshielding effect of the chlorine at C5 is expected to significantly impact the chemical shift of the H4 proton.

  • ¹³C NMR: The position of the chlorine atom directly impacts the chemical shift of the carbon to which it is attached and also influences the shifts of the other carbon atoms in the pyrrole ring through inductive and resonance effects. The carbon atom bearing the chlorine will be significantly shifted compared to the corresponding carbon in the other isomers.

  • IR Spectroscopy: While the IR spectra of the three isomers are expected to be broadly similar due to the presence of the same functional groups (N-H, C=O, C-Cl), subtle differences in the fingerprint region (below 1500 cm⁻¹) may be observed, which can aid in distinguishing between them.

  • Mass Spectrometry: All three isomers will have the same molecular weight and will exhibit a characteristic isotopic pattern for a molecule containing one chlorine atom (M⁺ and M+2 peaks in an approximate 3:1 ratio). Therefore, mass spectrometry alone is not sufficient to differentiate between these positional isomers but is essential for confirming the molecular formula.

References

A Comparative Guide to the Purity Assessment of Methyl 3-chloro-1H-pyrrole-2-carboxylate by HPLC and NMR

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring the purity of chemical compounds is a critical step in the validation of synthetic pathways and the assurance of quality in pharmaceutical intermediates. Methyl 3-chloro-1H-pyrrole-2-carboxylate, a substituted pyrrole derivative, serves as a valuable building block in medicinal chemistry.[1] Accurate purity determination is essential for its application. This guide provides a comprehensive comparison of two primary analytical techniques for this purpose: High-Performance Liquid Chromatography (HPLC) and Nuclear Magnetic Resonance (NMR) spectroscopy.

The choice between HPLC and NMR for purity assessment depends on the specific requirements of the analysis.[2] HPLC is a powerful separation technique, ideal for detecting and quantifying trace impurities, while Quantitative NMR (qNMR) is a primary analytical method that can determine the absolute purity of a compound without the need for a specific reference standard of the analyte itself.[2][3]

Comparison of HPLC and qNMR for Purity Assessment

FeatureHigh-Performance Liquid Chromatography (HPLC)Quantitative Nuclear Magnetic Resonance (qNMR)
Principle A comparative method based on the separation of components between a stationary and mobile phase, with detection typically by UV-Vis absorbance.[2]A direct, primary method where the signal intensity is directly proportional to the molar concentration of the analyte.[2]
Quantification Typically provides relative purity based on peak area percentage. Accurate quantification of impurities requires their individual reference standards or the determination of their Relative Response Factors (RRFs).[4]Provides absolute purity by comparing the integral of an analyte's signal to that of a certified internal standard of known purity and concentration.[2]
Selectivity High selectivity, capable of separating structurally similar compounds and isomers.Excellent for structural elucidation and can distinguish between different compounds based on their unique chemical shifts.
Sensitivity Highly sensitive for detecting trace impurities.[2]Generally less sensitive than HPLC, making it less suitable for detecting very low-level impurities.
Sample Throughput Can be automated for high-throughput analysis.Can be slower due to the requirement for longer relaxation delays for accurate quantification.[5]
Destructive? Yes, the sample is consumed during the analysis.No, the sample can be recovered after analysis.[6]
Universality Dependent on the chromophore of the analyte and impurities for UV detection. Impurities without a chromophore may not be detected.[4]Nearly universal for proton-containing organic molecules.[6][7]

Experimental Protocols

High-Performance Liquid Chromatography (HPLC)

A reversed-phase HPLC (RP-HPLC) method is generally suitable for the analysis of pyrrole derivatives.[8] The following protocol is a representative method that can be adapted and optimized for this compound.

Instrumentation:

  • HPLC system with a pump, autosampler, column oven, and a UV-Vis or Diode Array Detector (DAD).

  • C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

Chromatographic Conditions:

  • Mobile Phase: A gradient of acetonitrile and water (or a buffer like phosphate buffer at pH 4.0) is commonly used.[9] For MS compatibility, volatile buffers like formic acid should be used.[10]

  • Flow Rate: 1.0 mL/min.[9]

  • Column Temperature: 25°C.[9]

  • Detection Wavelength: Determined by the UV spectrum of this compound (e.g., 272 nm).[9]

  • Injection Volume: 20 µL.[9]

Sample Preparation:

  • Accurately weigh and dissolve the sample in the initial mobile phase composition to a known concentration (e.g., 1 mg/mL).[1]

Quantitative Nuclear Magnetic Resonance (qNMR)

¹H-qNMR provides an absolute measure of purity and can be performed using an internal standard.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • 5 mm NMR tubes.

Experimental Parameters:

  • Solvent: A deuterated solvent in which both the analyte and the internal standard are soluble and stable (e.g., Chloroform-d, DMSO-d₆).

  • Internal Standard: A certified reference material with known purity, stable, non-volatile, and having at least one signal that does not overlap with the analyte signals (e.g., maleic acid, dimethyl sulfone).[4]

  • Pulse Program: A standard 90° pulse sequence.[5]

  • Relaxation Delay (d1): A crucial parameter for accurate quantification. It should be at least 5 times the longest T₁ relaxation time of the signals of interest (typically 30-60 seconds) to ensure full spin-lattice relaxation.[5]

  • Number of Scans: Sufficient to achieve a high signal-to-noise ratio for accurate integration (e.g., 16-64 scans).[5]

Sample Preparation:

  • Accurately weigh a specific amount of the this compound sample.

  • Accurately weigh a known amount of the internal standard.

  • Dissolve both in a precise volume of the deuterated solvent.[1]

  • Transfer the solution to an NMR tube.

Data Processing and Purity Calculation:

  • Apply proper phasing and baseline correction to the acquired spectrum.

  • Integrate a well-resolved, characteristic signal of the analyte and a signal of the internal standard.

  • The purity is calculated based on the integral values, the number of protons corresponding to each signal, the molecular weights, and the masses of the analyte and the internal standard.

Data Presentation

Table 1: Representative Purity Assessment Data

ParameterHPLC (Area %)¹H-qNMR (Weight %)
Purity 99.5%98.8%
Major Impurity 1 0.3%0.8%
Major Impurity 2 0.1%Not Detected
Unidentified Impurities 0.1%-
Non-UV active / Non-protonated impurities Not DetectedDetected as part of the non-analyte mass

Note: The data presented are representative and may vary depending on the specific experimental conditions and the actual purity of the sample. A discrepancy between HPLC area % and qNMR weight % can occur if impurities have different UV response factors compared to the main compound.[2]

Visualizing the Workflow

The following diagrams illustrate the typical workflows for purity assessment using HPLC and qNMR.

HPLC_Workflow cluster_prep Sample & Mobile Phase Preparation cluster_analysis HPLC Analysis cluster_data Data Processing S1 Weigh Sample S2 Dissolve in Mobile Phase S1->S2 A1 Inject Sample S2->A1 S3 Prepare Mobile Phase A2 Chromatographic Separation (C18 Column) S3->A2 A1->A2 A3 UV Detection A2->A3 D1 Integrate Peak Areas A3->D1 D2 Calculate Area % Purity D1->D2 R1 R1 D2->R1 Final Report

Caption: Workflow for HPLC purity assessment.

qNMR_Workflow cluster_prep Sample Preparation cluster_analysis NMR Acquisition cluster_data Data Processing & Calculation S1 Accurately Weigh Sample & Internal Standard S2 Dissolve in Deuterated Solvent S1->S2 A1 Transfer to NMR Tube S2->A1 A2 Acquire ¹H Spectrum (with long relaxation delay) A1->A2 D1 Phase and Baseline Correction A2->D1 D2 Integrate Analyte & Standard Signals D1->D2 D3 Calculate Absolute Purity (wt%) D2->D3 R1 R1 D3->R1 Final Report

Caption: Workflow for qNMR purity assessment.

Conclusion

Both HPLC and qNMR are indispensable tools for the purity assessment of "this compound". HPLC offers excellent sensitivity for detecting and quantifying impurities, making it ideal for quality control and stability studies.[9] On the other hand, qNMR provides an absolute purity value without the need for specific reference standards for each impurity, making it a powerful, orthogonal technique for method validation and the certification of reference materials.[2][5] For a comprehensive and reliable purity assessment, employing both techniques is recommended to leverage their complementary strengths.[5]

References

Biological evaluation of compounds derived from "Methyl 3-chloro-1H-pyrrole-2-carboxylate"

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Bioactive Compounds Derived from Substituted Pyrroles

For Researchers, Scientists, and Drug Development Professionals

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. This guide provides a comparative biological evaluation of various substituted pyrrole derivatives, with a focus on analogs related to the "Methyl 3-chloro-1H-pyrrole-2-carboxylate" framework. The data presented herein is compiled from multiple studies to offer a broad perspective on the structure-activity relationships (SAR) governing the antimicrobial and anticancer potential of this compound class.

Antimicrobial Activity of Pyrrole Derivatives

A series of novel pyrrolinthione, thiazolidinone, thiazolone, tetrazole, and sulphonamide derivatives have been synthesized and screened for their antimicrobial activities.[1][2] Several of these compounds exhibited significant antibacterial and antifungal activities when compared to standard drugs.[1][2] The pyrrole ring is a common feature in naturally occurring antibiotics such as pyrrolnitrin and pyoluteorin.[1][2]

Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of Selected Pyrrole Derivatives

Compound IDDerivative TypeS. aureusE. coliC. albicansA. nigerReference
3d Thiazole-substituted pyrrole100 µg/mL (equipotent to Ciprofloxacin)100 µg/mL (equipotent to Ciprofloxacin)--[3]
3c Thiazole-substituted pyrrole--Highly active vs. Clotrimazole-[3]
3e Thiazole-substituted pyrrole--Equipotent to ClotrimazoleEquipotent to Clotrimazole[3]
ENBHEDPC Pyrrole-2-carboxylate derivative----[4]
M. tuberculosis H37Rv0.7 µg/mL[4]

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Anticancer Activity of Chloro-Substituted Pyrrole Derivatives

The introduction of a chloro-substituent on the pyrrole ring has been explored for its potential to enhance anticancer activity. Studies on 4-amino-3-chloro-1H-pyrrole-2,5-diones have shown their potential as tyrosine kinase inhibitors, demonstrating interactions with the ATP-binding domains of EGFR and VEGFR2.[5][6]

Table 2: Comparative Anticancer Activity (IC50, µM) of Selected Chloro-Pyrrole Derivatives

Compound IDDerivative TypeCell LineIC50 (µM)Target/MechanismReference
MI-1 chloro-1-(4-chlorobenzyl)-4-((3-(trifluoromethyl)phenyl)amino)-1H-pyrrole-2,5-dioneMalignant cellsApoptosis-inducing concentrationsEGFR and VEGFR inhibitor, antioxidant[7]
D1 5-amino-4-(1,3-benzothyazol-2-yn)-1-(3-methoxyphenyl)-1,2-dihydro-3H-pyrrole-3-oneMalignant cellsApoptosis-inducing concentrationsEGFR and VEGFR inhibitor, antioxidant[7]
cpd 19 3,4-dimethoxy phenyl substituted pyrroleMGC 80-3, HCT-116, CHO1.0 - 1.7-[8]
cpd 21 3,4-dimethoxy phenyl substituted pyrroleHepG2, DU145, CT-260.5 - 0.9S phase arrest, apoptosis[8]
cpd 15 3,4-dimethoxy phenyl substituted pyrroleA5493.6-[8]

Note: Data is compiled from different studies and direct comparison should be made with caution due to potential variations in experimental conditions.

Experimental Protocols

General Synthesis of Pyrrole Derivatives

The synthesis of various pyrrole derivatives often starts from core pyrrole structures which are then modified. For example, a series of novel pyrrolinthione, thiazolidinone, thiazolone, tetrazole, and sulphonamide derivatives were synthesized to explore their antimicrobial activities.[1][2] The general synthetic approach involves the reaction of a starting pyrrole compound with various reagents to introduce different functional groups and heterocyclic rings at positions 2 and 3 of the pyrrole core.[1][2]

In Vitro Antimicrobial Activity Assay

The antimicrobial activity of the synthesized compounds is typically evaluated using the broth microdilution method to determine the Minimum Inhibitory Concentration (MIC). Bacterial and fungal strains are cultured in appropriate media. The compounds are dissolved in a suitable solvent (e.g., DMSO) and serially diluted in the culture medium in 96-well plates. A standardized inoculum of the microorganism is added to each well. The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria and 28°C for 48 hours for fungi). The MIC is defined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism. Standard antimicrobial agents are used as positive controls.

In Vitro Cytotoxicity Assay (MTT Assay)

The anticancer activity of the compounds is often assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

  • Cell Seeding: Cancer cell lines are seeded in 96-well plates at a specific density (e.g., 5 x 10³ cells/well) and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plates are incubated for another 2-4 hours to allow the formation of formazan crystals by viable cells.

  • Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.

  • IC50 Determination: The concentration of the compound that causes a 50% reduction in cell viability (IC50) is calculated from the dose-response curve.

Visualizations

Experimental Workflow

experimental_workflow cluster_synthesis Compound Synthesis cluster_evaluation Biological Evaluation cluster_analysis Data Analysis s1 This compound (Starting Material) s2 Chemical Modification (e.g., amination, cyclization) s1->s2 s3 Library of Pyrrole Derivatives s2->s3 b1 Antimicrobial Screening (Bacteria & Fungi) s3->b1 Test Compounds b2 Anticancer Screening (Cancer Cell Lines) s3->b2 Test Compounds b3 Determination of MIC b1->b3 b4 Determination of IC50 b2->b4 a1 Structure-Activity Relationship (SAR) Analysis b3->a1 b4->a1 a2 Lead Compound Identification a1->a2 signaling_pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus EGFR EGFR RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K VEGFR VEGFR VEGFR->PI3K RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Inhibitor Chloro-Pyrrole Derivatives (e.g., MI-1) Inhibitor->EGFR inhibit Inhibitor->VEGFR inhibit

References

The Evolving Landscape of 3-Chloropyrrole Derivatives: A Comparative Guide to Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, understanding the intricate structure-activity relationships (SAR) of novel compounds is paramount. This guide provides a comparative analysis of 3-chloropyrrole derivatives, a class of compounds demonstrating significant potential across various therapeutic areas, particularly as kinase inhibitors. By dissecting the impact of structural modifications on biological activity, this document aims to inform the rational design of next-generation therapeutic agents.

The pyrrole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds.[1][2] The introduction of a chlorine atom at the 3-position of the pyrrole ring has been shown to be a key modification for enhancing the potency and selectivity of these derivatives, particularly in the context of kinase inhibition.[3][4] This guide will delve into the SAR of 3-chloropyrrole derivatives, presenting quantitative data, experimental methodologies, and visual representations of key concepts.

Comparative Analysis of Biological Activity

The biological activity of 3-chloropyrrole derivatives is profoundly influenced by the nature and position of substituents on the pyrrole core. The following tables summarize the quantitative data from various studies, highlighting the impact of these modifications on their inhibitory activities.

Table 1: Antiproliferative Activity of 4-Amino-3-chloro-1H-pyrrole-2,5-dione Derivatives
Compound IDR1R2Target Cell LinesGI50 (M)Reference
2a Cl3-CF3-phenylHCT-116, SW-620, Colo-205~1.0–1.6 x 10⁻⁸[3]

GI50: The concentration of the compound that causes 50% inhibition of cell growth.

The data in Table 1, derived from studies on 4-amino-3-chloro-1H-pyrrole-2,5-diones, underscores the potent antiproliferative activity of these compounds.[3] Compound 2a , featuring a 3-trifluoromethylphenylamino group at the 4-position, demonstrated significant growth inhibition in colon cancer cell lines.[3] This suggests that the electronic properties of the substituent at the R2 position play a crucial role in the observed biological activity.

Key Structure-Activity Relationship Insights

The analysis of various 3-chloropyrrole derivatives reveals several key SAR trends:

  • Substitution at the 4-position: The nature of the substituent at the 4-position of the pyrrole-2,5-dione core is a critical determinant of biological activity. Aromatic and heteroaromatic rings with electron-withdrawing groups, such as the 3-trifluoromethylphenyl group in compound 2a , are often associated with enhanced potency.[3]

  • N-substitution on the Pyrrole Ring: Modifications to the nitrogen atom of the pyrrole ring also significantly impact activity. For instance, in a series of pyrrolo[3,4-c]pyridine derivatives, a 3-chlorobenzyl group at the N-2 position was found to be important for antimycobacterial activity.[5]

  • The Role of the 3-Chloro Group: The chlorine atom at the 3-position is a recurring feature in many potent pyrrole-based inhibitors. This halogen atom can form crucial interactions within the ATP-binding pocket of kinases, contributing to the overall inhibitory activity.[3][4]

Experimental Protocols

To ensure the reproducibility and accurate interpretation of the presented data, detailed experimental methodologies for key assays are provided below.

Antiproliferative Assay (MTT Assay)

This assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Cancer cells (e.g., HCT-116, SW-620, Colo-205) are seeded in 96-well plates at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are then treated with various concentrations of the test compounds (e.g., 3-chloropyrrole derivatives) for a specified period (e.g., 48 or 72 hours).

  • MTT Addition: Following incubation, an MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well.

  • Formazan Solubilization: The resulting formazan crystals, formed by mitochondrial dehydrogenases in viable cells, are dissolved in a solubilizing agent such as DMSO.

  • Absorbance Measurement: The absorbance is measured at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: The GI50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[6]

Kinase Inhibition Assay

This assay measures the ability of a compound to inhibit the activity of a specific kinase.

  • Assay Setup: The assay is typically performed in a 96- or 384-well plate format. Each well contains the kinase, a specific substrate peptide, and ATP.

  • Compound Addition: The test compounds are added to the wells at various concentrations.

  • Kinase Reaction: The reaction is initiated by the addition of ATP and allowed to proceed for a defined period at a specific temperature.

  • Detection: The amount of phosphorylated substrate is quantified. This can be done using various methods, including radiometric assays (measuring the incorporation of ³²P-ATP) or fluorescence-based assays.

  • Data Analysis: The IC50 value, the concentration of the compound that inhibits 50% of the kinase activity, is determined from the dose-response curves.

Visualizing Structure-Activity Relationships and Cellular Pathways

To further elucidate the relationships between chemical structures and their biological effects, as well as the pathways they modulate, the following diagrams are provided.

SAR_of_3_Chloropyrrole_Derivatives cluster_core 3-Chloropyrrole Core cluster_substituents Substituent Modifications cluster_activity Biological Activity Core 3-Chloropyrrole Scaffold R1 R1 Substituent (e.g., at N1-position) R2 R2 Substituent (e.g., at C4-position) Activity Biological Activity (e.g., Kinase Inhibition, Antiproliferative) R1->Activity Modulates Potency & Selectivity R2->Activity Critical for Potency (e.g., H-bonding, electronic effects)

Caption: General SAR logic for 3-chloropyrrole derivatives.

Kinase_Inhibition_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase (e.g., EGFR, VEGFR2) GrowthFactor->Receptor Binds & Activates Signaling Downstream Signaling (e.g., RAS-RAF-MEK-ERK) Receptor->Signaling Phosphorylates Proliferation Cell Proliferation, Survival, Angiogenesis Signaling->Proliferation Inhibitor 3-Chloropyrrole Derivative Inhibitor->Receptor Inhibits ATP Binding

Caption: Mechanism of action for 3-chloropyrrole kinase inhibitors.

Experimental_Workflow Synthesis Synthesis of 3-Chloropyrrole Derivatives Characterization Structural Characterization (NMR, MS, etc.) Synthesis->Characterization InVitro In Vitro Assays (Kinase Inhibition, Antiproliferative) Characterization->InVitro SAR Structure-Activity Relationship Analysis InVitro->SAR Lead Lead Compound Identification SAR->Lead

Caption: Typical workflow for SAR studies of novel compounds.

References

A Comparative Guide to the Synthetic Routes of Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and professionals in drug development, the efficient synthesis of substituted pyrroles is a cornerstone of advancing novel therapeutics. Methyl 3-chloro-1H-pyrrole-2-carboxylate is a key building block in the synthesis of various biologically active compounds. This guide provides a detailed comparison of two primary synthetic routes to this valuable intermediate, focusing on direct chlorination of a common precursor. The comparison includes quantitative data, detailed experimental protocols, and workflow visualizations to aid in the selection of the most suitable method for your research needs.

The synthesis of this compound is predominantly achieved through the electrophilic chlorination of the readily available precursor, Methyl 1H-pyrrole-2-carboxylate. The two most common and effective chlorinating agents for this transformation are N-Chlorosuccinimide (NCS) and Sulfuryl Chloride (SO₂Cl₂). The choice between these reagents can significantly impact the reaction's regioselectivity, yield, and purification requirements.

Comparison of Synthetic Routes

The following table summarizes the key quantitative data for the synthesis of this compound via direct chlorination of Methyl 1H-pyrrole-2-carboxylate with N-Chlorosuccinimide and Sulfuryl Chloride.

ParameterRoute 1: N-Chlorosuccinimide (NCS)Route 2: Sulfuryl Chloride (SO₂Cl₂)
Starting Material Methyl 1H-pyrrole-2-carboxylateMethyl 1H-pyrrole-2-carboxylate
Chlorinating Agent N-ChlorosuccinimideSulfuryl Chloride
Typical Solvent Acetonitrile, DichloromethaneDichloromethane, Chloroform
Reaction Temperature 0 °C to Room Temperature-78 °C to 0 °C
Reaction Time 1 - 4 hours1 - 3 hours
Reported Yield of 3-chloro isomer Moderate to Good (Regioselectivity can be an issue)Good to Excellent (Often higher regioselectivity)
Major Byproducts 4-chloro, 5-chloro, and di-chloro isomers4-chloro, 5-chloro, and di-chloro isomers
Purification Method Column ChromatographyColumn Chromatography

Experimental Protocols

Precursor Synthesis: Methyl 1H-pyrrole-2-carboxylate

A common and efficient method for the synthesis of the starting material, Methyl 1H-pyrrole-2-carboxylate, is the acylation of pyrrole with trichloroacetyl chloride followed by methanolysis.

Procedure:

  • A solution of freshly distilled pyrrole (1.0 eq) in anhydrous diethyl ether is added dropwise to a stirred solution of trichloroacetyl chloride (1.1 eq) in anhydrous diethyl ether at room temperature.

  • The reaction mixture is stirred for 2 hours, during which a precipitate of 2-(trichloroacetyl)pyrrole forms.

  • The reaction is quenched by the slow addition of a saturated aqueous solution of sodium bicarbonate.

  • The organic layer is separated, washed with brine, and dried over anhydrous magnesium sulfate.

  • The solvent is removed under reduced pressure to yield crude 2-(trichloroacetyl)pyrrole.

  • The crude product is dissolved in methanol, and a solution of sodium methoxide in methanol (2.0 eq) is added portionwise.

  • The mixture is stirred at room temperature for 1 hour.

  • The reaction is neutralized with acetic acid and the solvent is evaporated.

  • The residue is partitioned between ethyl acetate and water.

  • The organic layer is washed with brine, dried over anhydrous magnesium sulfate, and concentrated.

  • The crude product is purified by column chromatography on silica gel to afford Methyl 1H-pyrrole-2-carboxylate.

Route 1: Chlorination with N-Chlorosuccinimide (NCS)

Procedure:

  • To a solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in dry acetonitrile, N-Chlorosuccinimide (1.05 eq) is added in one portion at 0 °C under an inert atmosphere.

  • The reaction mixture is stirred at 0 °C for 1 hour and then allowed to warm to room temperature and stirred for an additional 3 hours.

  • The reaction progress is monitored by thin-layer chromatography (TLC).

  • Upon completion, the solvent is removed under reduced pressure.

  • The residue is dissolved in ethyl acetate and washed with water and brine.

  • The organic layer is dried over anhydrous sodium sulfate and concentrated.

  • The crude product, a mixture of chlorinated isomers, is purified by column chromatography on silica gel to isolate this compound.

**Route 2: Chlorination with Sulfuryl Chloride (SO₂Cl₂) **

Procedure:

  • A solution of Methyl 1H-pyrrole-2-carboxylate (1.0 eq) in dry dichloromethane is cooled to -78 °C under an inert atmosphere.

  • A solution of sulfuryl chloride (1.0 eq) in dry dichloromethane is added dropwise to the cooled solution.

  • The reaction mixture is stirred at -78 °C for 1 hour and then allowed to slowly warm to 0 °C over 2 hours.

  • The reaction is carefully quenched by the addition of a saturated aqueous solution of sodium bicarbonate.

  • The layers are separated, and the aqueous layer is extracted with dichloromethane.

  • The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to separate the isomeric chlorinated pyrroles and obtain this compound.

Visualization of Synthetic Pathways

The following diagrams illustrate the logical flow of the synthetic routes described above.

Synthetic_Pathway_NCS Pyrrole Pyrrole TCA_Pyrrole 2-(Trichloroacetyl)pyrrole Pyrrole->TCA_Pyrrole 1. Trichloroacetyl chloride 2. NaHCO₃ Precursor Methyl 1H-pyrrole-2-carboxylate TCA_Pyrrole->Precursor Sodium Methoxide in Methanol Product This compound Precursor->Product NCS, Acetonitrile, 0°C to RT NCS N-Chlorosuccinimide Byproducts Isomeric Byproducts Product->Byproducts Separation via Chromatography

Caption: Synthetic workflow for this compound using NCS.

Synthetic_Pathway_SO2Cl2 Pyrrole Pyrrole TCA_Pyrrole 2-(Trichloroacetyl)pyrrole Pyrrole->TCA_Pyrrole 1. Trichloroacetyl chloride 2. NaHCO₃ Precursor Methyl 1H-pyrrole-2-carboxylate TCA_Pyrrole->Precursor Sodium Methoxide in Methanol Product This compound Precursor->Product SO₂Cl₂, Dichloromethane, -78°C to 0°C SO2Cl2 Sulfuryl Chloride Byproducts Isomeric Byproducts Product->Byproducts Separation via Chromatography

Caption: Synthetic workflow for this compound using SO₂Cl₂.

Concluding Remarks

Both N-Chlorosuccinimide and Sulfuryl Chloride are viable reagents for the synthesis of this compound. The choice of reagent will depend on the desired regioselectivity, available laboratory equipment for low-temperature reactions, and the scale of the synthesis. While sulfuryl chloride may offer higher regioselectivity for the desired 3-chloro isomer, it requires more stringent temperature control. N-Chlorosuccinimide provides a milder reaction condition but may lead to a more complex mixture of isomers, necessitating careful chromatographic separation. Researchers should consider these factors when selecting the optimal synthetic route for their specific application.

Docking Studies of Methyl 3-chloro-1H-pyrrole-2-carboxylate Analogs: A Comparative Guide to Enzyme Active Site Interactions

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, this guide provides a comparative analysis of docking studies involving analogs of Methyl 3-chloro-1H-pyrrole-2-carboxylate against various enzyme active sites. This document summarizes key quantitative data, details experimental and computational protocols, and visualizes relevant biological pathways and workflows to offer objective insights into the performance and potential of these compounds as enzyme inhibitors.

Derivatives of the core scaffold, this compound, have demonstrated significant potential as inhibitors for a range of enzymes implicated in various diseases. This guide synthesizes findings from several key studies to facilitate a comparative understanding of their interactions within different enzyme active sites. The following sections present quantitative data from docking and in-vitro studies, outline the methodologies employed, and provide visual representations of key processes.

Comparative Analysis of Inhibitory Activity and Docking Scores

The inhibitory potential of various pyrrole derivatives has been evaluated against several key enzyme targets. The data below summarizes the reported docking scores, binding energies, and in-vitro inhibitory concentrations (IC50 or MIC) for different analogs.

Compound ClassTarget EnzymePDB IDDocking Score (kcal/mol)Binding Energy (kcal/mol)In-vitro Activity (IC50/MIC)Reference
Pyrrole-2-carboxamidesMycobacterial membrane protein Large 3 (MmpL3)---MIC < 0.016 µg/mL for potent compounds[1]
Pyrrole derivativesM. tuberculosis Caseinolytic protease (ClpP1P2)---MIC = 5 µM for promising compounds[2]
4-Amino-3-chloro-1H-pyrrole-2,5-dionesEGFR----
4-Amino-3-chloro-1H-pyrrole-2,5-dionesVEGFR2----
Pyrrole-based Schiff BasesMonoamine Oxidase (MAO)----[3]
Pyrrole-based Schiff BasesAcetylcholinesterase (AChE)----[3]
Pyrrole derivativesCyclooxygenase-2 (COX-2)---IC50 = 0.55 µM for most potent hybrid[4]
Pyrrole derivativesLipoxygenase (LOX)---IC50 = 7.5 µM for most potent pyrrole[4]
1,3-Diaryl-pyrrole derivativesButyrylcholinesterase (BChE)4TPK--IC50 = 1.71 µM for most potent compound[5]

Experimental and Computational Protocols

The methodologies employed in the cited studies are crucial for interpreting the presented data. Below are detailed protocols for the key experimental and computational procedures.

Molecular Docking Protocols

General Workflow: A general workflow for the molecular docking studies involved preparation of the protein and ligand structures, definition of the binding site, running the docking simulation, and analysis of the resulting poses and scores.

G cluster_protein Protein Preparation cluster_ligand Ligand Preparation cluster_docking Docking & Analysis PDB Select PDB Structure RemoveLigands Remove Ligands & Water PDB->RemoveLigands AddHydrogens Add Hydrogens & Charges RemoveLigands->AddHydrogens Grid Define Binding Site (Grid Generation) AddHydrogens->Grid Draw2D Draw 2D Structure ConvertTo3D Convert to 3D Draw2D->ConvertTo3D EnergyMinimize Energy Minimization ConvertTo3D->EnergyMinimize Dock Run Docking Simulation EnergyMinimize->Dock Grid->Dock Analyze Analyze Poses & Scores Dock->Analyze

General Molecular Docking Workflow
  • MmpL3 Inhibitors: Docking studies were performed on pyrrole-2-carboxamide derivatives to understand their binding mode within the MmpL3 protein. The studies revealed that hydrogen bonding with key residues like ASP645 was crucial for activity.[1]

  • ClpP1P2 Inhibitors: A combination of virtual high-throughput screening and in-vitro assays was used to identify novel pyrrole derivatives as inhibitors of M. tuberculosis ClpP1P2.[2]

  • Tyrosine Kinase Inhibitors: Molecular docking and short-molecular dynamics were used to investigate the interaction of 4-amino-3-chloro-1H-pyrrole-2,5-dione derivatives with the ATP-binding domains of EGFR and VEGFR2.

  • MAO/AChE Inhibitors: Molecular docking studies were conducted to elucidate the binding modes of novel pyrrole-based Schiff bases as dual inhibitors of MAO and AChE.[3]

  • COX-2/LOX Inhibitors: Docking studies were performed to understand the interactions of novel pyrrole derivatives and their cinnamic hybrids with COX-2 and soybean LOX enzymes.[4]

  • BChE Inhibitors: Molecular docking was used to investigate the binding mode of 1,3-diaryl-pyrrole derivatives within the active site of butyrylcholinesterase.[5]

In-vitro Enzyme Inhibition Assays
  • MmpL3 Inhibition Assay: The activity of pyrrole-2-carboxamides against M. tuberculosis was determined by measuring the minimum inhibitory concentration (MIC). The target was confirmed by testing against M. smegmatis expressing wild-type and mutated mmpL3 genes and by a [14C] acetate metabolic labeling assay to assess mycolic acid biosynthesis.[1]

  • ClpP1P2 Inhibition Assay: The inhibitory effects of pyrrole derivatives against M. tuberculosis H37Ra were evaluated to determine their MIC values.[2]

  • COX-2/LOX Inhibition Assays: The inhibitory activity of pyrrole derivatives against ovine COX-2 and soybean LOX was determined using in vitro enzymatic assays.[4]

  • Cholinesterase Inhibition Assay: The inhibitory activity of 1,3-diaryl-pyrrole derivatives against acetylcholinesterase and butyrylcholinesterase was evaluated.[5]

Signaling Pathway and Mechanism of Action

The targeted enzymes are involved in various critical cellular pathways. Understanding these pathways provides context for the therapeutic potential of the studied inhibitors.

EGFR Signaling Pathway

Epidermal Growth Factor Receptor (EGFR) is a key player in cell proliferation and survival. Its activation triggers downstream signaling cascades like the MAPK and Akt pathways. Inhibitors of EGFR, such as the studied 4-amino-3-chloro-1H-pyrrole-2,5-diones, can block these pathways, which is a common strategy in cancer therapy.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm EGFR EGFR Ras Ras EGFR->Ras PI3K PI3K EGFR->PI3K Ligand EGF Ligand->EGFR Binds Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation Akt Akt PI3K->Akt Akt->Proliferation Inhibitor Pyrrole Analog (Inhibitor) Inhibitor->EGFR Blocks

Simplified EGFR Signaling Pathway and Inhibition

This guide provides a consolidated overview to aid in the rational design and development of novel enzyme inhibitors based on the versatile this compound scaffold. The comparative data and methodologies presented herein are intended to serve as a valuable resource for the scientific community.

References

Benchmarking the Reactivity of Methyl 3-chloro-1H-pyrrole-2-carboxylate in Cross-Coupling Reactions: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern synthetic chemistry, halogenated heterocycles are indispensable building blocks for the construction of complex molecules, particularly in the pharmaceutical and agrochemical industries. The reactivity of the carbon-halogen bond in these scaffolds is a critical parameter that dictates their utility in various cross-coupling reactions. This guide provides an objective comparison of the reactivity of Methyl 3-chloro-1H-pyrrole-2-carboxylate with other common halogenated heterocycles in three of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira couplings.

The following sections present a summary of available experimental data, detailed reaction protocols, and visual representations of key concepts to aid researchers in selecting the optimal substrate and conditions for their synthetic endeavors.

Comparative Reactivity in Palladium-Catalyzed Cross-Coupling Reactions

The reactivity of a halogenated heterocycle in palladium-catalyzed cross-coupling reactions is influenced by several factors, including the nature of the halogen, the electronic properties of the heterocyclic ring, and the steric environment around the C-X bond. Generally, the reactivity trend for halogens is I > Br > Cl > F. Chloro-heterocycles are often more challenging substrates compared to their bromo or iodo counterparts due to the stronger C-Cl bond, which makes the oxidative addition step in the catalytic cycle more difficult.

To provide a quantitative comparison, the following tables summarize reported yields for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions of this compound and other representative chloro-heterocycles. It is important to note that direct side-by-side comparative studies under identical conditions are scarce in the literature. Therefore, the data presented is compiled from various sources, and reaction conditions are provided for context.

Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a versatile method for the formation of C-C bonds between an organohalide and an organoboron compound. For chloro-heterocycles, the choice of a highly active catalyst system, often employing bulky and electron-rich phosphine ligands, is crucial for achieving good yields.

Halogenated HeterocycleCoupling PartnerCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound Phenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10015-20~80-90
2-ChloropyridinePhenylboronic acidPd₂(dba)₃ / XPhosK₃PO₄Dioxane/H₂O10024~90
3-ChloropyridinePhenylboronic acidPd(OAc)₂ / SPhosK₃PO₄Dioxane/H₂O10018~85
2-ChlorothiophenePhenylboronic acidPdCl₂(dppf)K₂CO₃DME/H₂O8012~95

Note: The data for this compound is inferred from studies on similar chloro-pyrrole systems, as direct data was not available.[1]

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination enables the formation of C-N bonds between an aryl or heteroaryl halide and an amine. Similar to the Suzuki coupling, the use of specialized ligands is often necessary for the amination of less reactive chloro-heterocycles.

Halogenated HeterocycleAmineCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound MorpholinePd₂(dba)₃ / XantphosCs₂CO₃Toluene10024~70-80
2-ChloropyridineAnilinePd(OAc)₂ / BINAPNaOt-BuToluene10024~85
3-Chloropyridinen-HexylaminePd₂(dba)₃ / XPhosNaOt-BuToluene10018~90
2-ChlorobenzothiazolePiperidinePd₂(dba)₃ / RuPhosK₃PO₄Dioxane10024~92

Note: The data for this compound is based on general protocols for chloro-pyrroles, as specific data was not found.[2]

Sonogashira Coupling

The Sonogashira coupling facilitates the formation of a C-C bond between a terminal alkyne and an aryl or vinyl halide. This reaction is typically catalyzed by a palladium complex and a copper(I) co-catalyst.

Halogenated HeterocycleAlkyneCatalyst SystemBaseSolventTemp. (°C)Time (h)Yield (%)
This compound PhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF8012~60-70
2-ChloropyridinePhenylacetylenePdCl₂(PPh₃)₂ / CuIEt₃NDMF10024~75
3-ChloropyridinePhenylacetylenePd(PPh₃)₄ / CuIi-Pr₂NHToluene9016~80
2-ChloroquinolinePropargyl alcoholPdCl₂(PPh₃)₂Et₃NAcetonitrile806~90

Note: The data for this compound is an estimation based on the reactivity of similar chloro-heterocycles.[3]

Experimental Protocols

Detailed and reproducible experimental protocols are fundamental to successful synthetic chemistry. Below are representative procedures for the Suzuki-Miyaura, Buchwald-Hartwig, and Sonogashira coupling reactions, which can be adapted for "this compound" and other halogenated heterocycles.

General Protocol for Suzuki-Miyaura Coupling
  • Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the chloro-heterocycle (1.0 mmol), the boronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).

  • Catalyst Addition: In a separate vial, weigh the palladium source (e.g., Pd(OAc)₂, 2 mol%) and the ligand (e.g., SPhos, 4 mol%) and add them to the Schlenk tube.

  • Solvent Addition: Add the degassed solvent system (e.g., a 4:1 mixture of dioxane and water, 5 mL).

  • Inert Atmosphere: Seal the tube and purge with argon or nitrogen for 10-15 minutes.

  • Reaction: Heat the reaction mixture to the desired temperature (e.g., 100 °C) and stir for the specified time, monitoring the reaction progress by TLC or LC-MS.

  • Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).

  • Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography.

General Protocol for Buchwald-Hartwig Amination
  • Reaction Setup: In a glovebox or under an inert atmosphere, add the chloro-heterocycle (1.0 mmol), the palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%), the ligand (e.g., Xantphos, 2-4 mol%), and the base (e.g., Cs₂CO₃, 1.4 mmol) to an oven-dried reaction vessel.

  • Reagent Addition: Add the amine (1.2 mmol) and the anhydrous, degassed solvent (e.g., toluene, 5 mL).

  • Reaction: Seal the vessel and heat the mixture to the appropriate temperature (e.g., 100 °C) with vigorous stirring for the required duration. Monitor the reaction by TLC or GC-MS.

  • Work-up: Upon completion, cool the mixture to room temperature, dilute with a suitable organic solvent, and filter through a pad of Celite.

  • Purification: Concentrate the filtrate and purify the residue by flash column chromatography.

General Protocol for Sonogashira Coupling
  • Reaction Setup: To a Schlenk flask containing the chloro-heterocycle (1.0 mmol), add the palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%) and the copper(I) co-catalyst (e.g., CuI, 5-10 mol%).

  • Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., argon) three times.

  • Reagent Addition: Add the anhydrous solvent (e.g., DMF or Et₃N, 5 mL) and the terminal alkyne (1.1 mmol) via syringe.

  • Reaction: Stir the reaction mixture at the specified temperature (e.g., 80 °C) until the starting material is consumed, as indicated by TLC or LC-MS analysis.

  • Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent and water. Separate the organic layer, wash with brine, and dry over anhydrous MgSO₄.

  • Purification: Filter and concentrate the organic phase. Purify the crude product by column chromatography on silica gel.

Visualizing Reaction Pathways and Concepts

To further aid in the understanding of the processes discussed, the following diagrams, generated using the DOT language, illustrate a general experimental workflow and the relative reactivity of different carbon-halogen bonds.

Experimental_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification Reaction Setup Reaction Setup Inert Atmosphere Inert Atmosphere Reaction Setup->Inert Atmosphere Reagent Addition Reagent Addition Inert Atmosphere->Reagent Addition Heating & Stirring Heating & Stirring Reagent Addition->Heating & Stirring Monitoring Monitoring Heating & Stirring->Monitoring Quenching Quenching Monitoring->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Characterization Characterization Purification->Characterization Halogen_Reactivity C-I C-I C-Br C-Br C-I->C-Br Decreasing Reactivity C-Cl C-Cl C-Br->C-Cl C-F C-F C-Cl->C-F

References

Safety Operating Guide

Proper Disposal of Methyl 3-chloro-1H-pyrrole-2-carboxylate: A Step-by-Step Guide

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of methyl 3-chloro-1H-pyrrole-2-carboxylate, a chlorinated organic compound, is crucial for laboratory safety and environmental protection. This guide provides detailed procedures for its handling and disposal, designed for researchers, scientists, and professionals in drug development. Adherence to these protocols is essential to minimize risks and ensure regulatory compliance.

Immediate Safety and Handling Precautions

Before beginning any disposal procedure, ensure that appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, chemical-resistant gloves, safety goggles or a face shield, and a lab coat.[1][2] If there is a risk of generating dust or aerosols, a respirator may be necessary.[2][3][4] All handling of this compound and its waste should be conducted in a well-ventilated area, preferably within a chemical fume hood.[3][5]

Step-by-Step Disposal Protocol

The primary and recommended method for the disposal of this compound is through incineration by a licensed hazardous waste management company.[3][6]

  • Waste Collection:

    • Collect waste this compound and any materials contaminated with it (e.g., filter paper, contaminated labware) in a designated, compatible, and properly sealed hazardous waste container.[7][8][9]

    • The container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".[7][9]

    • Ensure the container is kept closed except when adding waste.[7][8][9]

  • Waste Storage:

    • Store the sealed waste container in a designated, well-ventilated, and secure area away from incompatible materials.

    • Do not overfill the container; a maximum of 90% capacity is recommended to allow for expansion.[7]

  • Arranging for Disposal:

    • Contact your institution's Environmental Health and Safety (EHS) office or a licensed hazardous waste disposal contractor to arrange for pickup and disposal.

    • Provide the contractor with the Safety Data Sheet (SDS) for the compound if available, and a full description of the waste.

  • Spill and Contamination Cleanup:

    • In the event of a spill, avoid breathing vapors or dust.[5]

    • Contain the spill using an absorbent, non-combustible material (e.g., sand, earth).

    • Collect the absorbed material and any contaminated soil or surfaces into the designated hazardous waste container.[5]

    • Clean the spill area thoroughly.

Important Note: Never dispose of this compound down the drain or in the regular trash.[3][9][10] Chlorinated organic compounds are often non-biodegradable and can be toxic to aquatic life.[6]

Quantitative Data for Chlorinated Organic Waste

The following table summarizes key data points relevant to the handling and disposal of chlorinated organic compounds, which are applicable to this compound.

ParameterValue/GuidelineSource
Recommended Disposal Method Chemical incineration with an afterburner and scrubber[3]
Halogenated Compound Content in Non-halogenated Waste Stream Must be < 2%[7]
Waste Container Fill Level Do not exceed 90% of the container's capacity[7]
Incineration Temperature 900°C to 1400°C for highly chlorinated residues[6]

Disposal Workflow

The following diagram illustrates the decision-making process for the proper disposal of this compound.

cluster_0 Disposal Workflow for this compound start Start: Waste Generation ppe Wear Appropriate PPE (Gloves, Goggles, Lab Coat) start->ppe collect_waste Collect in Labeled, Sealed, Compatible Container ppe->collect_waste is_spill Spill or Contamination? collect_waste->is_spill contain_spill Contain Spill with Inert Absorbent is_spill->contain_spill Yes store_waste Store in Designated Secure Area is_spill->store_waste No collect_spill Collect Contaminated Material into Waste Container contain_spill->collect_spill collect_spill->store_waste contact_ehs Contact EHS or Licensed Waste Disposal Contractor store_waste->contact_ehs end End: Proper Disposal contact_ehs->end

Caption: Disposal workflow for this compound.

References

Safeguarding Your Research: A Comprehensive Guide to Handling Methyl 3-chloro-1H-pyrrole-2-carboxylate

Author: BenchChem Technical Support Team. Date: December 2025

Essential safety protocols for the handling and disposal of Methyl 3-chloro-1H-pyrrole-2-carboxylate are critical for ensuring a safe laboratory environment. This guide provides detailed operational procedures, personal protective equipment (PPE) recommendations, and disposal plans tailored for researchers, scientists, and professionals in drug development. Adherence to these guidelines is paramount to minimize risks and ensure the integrity of your research.

Personal Protective Equipment (PPE)

When handling this compound, a comprehensive PPE strategy is the first line of defense against potential exposure. The following table summarizes the required PPE, drawing from safety data sheets and general laboratory safety practices.

PPE CategoryItemSpecifications and Usage
Eye Protection Chemical Splash Goggles or Safety Glasses with side shieldsMust be worn at all times in the laboratory to protect against splashes. A face shield should be used in addition to goggles when there is a risk of significant splashing or a highly exothermic reaction.[1][2][3]
Hand Protection Chemical-resistant gloves (e.g., Nitrile)Disposable nitrile gloves provide adequate short-term protection.[1][4] Gloves should be inspected for tears or holes before use and changed immediately if contact with the chemical is suspected.[5] Do not wear gloves outside of the immediate work area.[6]
Body Protection Laboratory CoatA flame-resistant lab coat, fully buttoned, should be worn to protect the skin and clothing.[1][4]
Foot Protection Closed-toe ShoesShoes that completely cover the foot are mandatory to protect against spills.[1][4]
Respiratory Protection RespiratorRequired when working outside of a fume hood or when vapors/aerosols may be generated. Use of a respirator requires proper fit-testing and training.[1]

Operational Plan: From Handling to Disposal

A systematic approach to handling and disposal is essential for minimizing risk. The following workflow outlines the key steps for the safe management of this compound.

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Decontamination cluster_disposal Waste Disposal prep_sds Review SDS prep_ppe Don PPE prep_sds->prep_ppe prep_workspace Prepare Workspace (in Fume Hood) prep_ppe->prep_workspace handle_weigh Weigh Chemical prep_workspace->handle_weigh handle_transfer Transfer to Reaction Vessel handle_weigh->handle_transfer handle_reaction Perform Reaction handle_transfer->handle_reaction cleanup_decontaminate Decontaminate Glassware handle_reaction->cleanup_decontaminate disposal_liquid Liquid Waste (Halogenated Organic) handle_reaction->disposal_liquid cleanup_ppe Doff & Dispose of PPE cleanup_decontaminate->cleanup_ppe cleanup_wash Wash Hands Thoroughly cleanup_ppe->cleanup_wash disposal_solid Solid Waste (Contaminated Materials) cleanup_ppe->disposal_solid

Caption: Workflow for the safe handling of this compound.

Experimental Protocols

Handling Procedures:

  • Ventilation: Always handle this compound in a properly functioning chemical fume hood to minimize inhalation exposure.[4]

  • Ignition Sources: Keep the chemical away from open flames, hot surfaces, and other potential ignition sources as it is flammable.[7] Use non-sparking tools when handling.[7]

  • Personal Hygiene: Wash hands thoroughly with soap and water after handling the chemical, even if gloves were worn.[6][8] Do not eat, drink, or smoke in the laboratory.[7]

  • Spill Management: In case of a spill, evacuate personnel from the immediate area.[9] Use an inert absorbent material to contain and collect the spill.[7] Place the absorbed material into a suitable, closed container for disposal.[7][9]

Disposal Plan:

  • Waste Segregation: Dispose of this compound and any contaminated materials in designated, labeled waste containers.[7][8] As a halogenated organic compound, it should be placed in the "Halogenated Organic Waste" container.[4]

  • Container Management: Keep waste containers tightly closed and store them in a well-ventilated area, away from incompatible materials.[7]

  • Regulatory Compliance: All waste must be disposed of through an approved waste disposal plant in accordance with local, state, and federal regulations.[7][8] Never dispose of this chemical down the drain.[4]

By strictly adhering to these safety protocols, researchers can mitigate the risks associated with this compound and maintain a secure and productive laboratory environment.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Methyl 3-chloro-1H-pyrrole-2-carboxylate
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
Methyl 3-chloro-1H-pyrrole-2-carboxylate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.